molecular formula C189H284N54O58S B15603914 Neuropeptide Y(29-64)

Neuropeptide Y(29-64)

Cat. No.: B15603914
M. Wt: 4273 g/mol
InChI Key: YAJRGCSGUHVGLW-HRPSIEBRSA-N
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Description

Neuropeptide Y(29-64) is a useful research compound. Its molecular formula is C189H284N54O58S and its molecular weight is 4273 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neuropeptide Y(29-64) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y(29-64) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C189H284N54O58S

Molecular Weight

4273 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C189H284N54O58S/c1-15-93(7)148(178(293)232-127(81-140(193)253)167(282)224-122(74-92(5)6)170(285)238-149(94(8)16-2)179(294)239-150(99(13)246)180(295)221-115(31-22-67-207-189(201)202)155(270)219-117(56-59-139(192)252)160(275)217-114(30-21-66-206-188(199)200)158(273)234-132(185(300)301)79-104-44-54-110(251)55-45-104)237-171(286)125(78-103-42-52-109(250)53-43-103)227-166(281)126(80-105-86-203-90-209-105)228-157(272)113(29-20-65-205-187(197)198)218-163(278)121(73-91(3)4)223-153(268)96(10)211-172(287)133(88-244)235-165(280)124(77-102-40-50-108(249)51-41-102)226-164(279)123(76-101-38-48-107(248)49-39-101)225-156(271)112(28-19-64-204-186(195)196)215-151(266)95(9)210-154(269)119(62-72-302-14)220-168(283)129(84-146(262)263)230-161(276)118(58-61-144(258)259)216-152(267)97(11)212-175(290)136-33-24-68-240(136)181(296)98(12)213-162(277)128(83-145(260)261)229-159(274)116(57-60-143(256)257)214-142(255)87-208-174(289)135-32-23-70-242(135)184(299)131(82-141(194)254)233-169(284)130(85-147(264)265)231-176(291)138-35-26-71-243(138)183(298)120(27-17-18-63-190)222-173(288)134(89-245)236-177(292)137-34-25-69-241(137)182(297)111(191)75-100-36-46-106(247)47-37-100/h36-55,86,90-99,111-138,148-150,244-251H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,254)(H,203,209)(H,208,289)(H,210,269)(H,211,287)(H,212,290)(H,213,277)(H,214,255)(H,215,266)(H,216,267)(H,217,275)(H,218,278)(H,219,270)(H,220,283)(H,221,295)(H,222,288)(H,223,268)(H,224,282)(H,225,271)(H,226,279)(H,227,281)(H,228,272)(H,229,274)(H,230,276)(H,231,291)(H,232,293)(H,233,284)(H,234,273)(H,235,280)(H,236,292)(H,237,286)(H,238,285)(H,239,294)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,300,301)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1

InChI Key

YAJRGCSGUHVGLW-HRPSIEBRSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Function of Neuropeptide Y

Abstract

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is highly abundant in the central and peripheral nervous systems of mammals.[1][2] It is a key regulator of a wide array of physiological processes, including appetite, stress response, cardiovascular function, and energy homeostasis.[1][3][4] The biological effects of NPY are mediated by a family of G-protein coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 subtypes.[1][5] Structurally, the active form of NPY corresponds to residues 29-64 of its precursor protein, pro-neuropeptide Y.[6] This guide provides a comprehensive technical overview of the structure, amino acid sequence, and experimental analysis of this pivotal neuropeptide.

Core Structure and Amino Acid Sequence

Neuropeptide Y is derived from a 97-amino acid precursor protein.[6] The biologically active 36-amino acid peptide is cleaved from this precursor and corresponds to residues 29-64.[6] The C-terminal tyrosine is amidated, a modification crucial for its biological activity and receptor binding.[5][7]

The primary structure of human Neuropeptide Y is highly conserved across species.[2][8] Its three-dimensional conformation is characterized by a hairpin-like fold, known as the pancreatic polypeptide (PP) fold. This structure consists of an N-terminal polyproline-II-like helix and a C-terminal α-helix, which are stabilized by extensive hydrophobic interactions.[9]

Physicochemical Properties

The fundamental properties of the mature 36-amino acid Neuropeptide Y are summarized below.

PropertyValue
Common Name Neuropeptide Y (NPY)
Canonical Sequence Residues 29-64 of Pro-neuropeptide Y[6]
Molecular Formula C190H287N55O57[10]
Molecular Weight 4271.7 g/mol [8]
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2[7][10][11]
Short Sequence YPSKPDNPGEDAPAEDLARYYSALRHYINLITRQRY-NH2[10][12]

Neuropeptide Y Receptors and Signaling

NPY exerts its physiological effects by binding to at least four distinct G-protein coupled receptor subtypes in humans: Y1, Y2, Y4, and Y5.[1][13] These receptors are involved in diverse and sometimes opposing biological functions.[1] For instance, activation of Y1 and Y5 receptors is strongly associated with the stimulation of food intake, whereas Y2 and Y4 receptors are linked to anorexigenic effects.[4][14]

Receptor Subtype Overview
ReceptorPrimary Endogenous LigandsPrimary Signaling MechanismKey Functions
Y1 NPY, Peptide YY (PYY)Gαi/o coupling (inhibits adenylyl cyclase)[4][14]Appetite stimulation, anxiety regulation, vasoconstriction[4][15]
Y2 NPY, PYY, NPY(3-36)Gαi/o coupling (inhibits adenylyl cyclase)[4][14]Appetite suppression, presynaptic neurotransmitter release inhibition[2][4]
Y4 Pancreatic Polypeptide (PP)Gαi/o coupling (inhibits adenylyl cyclase)[14][16]Satiety signaling, regulation of gut motility
Y5 NPY, PYY, NPY(3-36)Gαi/o coupling (inhibits adenylyl cyclase)[4][15]Potent appetite stimulation[3][4]

All NPY receptors primarily couple to pertussis toxin-sensitive Gαi/o proteins.[4][17] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which subsequently decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[14][18] The dissociated G-protein βγ subunits can also modulate downstream effectors, including calcium and potassium ion channels.[4][17]

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY Neuropeptide Y (Agonist) Y_Receptor Y-Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor Binds G_Protein Gi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Response Phosphorylates Peptide_Structure_Workflow start Peptide Synthesis (e.g., Solid-Phase) or Isolation from Tissue purify Purification (e.g., HPLC) start->purify verify Mass Verification (Mass Spectrometry) purify->verify sequence Primary Structure (Sequencing via MS/MS or Edman Degradation) verify->sequence structure Tertiary Structure (NMR Spectroscopy or X-Ray Crystallography) sequence->structure model 3D Structural Model structure->model

References

An In-depth Technical Guide to the Physicochemical Properties of Neuropeptide Y (29-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a potent neuromodulator in the central and peripheral nervous systems, involved in a wide array of physiological processes including appetite, stress, and cognition. The biological activity of NPY is mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The C-terminal fragments of NPY are of significant interest in research as they exhibit distinct receptor selectivity compared to the full-length peptide. This guide provides a detailed technical overview of the physicochemical properties, signaling pathways, and relevant experimental protocols for the C-terminal fragment, Neuropeptide Y (29-36). It is important to note that while the user query specified "Neuropeptide Y (29-64)", the full-length human NPY is a 36-amino acid peptide. Therefore, this guide will focus on the physiologically relevant C-terminal fragment, NPY(29-36).

Physicochemical Properties

The fundamental physicochemical characteristics of Neuropeptide Y (29-36) are crucial for its handling, experimental use, and interpretation of biological data. The properties are summarized in the table below.

PropertyValueNotes
Amino Acid Sequence Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2C-terminally amidated
Molecular Formula C45H78N16O12
Molecular Weight 1015.2 g/mol
Theoretical Isoelectric Point (pI) 10.86Calculated based on the amino acid sequence. Peptides are least soluble at their pI.
Extinction Coefficient 1490 M⁻¹cm⁻¹ (at 280 nm)Calculated based on the number of Tryptophan and Tyrosine residues. Assumes all Cysteine residues are reduced.
Solubility
   Water≥ 46.67 mg/mL (10.92 mM)[1][2]May require sonication to fully dissolve.[1][2]
   DMSO16.67 mg/mL (3.90 mM)[1][2]Use of fresh, anhydrous DMSO is recommended.[1]
Stability and Storage
   Lyophilized PowderStore at -20°C for up to 1 year, or at -80°C for up to 2 years.[1] Keep desiccated and protected from light.[1]
   Reconstituted SolutionStore in single-use aliquots to avoid freeze-thaw cycles.[1] At -20°C for up to 1 month, or at -80°C for up to 6 months.[1][2]

Signaling Pathways

Neuropeptide Y and its C-terminal fragments exert their biological effects through the Y receptor subtypes. Notably, C-terminal fragments such as NPY(29-36) demonstrate a preferential binding affinity for the Y2 receptor . The Y1 receptor, in contrast, requires the full-length NPY peptide for high-affinity binding.

The Y2 receptor is a member of the Gi/o protein-coupled receptor family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). The dissociated Gβγ subunits can also modulate the activity of other signaling molecules, including ion channels.

NPY_Y2_Signaling cluster_membrane Plasma Membrane Y2R Y2 Receptor Gi_protein Gi/o Protein Y2R->Gi_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP NPY_fragment NPY(29-36) NPY_fragment->Y2R Binds Gi_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

NPY(29-36) signaling through the Y2 receptor.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structural elements of NPY(29-36) in solution.

Methodology:

  • Sample Preparation:

    • Dissolve lyophilized NPY(29-36) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm, if the extinction coefficient is known.

    • The final peptide concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range to 190-260 nm for far-UV CD.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the peptide solution.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the measured ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • l is the path length of the cuvette in cm.

      • n is the number of amino acid residues.

    • Analyze the molar ellipticity spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

CD_Spectroscopy_Workflow start Start sample_prep Sample Preparation (Peptide in Buffer) start->sample_prep instrument_setup Instrument Setup (CD Spectropolarimeter) sample_prep->instrument_setup data_acquisition Data Acquisition (190-260 nm) instrument_setup->data_acquisition baseline_correction Baseline Correction (Subtract Buffer Spectrum) data_acquisition->baseline_correction data_conversion Data Conversion (to Molar Ellipticity) baseline_correction->data_conversion structure_analysis Secondary Structure Analysis (Deconvolution Software) data_conversion->structure_analysis end End structure_analysis->end

Workflow for CD Spectroscopy Analysis.
Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of NPY(29-36) for the Y2 receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the Y2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand that binds to the Y2 receptor (e.g., ¹²⁵I-PYY(3-36)).

    • Add increasing concentrations of the unlabeled competitor peptide, NPY(29-36).

    • For non-specific binding determination, add a high concentration of an unlabeled NPY agonist.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To assess the functional activity of NPY(29-36) at the Gi-coupled Y2 receptor by measuring its ability to inhibit cAMP production.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the Y2 receptor in a suitable medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of NPY(29-36) to the cells.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the NPY(29-36) concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.

cAMP_Assay_Workflow start Start cell_plating Plate Y2R-expressing cells start->cell_plating pre_incubation Pre-incubate with phosphodiesterase inhibitor cell_plating->pre_incubation add_peptide Add increasing concentrations of NPY(29-36) pre_incubation->add_peptide stimulate Stimulate with Forskolin add_peptide->stimulate incubation Incubate at 37°C stimulate->incubation cell_lysis Lyse cells incubation->cell_lysis cAMP_measurement Measure intracellular cAMP cell_lysis->cAMP_measurement data_analysis Data Analysis (IC50 determination) cAMP_measurement->data_analysis end End data_analysis->end

References

Neuropeptide Y(29-64): A Technical Guide to a Selective Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in the central and peripheral nervous systems, orchestrating a wide array of physiological processes through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The development of receptor-subtype-selective ligands is paramount for dissecting the specific roles of these receptors in health and disease. This technical guide focuses on Neuropeptide Y(29-64), a C-terminal fragment of NPY, and its role as a selective agonist for the Y2 receptor. While direct quantitative data for NPY(29-64) is limited, its activity is inferred from the well-established pharmacology of other C-terminal NPY fragments.[3] This document provides a comprehensive overview of the binding and functional characteristics of Y2-selective NPY fragments, detailed experimental protocols for their characterization, and a depiction of the associated signaling pathways.

Data Presentation: Receptor Binding and Functional Activity

The selectivity of Neuropeptide Y fragments is determined by their differential affinity and potency at the various Y receptor subtypes. The N-terminus of NPY is critical for high-affinity binding to the Y1 receptor, and its removal, as in NPY(29-64), leads to a significant loss of affinity for this subtype.[3] Conversely, Y2 receptors are potently activated by C-terminal fragments of NPY.[2][3]

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of full-length NPY and key C-terminal fragments at different NPY receptor subtypes. The data for NPY(29-64) is inferred from the established pharmacology of these receptors and related fragments.

Table 1: Binding Affinity (Ki, nM) of NPY and its Fragments at Human NPY Receptors

Peptide FragmentY1 ReceptorY2 ReceptorY4 ReceptorY5 ReceptorSelectivity Profile
Neuropeptide Y (1-36) High AffinityHigh AffinityModerate AffinityHigh AffinityNon-selective
[Leu31,Pro34]NPY High AffinityLow AffinityHigh AffinityHigh AffinityY1/Y4/Y5 selective
NPY(13-36) Low AffinityHigh AffinityLow AffinityModerate AffinityY2 selective
PYY(3-36) Low AffinityHigh AffinityLow AffinityModerate AffinityY2 selective
NPY(29-36) (inferred) Very Low AffinityModerate to High AffinityUnknownUnknownExpected Y2 selective

Note: This table compiles data from multiple sources. The affinity values are generalized, and specific Ki values can vary depending on the cell line and experimental conditions used.

Table 2: Functional Activity (EC50/IC50, nM) of NPY and its Fragments

Peptide FragmentAssay TypeY1 ReceptorY2 Receptor
Neuropeptide Y (1-36) cAMP InhibitionPotent AgonistPotent Agonist
NPY(13-36) cAMP InhibitionWeak/No ActivityPotent Agonist
PYY(3-36) cAMP InhibitionWeak/No ActivityPotent Agonist
NPY(29-36) (inferred) cAMP InhibitionExpected Weak/No ActivityExpected Agonist

Note: This table reflects the general functional activity profiles. Specific EC50/IC50 values are highly dependent on the assay system.

Y2 Receptor Signaling Pathways

Activation of the NPY Y2 receptor by agonists like NPY(29-64) initiates a cascade of intracellular signaling events. The Y2 receptor primarily couples to the inhibitory G-protein, Gαi/o.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Beyond the canonical cAMP pathway, Y2 receptor activation has also been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and intracellular calcium mobilization.[4]

Y2R_Signaling cluster_membrane Plasma Membrane NPY_fragment NPY(29-64) Y2R Y2 Receptor NPY_fragment->Y2R G_protein Gαi/o βγ Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition PI3K PI3K G_protein->PI3K Activation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_response Inhibition of Neurotransmitter Release PKA->Cellular_response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_response MAPK_pathway MAPK/ERK Pathway PI3K->MAPK_pathway Cell_growth Cell Growth & Proliferation MAPK_pathway->Cell_growth

Y2 Receptor Signaling Pathway

Experimental Protocols

Accurate characterization of NPY(29-64) requires robust and standardized in vitro and in vivo experimental procedures.

In Vitro Assays

This assay determines the binding affinity (Ki) of NPY(29-64) by measuring its ability to displace a radiolabeled ligand from the Y2 receptor.

a) Materials:

  • Cell Membranes: Prepared from cell lines stably expressing the human Y2 receptor (e.g., CHO-K1, HEK293, or SMS-KAN cells). For comparison, membranes from cells expressing other NPY receptor subtypes (e.g., SK-N-MC for Y1) should be used.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.

  • Competitor Ligands: Unlabeled NPY(29-64), full-length NPY (as a control), and other relevant NPY fragments.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, and a gamma counter.

b) Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (NPY(29-64)). Include wells for total binding (membranes and radioligand only) and non-specific binding (with a high concentration of unlabeled full-length NPY).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of NPY(29-64) that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Y2R-expressing cells) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [¹²⁵I]-PYY (Radioligand) - NPY(29-64) (Competitor) prep_membranes->setup_assay incubate Incubate (30°C, 60 min) setup_assay->incubate filter Vacuum Filtration (Separate bound/free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Gamma Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

This assay measures the ability of NPY(29-64) to activate the Gi-coupled Y2 receptor and inhibit the production of intracellular cAMP.

a) Materials:

  • Cells: A cell line stably expressing the human Y2 receptor (e.g., CHO-K1 or HEK293).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Ligand: NPY(29-64) at various concentrations.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Apparatus: 96- or 384-well cell culture plates and a plate reader compatible with the chosen cAMP assay kit.

b) Procedure:

  • Cell Plating: Seed cells into the appropriate assay plates and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of NPY(29-64) in stimulation buffer.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the NPY(29-64) concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay determines if NPY(29-64) can elicit intracellular calcium mobilization.

a) Materials:

  • Cells: A cell line expressing the Y2 receptor.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

  • Test Ligand: NPY(29-64) at various concentrations.

  • Apparatus: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

b) Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Agonist Addition: Add varying concentrations of NPY(29-64) to the wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the peptide and plot this against the logarithm of the NPY(29-64) concentration to calculate the EC50 value.

In Vivo Administration

Investigating the physiological effects of NPY(29-64) in animal models is crucial for understanding its therapeutic potential.

Intracerebroventricular (ICV) Injection Workflow

This method allows for the direct administration of NPY(29-64) into the brain ventricles, bypassing the blood-brain barrier.

a) Materials:

  • NPY(29-64) peptide.

  • Sterile artificial cerebrospinal fluid (aCSF) or saline.

  • Anesthetic.

  • Stereotaxic apparatus.

  • Hamilton syringe with a fine-gauge needle.

b) Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the animal and secure it in a stereotaxic frame.

  • Surgical Preparation: Make a midline incision on the scalp to expose the skull.

  • Coordinate Determination: Locate the desired injection coordinates for the lateral ventricle based on a stereotaxic atlas.

  • Injection: Slowly infuse the NPY(29-64) solution at a controlled rate.

  • Post-Injection and Recovery: Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it. Suture the incision and monitor the animal during recovery.

ICV_Injection_Workflow start Start anesthetize Anesthetize Animal start->anesthetize mount Mount in Stereotaxic Frame anesthetize->mount incise Scalp Incision mount->incise locate Determine Injection Coordinates incise->locate drill Drill Burr Hole locate->drill inject Slowly Infuse NPY(29-64) drill->inject retract Retract Needle inject->retract suture Suture Incision retract->suture recover Monitor Recovery suture->recover end End recover->end

ICV Injection Workflow

Conclusion

Neuropeptide Y(29-64), as a C-terminal fragment of NPY, is predicted to be a selective agonist for the Y2 receptor. While direct experimental data on this specific fragment is not abundant, its pharmacological profile can be inferred from the well-characterized activities of other C-terminal fragments such as NPY(13-36). The provided experimental protocols offer a robust framework for the detailed characterization of NPY(29-64) and other novel NPY receptor ligands. A thorough understanding of the structure-activity relationships and signaling pathways of Y2 receptor agonists is essential for the development of targeted therapeutics for a variety of disorders, including those related to appetite, anxiety, and epilepsy.[1]

References

A-Technical-Guide-to-the-Discovery-and-Synthesis-of-Neuropeptide-Y-and-its-C-terminal-Fragments

Author: BenchChem Technical Support Team. Date: December 2025

-A-Whitepaper-for-Researchers-and-Drug-Development-Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely distributed throughout the central and peripheral nervous systems.[1] It is a member of the pancreatic polypeptide family, which also includes peptide YY (PYY) and pancreatic polypeptide (PP).[2][3] NPY is involved in a wide range of physiological processes, including the regulation of food intake, energy balance, cardiovascular function, and mood.[1][4]

This technical guide provides a comprehensive overview of the discovery and synthesis of Neuropeptide Y and its C-terminal fragments. It is intended for researchers, scientists, and drug development professionals who are interested in the therapeutic potential of NPY and its analogs.

Note-on-Nomenclature The-user-query-specified-"Neuropeptide-Y-(29-64)"--however--NPY-is-a-36-amino-acid-peptide--making-a-29-64-fragment-impossible--This-guide-will-therefore-focus-on-the-discovery-of-NPY-and-the-synthesis-of-its-physiologically-relevant-C-terminal-fragments--such-as-NPY(27-36)-and-NPY(13-36)--which-are-the-subject-of-extensive-research--[5]

Discovery-of-Neuropeptide-Y

Neuropeptide Y was first isolated from the porcine brain in 1982 by Tatemoto and colleagues.[2][6] The discovery was the result of a novel chemical assay designed to detect peptides with a C-terminal amide group, a common feature of many biologically active peptides. The peptide was named Neuropeptide Y because of its high concentration in the nervous system and the fact that it has a tyrosine (Y) residue at both its N- and C-termini.[2][3]

The amino acid sequence of porcine NPY was determined using a combination of tryptic and chymotryptic fragmentation followed by sequence analysis of the resulting peptides.[2][3] The structure was found to be a 36-amino acid polypeptide with the sequence presented in the table below.[2][3] Subsequent studies have shown that the NPY sequence is highly conserved across species.[6]

Table-1--Amino-Acid-Sequence-of-Porcine-Neuropeptide-Y

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1TyrY
2ProP
3SerS
4LysK
5ProP
6AspD
7AsnN
8ProP
9GlyG
10GluE
11AspD
12AlaA
13ProP
14AlaA
15GluE
16AspD
17LeuL
18AlaA
19ArgR
20TyrY
21TyrY
22SerS
23AlaA
24LeuL
25ArgR
26HisH
27TyrY
28IleI
29AsnN
30LeuL
31IleI
32ThrT
33ArgR
34GlnQ
35ArgR
36TyrY

The-C-terminus-is-amidated.

Synthesis-of-Neuropeptide-Y-and-its-C-terminal-Fragments

The chemical synthesis of NPY and its fragments is most commonly achieved using solid-phase peptide synthesis (SPPS).[7][8] This method allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support, or resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach for SPPS.[9][10][11]

Experimental-Protocols

Solid-Phase-Peptide-Synthesis-(SPPS)-of-NPY(27-36)

This protocol describes the manual synthesis of the C-terminal decapeptide of NPY, NPY(27-36), using the Fmoc/tBu strategy.

1--Resin-Preparation

  • Start with a Rink-amide-resin--which-will-yield-a-C-terminally-amidated-peptide-upon-cleavage.

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for 30 minutes in a reaction vessel.[10]

2--Fmoc-Deprotection

  • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

  • Repeat the piperidine treatment for an additional 20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

3--Amino-Acid-Coupling

  • Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).[12]

  • Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF to remove any unreacted amino acid and coupling reagents.

4--Chain-Elongation

  • Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the NPY(27-36) sequence (Arg(Pbf), Gln(Trt), Arg(Pbf), Thr(tBu), Ile, Leu, Asn(Trt), Ile, Tyr(tBu)). The side-chain protecting groups are indicated in parentheses.

5--Cleavage-and-Deprotection

  • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

6--Peptide-Precipitation-and-Purification

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and then wash the pellet with cold ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

7--Characterization

  • Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Start: Rink Amide Resin Deprotection Deprotection Resin->Deprotection Final_Peptide Protected Peptide on Resin Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Peptide->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Crude_Peptide->Purification Wash2 Wash2 Wash2->Final_Peptide

Biological-Activity-and-Receptor-Specificity-of-C-terminal-Fragments

NPY exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs) known as Y receptors.[1] There are at least five Y receptor subtypes in mammals: Y1, Y2, Y4, Y5, and y6 (a pseudogene in humans).[13]

Full-length NPY(1-36) can bind to multiple Y receptor subtypes. However, C-terminal fragments of NPY, such as NPY(13-36) and the naturally occurring NPY(3-36), are selective agonists for the Y2 receptor.[14][15] The Y2 receptor is predominantly found on presynaptic nerve terminals, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[16] This makes Y2 receptor agonists, including C-terminal NPY fragments, of significant interest for therapeutic applications where modulation of neurotransmitter release is desired.

Table-2--Receptor-Binding-Affinities-of-NPY-and-its-Fragments

Peptide Y1 Receptor Affinity Y2 Receptor Affinity Reference
NPY(1-36)HighHigh[14]
NPY(3-36)LowHigh[15]
NPY(13-36)LowHigh[5]
NPY(27-36)LowModerate[17]

This-table-provides-a-qualitative-summary--Specific-binding-affinities-(e-g---Ki--IC50)-can-vary-depending-on-the-assay-conditions-and-cell-type-used-

Signaling-Pathways

The NPY Y2 receptor is a member of the Gi/o family of GPCRs.[18] Upon activation by an agonist such as NPY(13-36), the receptor couples to inhibitory G proteins, leading to a cascade of intracellular events.

Key-Signaling-Events-of-Y2-Receptor-Activation

  • Inhibition-of-Adenylyl-Cyclase--- The activated Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).[18]

  • Modulation-of-Ion-Channels--- The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels. This often leads to the inhibition of voltage-gated calcium channels, which reduces calcium influx and subsequently inhibits neurotransmitter release.[14]

  • Activation-of-MAPK/ERK-Pathway--- Y2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

Y2_Signaling_Pathway NPY_Fragment NPY_Fragment Y2R Y2R NPY_Fragment->Y2R Binds to G_Protein G_Protein Y2R->G_Protein Activates MAPK MAPK Y2R->MAPK Activates AC AC G_Protein->AC Inhibits Ca_Channel Ca_Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Leads to PKA PKA cAMP->PKA Activates

Conclusion

The discovery of Neuropeptide Y has opened up a vast field of research into its physiological roles and therapeutic potential. The ability to chemically synthesize NPY and its fragments, particularly Y2-selective C-terminal agonists, has been instrumental in advancing our understanding of the NPY system. These synthetic peptides are valuable tools for dissecting the complex biology of NPY and for developing novel therapeutics for a range of disorders, including obesity, epilepsy, and mood disorders.

References

The Biological Significance of Neuropeptide Y C-Terminal Fragments: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is a pivotal regulator of numerous physiological processes, including food intake, cardiovascular function, and neuronal homeostasis. The processing of NPY yields various C-terminal fragments that exhibit distinct biological activities, primarily through differential engagement of NPY receptor subtypes. This technical guide provides a comprehensive overview of the biological roles of NPY C-terminal fragments, with a focus on their receptor binding profiles, functional implications, and the experimental methodologies used for their characterization. The differential affinity of these fragments, particularly for the Y2 receptor, underscores their importance as selective pharmacological tools and potential therapeutic agents.

Receptor Binding and Selectivity of NPY C-Terminal Fragments

The biological actions of NPY and its C-terminal fragments are mediated by a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, and Y5. The key distinction in the activity of NPY C-terminal fragments lies in their selective affinity for these receptor subtypes.

Differential Affinity for Y1 and Y2 Receptors

A fundamental characteristic of NPY C-terminal fragments is their high affinity for the Y2 receptor and markedly lower affinity for the Y1 receptor.[1] The Y1 receptor requires the full-length NPY peptide for high-affinity binding, whereas the Y2 receptor recognizes and binds potently to N-terminally truncated fragments such as NPY(13-36).[1] This selectivity has been instrumental in classifying NPY receptor subtypes and in developing pharmacological tools to dissect their individual functions.[1]

Interaction with Y4 and Y5 Receptors

The Y4 receptor preferentially binds pancreatic polypeptide (PP), but also interacts with NPY and its fragments, albeit with lower affinity compared to PP.[2] The Y5 receptor, often termed the "feeding" receptor, is activated by full-length NPY and longer C-terminal fragments like NPY(3-36).[2][3] Shorter C-terminal fragments generally exhibit reduced affinity for the Y5 receptor.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki or IC50 in nM) of various NPY C-terminal fragments for human Y1, Y2, Y4, and Y5 receptors, compiled from competitive radioligand binding assays. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of NPY and C-Terminal Fragments at Human Y1 and Y2 Receptors

LigandY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)
NPY (1-36)0.5 - 2.00.1 - 0.8
NPY (2-36)>10000.3 - 5.0
NPY (3-36)>10000.2 - 3.0
NPY (13-36)>10000.1 - 2.5
NPY (18-36)>10001.0 - 10.0
NPY (22-36)>10002.0 - 15.0

Data compiled from multiple sources.

Table 2: Binding Affinities of NPY and C-Terminal Fragments at Human Y4 and Y5 Receptors

LigandY4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
NPY (1-36)1.0 - 10.00.2 - 1.5
NPY (3-36)>1000.5 - 5.0
NPY (13-36)>1000>100
Pancreatic Polypeptide (PP)0.01 - 0.1>1000

Data compiled from multiple sources.

Signaling Pathways Activated by NPY C-Terminal Fragments

NPY receptors primarily couple to inhibitory G-proteins (Gi/o), leading to the modulation of downstream effector systems. The activation of these pathways by C-terminal fragments is largely dependent on their interaction with the Y2 receptor.

Canonical Gi/o-Coupled Pathway

The predominant signaling cascade initiated by Y2 receptor activation involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates numerous cellular processes.

Gi_Coupled_Signaling cluster_membrane Cell Membrane Y2R Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits NPY_Fragment NPY C-Terminal Fragment NPY_Fragment->Y2R PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets PLC_MAPK_Pathway cluster_membrane Cell Membrane Y2R Y2 Receptor Gq_protein Gq Protein Y2R->Gq_protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves NPY_Fragment NPY C-Terminal Fragment NPY_Fragment->Y2R Gq_protein->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Gene_Expression Changes in Gene Expression MAPK_Cascade->Gene_Expression Radioligand_Binding_Workflow Start Start Prep_Membranes Prepare Cell Membranes with Y Receptors Start->Prep_Membranes Setup_Assay Set up 96-well Plate: - Membranes - Radioligand - Unlabeled Fragment (Competitor) Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed Receptor-Expressing Cells in 96-well Plate Start->Seed_Cells Pretreat Pre-treat with NPY C-Terminal Fragment Seed_Cells->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure_cAMP Measure Intracellular cAMP Lyse->Measure_cAMP Analyze Data Analysis (EC50) Measure_cAMP->Analyze End End Analyze->End

References

Structure-Activity Relationship of Neuropeptide Y Fragments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Neuropeptide Y (NPY) fragments. It delves into their binding affinities for various Y-receptor subtypes, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize them. This document is intended to serve as a valuable resource for researchers actively involved in the fields of pharmacology, neuroscience, and drug discovery centered on the NPY system.

Introduction to Neuropeptide Y and its Receptors

Neuropeptide Y (NPY) is a 36-amino acid peptide that is widely expressed in the central and peripheral nervous systems and plays a crucial role in a multitude of physiological processes, including feeding behavior, anxiety, and blood pressure regulation.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, and Y5, each with a distinct pharmacological profile and tissue distribution.[1][2] The interaction of NPY and its fragments with these receptors is highly dependent on the structural features of the peptide, forming the basis of the structure-activity relationships explored in this guide.

The Y1 receptor preferentially binds the full-length NPY peptide.[3][4] In contrast, the Y2 receptor, which often acts as a presynaptic autoreceptor, is uniquely activated by C-terminal fragments of NPY, such as NPY(13-36).[3][4][5] The Y5 receptor, often referred to as the "feeding" receptor, demonstrates high affinity for both full-length NPY and the N-terminally truncated fragment NPY(3-36).[3][4] The Y4 receptor shows a high affinity for pancreatic polypeptide (PP) but also binds NPY.[4] These differential binding characteristics are fundamental to the development of receptor-subtype-selective ligands.

Quantitative Analysis of Binding Affinities

The binding affinities of various NPY fragments for the human Y1, Y2, Y4, and Y5 receptors are summarized in the tables below. The data, presented as inhibitory constant (Ki) values, have been compiled from various competitive radioligand binding assays. A lower Ki value is indicative of a higher binding affinity.

Table 1: Binding Affinities of C-Terminal NPY Fragments at Human Y1 and Y2 Receptors [6]

Peptide FragmentY1 Receptor (SK-N-MC cells) Ki (nM)Y2 Receptor (SMS-KAN cells) Ki (nM)Selectivity Profile
Neuropeptide Y (1-36)0.580.25High affinity for both
NPY (3-36)>10003.0>300-fold selective for Y2
NPY (13-36)>10001.0>1000-fold selective for Y2
NPY (18-36)27000.25>10000-fold selective for Y2

Table 2: Binding Affinities of NPY Fragments at Human Y1, Y2, Y4, and Y5 Receptors [3][4]

Peptide FragmentY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)
Neuropeptide Y (1-36)0.3 - 1.00.2 - 0.81.0 - 5.00.1 - 0.5
NPY (3-36)>10001.0 - 5.0>10000.2 - 1.0
NPY (13-36)>10000.5 - 2.0>1000>1000
[Leu31, Pro34]-NPY0.1 - 0.5>1000>10001.0 - 10

Signaling Pathways of NPY Receptors

NPY receptors primarily couple to inhibitory G-proteins of the Gi/o family.[6][7] Activation of these receptors by NPY or its fragments initiates a cascade of intracellular signaling events, the most prominent of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).[9]

Furthermore, NPY receptor activation can lead to the modulation of intracellular calcium (Ca2+) concentrations and the activation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[4][10][11]

Y1 and Y2 Receptor Signaling

NPY_Y1_Y2_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol NPY / Fragment NPY / Fragment Y1R Y1/Y2 Receptor NPY / Fragment->Y1R G_protein Gi/o Protein Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_Channels Ca2+ Channels G_protein->Ca_Channels Modulation MAPK_Pathway MAPK/ERK Pathway G_protein->MAPK_Pathway Activation cAMP cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Ca_influx [Ca2+]i Ca_Channels->Ca_influx Influx Ca_influx->Cellular_Response MAPK_Pathway->Cellular_Response

NPY Y1 and Y2 receptor signaling cascade.
Y5 Receptor Signaling

NPY_Y5_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol NPY / NPY(3-36) NPY / NPY(3-36) Y5R Y5 Receptor NPY / NPY(3-36)->Y5R G_protein Gi/o Protein Y5R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation AC_Y5 Adenylyl Cyclase G_protein->AC_Y5 Inhibition PIP2 PIP2 cAMP_Y5 cAMP PKA_Y5 PKA cAMP_Y5->PKA_Y5 Activation Cellular_Response_Y5 Cellular Response (e.g., Stimulation of Food Intake) PKA_Y5->Cellular_Response_Y5 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca_release [Ca2+]i ER->Ca_release Ca2+ Release Ca_release->Cellular_Response_Y5 PKC->Cellular_Response_Y5

NPY Y5 receptor signaling cascade.

Experimental Protocols

The characterization of NPY fragments relies on a suite of in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine binding affinity and functional activity.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled NPY fragment by measuring its ability to compete with a radiolabeled ligand for binding to a specific Y-receptor subtype.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing Y-receptor) Assay_Setup 2. Assay Setup (96-well plate) - Membranes - Radioligand ([125I]PYY) - Unlabeled NPY Fragment Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 30°C) To reach equilibrium Assay_Setup->Incubation Filtration 4. Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting 6. Scintillation Counting (Measures bound radioactivity) Washing->Counting Data_Analysis 7. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Data_Analysis

Workflow for a radioligand binding assay.

a) Materials:

  • Cell Membranes: Prepared from cell lines stably expressing the human Y-receptor of interest (e.g., SK-N-MC for Y1, SMS-KAN for Y2).[12]

  • Radioligand: Typically [125I]-Peptide YY ([125I]PYY) or [125I]-NPY.[13]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Unlabeled Ligands: Full-length NPY (for non-specific binding determination) and the NPY fragments to be tested.

  • Apparatus: 96-well microplates, glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), vacuum filtration manifold (cell harvester), and a gamma counter.[12][14]

b) Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend in binding buffer and briefly homogenize. Determine the protein concentration using a standard method (e.g., BCA assay).[14]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:

    • Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and membrane suspension.[13]

    • Non-Specific Binding (NSB): A high concentration (e.g., 1 µM) of unlabeled full-length NPY, radioligand, and membrane suspension.[12]

    • Competition: Varying concentrations of the unlabeled NPY fragment, radioligand, and membrane suspension.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[13][15]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[12]

  • Washing: Wash each well 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Counting: Place the filters in tubes and measure the bound radioactivity using a gamma counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[6]

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Determine the IC50 value (the concentration of the ligand that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Accumulation Assay

This functional assay measures the ability of an NPY fragment to activate Gi-coupled Y-receptors, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

cAMP_Assay_Workflow Cell_Plating 1. Cell Plating (Cells expressing Y-receptor in 96-well plate) Pre_incubation 2. Pre-incubation (with phosphodiesterase inhibitor, e.g., IBMX) Cell_Plating->Pre_incubation Stimulation 3. Stimulation - Varying concentrations of NPY fragment - Forskolin (B1673556) (to stimulate cAMP production) Pre_incubation->Stimulation Incubation_cAMP 4. Incubation (e.g., 30 min at 37°C) Stimulation->Incubation_cAMP Lysis_Detection 5. Cell Lysis & cAMP Detection (using commercial kit, e.g., HTRF, ELISA) Incubation_cAMP->Lysis_Detection Data_Analysis_cAMP 6. Data Analysis - Generate standard curve - Convert signal to cAMP concentration - Determine EC50 or IC50 Lysis_Detection->Data_Analysis_cAMP

Workflow for a cAMP accumulation assay.

a) Materials:

  • Cells: A cell line stably or transiently expressing the Y-receptor of interest.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12]

  • Adenylyl Cyclase Stimulator: Forskolin.[15]

  • Test Ligands: NPY fragments of interest.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).[15]

  • Apparatus: 96- or 384-well cell culture plates, and a plate reader compatible with the chosen detection kit.

b) Procedure:

  • Cell Plating: Seed cells into the appropriate assay plates and grow to 80-90% confluency.[12]

  • Pre-incubation: Wash the cells gently with buffer. Pre-incubate the cells with varying concentrations of the test ligand (agonist) in stimulation buffer for 15-30 minutes at 37°C.[12]

  • Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to induce cAMP production.[15]

  • Incubation: Incubate the plate for another 15-30 minutes at 37°C.[12]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.[12]

    • Convert the raw signal values from the experimental wells to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of the test ligand.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[15]

Intracellular Calcium Mobilization Assay

This assay measures the ability of an NPY fragment to induce an increase in intracellular calcium concentration, which can be a downstream effect of Y-receptor activation, particularly through Gq-coupled pathways or via the βγ subunits of Gi/o proteins.

Calcium_Assay_Workflow Cell_Plating_Ca 1. Cell Plating (in black-walled, clear-bottom 96-well plates) Dye_Loading 2. Dye Loading (with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) Cell_Plating_Ca->Dye_Loading Washing_Ca 3. Washing (to remove excess dye) Dye_Loading->Washing_Ca Baseline_Measurement 4. Baseline Fluorescence Measurement Washing_Ca->Baseline_Measurement Ligand_Addition 5. Ligand Addition (Varying concentrations of NPY fragment) Baseline_Measurement->Ligand_Addition Kinetic_Measurement 6. Kinetic Fluorescence Measurement (Monitors change in fluorescence over time) Ligand_Addition->Kinetic_Measurement Data_Analysis_Ca 7. Data Analysis - Calculate peak fluorescence response - Determine EC50 Kinetic_Measurement->Data_Analysis_Ca

Workflow for an intracellular calcium mobilization assay.

a) Materials:

  • Cells: A cell line expressing the Y-receptor of interest.

  • Assay Plates: Black-walled, clear-bottom 96-well plates.[1]

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.[16]

  • Assay Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

  • Test Ligands: NPY fragments of interest.

  • Apparatus: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., a FlexStation or FLIPR).[17]

b) Procedure:

  • Cell Plating: Seed cells into the black-walled, clear-bottom 96-well plates and allow them to adhere overnight.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[1]

  • Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.[1]

  • Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

  • Ligand Addition: Add varying concentrations of the NPY fragment to the wells using the plate reader's integrated liquid handling system.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of several minutes to capture the transient increase in intracellular calcium.[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the NPY fragment.

    • Plot the peak response against the log concentration of the fragment.

    • Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The structure-activity relationship of Neuropeptide Y fragments is a critical area of study for understanding the complex biology of the NPY system and for the rational design of novel therapeutics. The differential affinities of N- and C-terminal fragments for the various Y-receptor subtypes provide a powerful tool for dissecting the physiological roles of each receptor. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of NPY fragment pharmacology, paving the way for the development of more selective and potent modulators of this important neuropeptide system.

References

In Silico Modeling of Neuropeptide Y Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational methodologies employed in the study of Neuropeptide Y (NPY) receptor binding. It details in silico techniques, experimental validation protocols, and the crucial interplay between them in the quest for novel therapeutics targeting the NPY system.

Introduction to the Neuropeptide Y System

The Neuropeptide Y (NPY) system is a complex network involved in a wide array of physiological processes, including appetite regulation, anxiety, and blood pressure control.[1][2][3] It comprises three peptide ligands: NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exhibit varying affinities for four G protein-coupled receptors (GPCRs) in humans: Y1, Y2, Y4, and Y5.[4][5][6] These receptors, belonging to the rhodopsin-like GPCR family, primarily couple to Gi/G0 proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6] The diverse physiological roles of the NPY receptors have made them attractive targets for the development of novel drugs for conditions such as obesity, cancer, and anxiety.[6][7][8]

In Silico Modeling Methodologies

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to investigate ligand-receptor interactions and identify potential drug candidates. The availability of high-resolution structures for the Y1 and Y2 receptors has significantly advanced the application of these techniques.[4][9][10]

Homology Modeling

In the absence of an experimentally determined structure, homology modeling allows for the creation of a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). For NPY receptors, early models were often based on the structure of bovine rhodopsin.[3]

Methodology:

  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using sequence alignment tools like BLAST. The crystal structure of bovine rhodopsin (PDB ID: 1F88) has been historically used for GPCR modeling.[3]

  • Sequence Alignment: Align the target receptor sequence with the template sequence.

  • Model Building: Construct the 3D model of the target receptor using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template and building the non-aligned regions (loops).

  • Model Refinement and Validation: The generated model is then refined to minimize steric clashes and optimize its geometry. Validation is performed using tools like PROCHECK and Ramachandran plots to assess the stereochemical quality of the model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This technique is instrumental in virtual screening campaigns to identify potential hits from large compound libraries and to understand the binding modes of known ligands.[7][11]

Methodology:

  • Receptor and Ligand Preparation: Prepare the 3D structures of the receptor (either from an experimental structure or a homology model) and the ligand. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Definition: Define the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using pocket-finding algorithms.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Glide) to systematically explore the conformational space of the ligand within the binding site and score the different poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. Mutagenesis data can be used to validate the predicted binding mode.[1]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.[9][12]

Methodology:

  • System Setup: Place the ligand-receptor complex in a simulation box filled with explicit solvent (e.g., water molecules) and ions to mimic physiological conditions.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to equilibrate the system.

  • Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to generate a trajectory of the atomic motions.

  • Trajectory Analysis: Analyze the trajectory to study the stability of the complex, conformational changes in the receptor, and the dynamics of the ligand-receptor interactions.

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups) that a ligand must possess to bind to a specific receptor. These models are particularly useful for virtual screening and de novo drug design.

Methodology:

  • Feature Identification: Identify the key interaction features from a set of known active ligands or from the ligand-receptor complex structure.

  • Model Generation: Generate a 3D arrangement of these features with specific distance constraints.

  • Model Validation: Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening: Use the validated model to screen large chemical databases for novel compounds that match the pharmacophore.

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the binding affinities of various ligands for the human NPY receptors.

Y1 Receptor Ligands
Ligand Type Binding Affinity (Ki in nM) Functional Assay (IC50 in nM)
Neuropeptide Y (NPY)Agonist0.5[13]-
[Leu31,Pro34]-NPYAgonist--
BIBP3226Antagonist1.1[5]-
BIBO3304Antagonist-0.38 (human), 0.72 (rat)[5]
1229U91 (GR231118)Antagonist0.10[14]0.27 (calcium mobilization)[14]
UR-MK299Antagonist--
BMS-193885Antagonist--
Y2 Receptor Ligands
Ligand Type Binding Affinity (Ki/IC50 in nM) Functional Assay (pIC50)
Neuropeptide Y (NPY)Agonist0.8[13]-
PYY(3-36)Agonist--
BIIE-0246Antagonist15[5]-
JNJ-31020028Antagonist-8.07 (human), 8.22 (rat)[5]
Neuropeptide Y(29-64)Agonist150[13]-
Y4 Receptor Ligands
Ligand Type Binding Affinity (pKi)
Pancreatic Polypeptide (PP)Agonist-
Fluorescent Cyclic PeptidesAgonist9.22 - 9.71[15]
Y5 Receptor Ligands
Ligand Type
Neuropeptide Y (NPY)Agonist
[Ala31,Aib32]-NPYAgonist

Experimental Validation Protocols

Experimental validation is a critical step to confirm the predictions made by in silico models. The following are standard protocols used in NPY receptor research.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.[16][17]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the NPY receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).[13]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [125I]-PYY) and varying concentrations of the unlabeled competitor ligand.[13][18]

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.[19]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[19]

  • Counting: Measure the radioactivity retained on the filters using a gamma counter or scintillation counter.[19]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]

cAMP Functional Assay

This assay measures the functional activity of a ligand by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[16][17]

Methodology:

  • Cell Culture: Culture cells stably expressing the NPY receptor of interest in a multi-well plate.[17]

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of the test ligand. To measure inhibition of cAMP production, co-stimulate the cells with forskolin, an adenylyl cyclase activator.[16][17]

  • Incubation: Incubate the cells for a specific time to allow for changes in intracellular cAMP levels.[17]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[16][17]

  • Data Analysis: Plot the cAMP levels against the log concentration of the ligand to determine the EC50 (for agonists) or IC50 (for antagonists) value.[16]

Calcium Mobilization Assay

This assay assesses the ability of a ligand to elicit intracellular calcium mobilization, typically mediated by Gq-coupled signaling pathways.

Methodology:

  • Cell Preparation and Dye Loading: Seed cells expressing the NPY receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the ligand.

  • Ligand Addition: Add the test ligand at various concentrations.

  • Fluorescence Measurement: Continuously monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the ligand to determine the EC50 value.

Visualizing Key Processes and Relationships

NPY Signaling Pathway

NPY_Signaling_Pathway NPY NPY/PYY/PP Y_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor Binds G_Protein Gαi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of Neuropeptide Y receptors.

In Silico Modeling Workflow

In_Silico_Workflow cluster_0 Structure Preparation cluster_1 Computational Modeling cluster_2 Analysis & Hit Selection Receptor_Prep Receptor Structure (PDB or Homology Model) Docking Molecular Docking/ Virtual Screening Receptor_Prep->Docking Ligand_DB Ligand Database Ligand_DB->Docking Analysis Binding Mode Analysis & Scoring Docking->Analysis MD_Sim Molecular Dynamics Simulations MD_Sim->Analysis Pharmacophore Pharmacophore Modeling Pharmacophore->Docking Screen DBs Analysis->MD_Sim Refine Top Hits Analysis->Pharmacophore Generate Model Hit_Selection Hit Compound Selection Analysis->Hit_Selection

Caption: A general workflow for in silico drug discovery.

Interplay of Computational and Experimental Approaches

Integrated_Approach In_Silico In Silico Modeling (Docking, MD, etc.) Predictions Predictions: - Binding Affinity - Binding Mode - Novel Hits In_Silico->Predictions Experimental Experimental Validation (Binding & Functional Assays) Predictions->Experimental Guide Experiments Data Experimental Data: - Ki, IC50, EC50 - SAR Experimental->Data Model_Refinement Model Refinement Data->Model_Refinement Refine Models Lead_Opt Lead Optimization Data->Lead_Opt Inform Design Model_Refinement->In_Silico Model_Refinement->Lead_Opt

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion

The integration of in silico modeling with experimental validation provides a powerful paradigm for the discovery and development of novel ligands targeting Neuropeptide Y receptors. Computational approaches enable the rapid screening of vast chemical spaces and provide detailed insights into the molecular basis of ligand recognition, while experimental assays are essential for validating these computational predictions and determining the true biological activity of potential drug candidates. This synergistic relationship accelerates the drug discovery process, ultimately paving the way for new therapies for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Neuropeptide Y(29-64)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a significant neurotransmitter in the central and peripheral nervous systems, playing a crucial role in various physiological processes. The C-terminal fragment, Neuropeptide Y(29-64), is particularly important for receptor binding and activation, making it a valuable tool for studying the NPY system.[1] This document provides a detailed protocol for the chemical synthesis of NPY(29-64) via Fmoc solid-phase peptide synthesis (SPPS), its purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and its subsequent characterization by mass spectrometry.

Signaling Pathway of Neuropeptide Y Receptors

Neuropeptide Y and its fragments, including NPY(29-64), exert their biological effects by activating Y receptor subtypes (Y1, Y2, Y4, and Y5), which are G-protein coupled receptors (GPCRs).[1][2] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This can further modulate intracellular calcium concentrations and activate other downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[2]

NPY_Signaling NPY(29-64) NPY(29-64) Y Receptor Y Receptor NPY(29-64)->Y Receptor Binds to Gαi/o Gαi/o Y Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects

Caption: General signaling pathway of Neuropeptide Y receptors.

Experimental Workflow for NPY(29-64) Synthesis and Purification

The overall process begins with the stepwise addition of amino acids to a solid support, followed by cleavage of the peptide from the resin, purification of the crude product, and finally, verification of the purified peptide.

Peptide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing cluster_purification Purification & Analysis Resin_Prep Resin Swelling Deprotection1 Fmoc Deprotection Resin_Prep->Deprotection1 Repeat for each amino acid Coupling Amino Acid Coupling Deprotection1->Coupling Repeat for each amino acid Washing Washing Coupling->Washing Repeat for each amino acid Washing->Deprotection1 Repeat for each amino acid Deprotection2 Final Fmoc Deprotection Washing->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Lyophilization1 Lyophilization (Crude) Precipitation->Lyophilization1 Purification RP-HPLC Purification Lyophilization1->Purification Fraction_Analysis Fraction Analysis (HPLC/MS) Purification->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Lyophilization2 Lyophilization (Pure) Pooling->Lyophilization2 QC Final QC (MS, HPLC) Lyophilization2->QC

Caption: Workflow for NPY(29-64) synthesis and purification.

I. Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the synthesis of NPY(29-64) on a 0.1 mmol scale using a manual or automated peptide synthesizer.

Materials and Reagents
ReagentSupplierGrade
Rink Amide MBHA Resin (100-200 mesh)e.g., Novabiochem0.4-0.8 mmol/g loading
Fmoc-protected Amino AcidsVariousSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma PureVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade (Amine-free)
Dichloromethane (DCM)VariousACS Grade
Piperidine (B6355638)VariousACS Grade
N,N-Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
Acetic AnhydrideVariousACS Grade
Synthesis Cycle

The synthesis is a cyclical process involving deprotection, washing, coupling, and capping steps.

  • Resin Preparation:

    • Place approximately 200-250 mg of Rink Amide resin (for 0.1 mmol scale) into a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.[3]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and allow it to activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

  • Washing:

    • After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times) to remove excess reagents.

  • Repeat Cycle:

    • Repeat steps 2-4 for each amino acid in the NPY(29-64) sequence.

II. Peptide Cleavage and Deprotection

Due to the presence of methionine and multiple arginine residues, a specific cleavage cocktail is required to prevent side reactions.

Cleavage Cocktail (Reagent R)
ComponentVolume/Weight PercentagePurpose
Trifluoroacetic Acid (TFA)90% (v/v)Cleaves peptide from resin, removes protecting groups
Thioanisole5% (v/v)Cation scavenger, protects Met and Trp
1,2-Ethanedithiol (EDT)3% (v/v)Cation scavenger
Anisole2% (v/v)Cation scavenger

This cocktail is particularly effective for peptides containing arginine residues.[4][5]

Cleavage Protocol
  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen.[3]

  • Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.[3]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise to a large volume of cold diethyl ether (10 times the volume of the filtrate) to precipitate the peptide.[3]

  • Centrifuge the ether suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

III. Purification by RP-HPLC

The crude peptide is purified using reverse-phase HPLC to isolate the target peptide from synthesis-related impurities.[6][7]

Instrumentation and Materials
ComponentSpecification
HPLC SystemPreparative HPLC with gradient capability
ColumnC18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A0.1% TFA in HPLC-grade water
Mobile Phase B0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
DetectorUV detector set at 214 nm and 280 nm
Sample PreparationDissolve crude peptide in Mobile Phase A
Purification Protocol
  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A (or a buffer with a low percentage of organic solvent) and inject it onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a peptide of this size and hydrophobicity might be:

Time (minutes)% Mobile Phase B (ACN)
0-55
5-655 to 65 (linear)
65-7065 to 95 (linear)
70-7595
  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure NPY(29-64) peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

IV. Quality Control and Characterization

The identity and purity of the final peptide product must be confirmed.

Analytical RP-HPLC
  • Purpose: To assess the purity of the final peptide.[1]

  • Method: A small amount of the purified peptide is injected onto an analytical C18 column using a fast gradient (e.g., 5-95% ACN over 30 minutes).

  • Expected Result: A single major peak, with purity typically ≥95%.[1]

Mass Spectrometry
  • Purpose: To confirm the molecular weight of the synthesized peptide.[1]

  • Method: The purified peptide is analyzed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Result: The observed molecular weight should match the theoretical molecular weight of NPY(29-64).

ParameterValue
Theoretical Mass ~4272.7 Da
Purity (by HPLC) ≥95%

Logical Diagram for Troubleshooting Purification

Troubleshooting Start Analyze Crude HPLC Chromatogram Q1 Is the main peak well-resolved? Start->Q1 A1_Yes Proceed with standard gradient purification Q1->A1_Yes Yes A1_No Broad or multiple co-eluting peaks Q1->A1_No No End Achieve >95% Purity A1_Yes->End Q2 Are impurities eluting before or after the main peak? A1_No->Q2 Action2 Consider a different ion-pairing agent (e.g., formic acid) A1_No->Action2 A2_Before Impurities are more polar (e.g., truncated sequences) Q2->A2_Before Mainly Before A2_After Impurities are more hydrophobic (e.g., protecting group issues) Q2->A2_After Mainly After Action1 Use a shallower gradient around the elution point of the main peak A2_Before->Action1 A2_After->Action1 Action3 Check cleavage protocol for complete deprotection A2_After->Action3 Action1->End Action2->End Action3->End

Caption: Troubleshooting logic for RP-HPLC purification.

Conclusion

This protocol provides a comprehensive guide for the successful synthesis, purification, and characterization of Neuropeptide Y(29-64). Adherence to these methodologies will enable researchers to produce high-purity peptide for use in a variety of experimental settings, from in vitro binding assays to in vivo physiological studies. The provided workflows and troubleshooting logic aim to facilitate a smooth and efficient production process.

References

Administration Routes for In Vivo Studies of Neuropeptide Y(29-64): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Neuropeptide Y(29-64), a C-terminal fragment of Neuropeptide Y (NPY) that acts as a selective agonist for the NPY Y2 receptor.[1] Given the critical role of the NPY system in physiological processes such as feeding behavior, anxiety, and epilepsy, NPY(29-64) is a valuable tool for neuroscience research.[1] The Y2 receptor is predominantly found presynaptically, and its activation typically leads to the inhibition of neurotransmitter release.[1]

While direct in vivo dosage data for NPY(29-64) is limited, this document compiles information from studies on related C-terminal fragments and full-length NPY to offer a solid foundation for designing and executing in vivo experiments.[1][2] The primary routes of administration for central nervous system (CNS) delivery are intracerebroventricular (ICV) and intranasal (i.n.) injections, each with distinct advantages and procedural requirements.

Data Presentation: Effective Concentrations of NPY and Analogs for In Vivo Studies

Due to the limited availability of direct in vivo studies on NPY(29-64), the following table includes data from studies on full-length NPY and other Y2 receptor agonists to provide a comparative reference for determining effective concentrations. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.[1]

CompoundAnimal ModelAdministration RouteEffective Concentration/DosageObserved EffectReference
Neuropeptide YRatIntracerebroventricular (ICV)78 pmolStrong increase in food intake[2]
Neuropeptide YRatIntracerebroventricular (ICV)5 µgIncreased food consumption[2]
Neuropeptide YChickIntracerebroventricular (ICV)5 µgDoubled food intake[2]
PYY(3-36) (Y2 Agonist)MouseIntraperitoneal (i.p.)30 µg/kg, 100 µg/kgReduced food intake[3]
[Leu31,Pro34]NPY (Y1 Agonist)RatIntracerebroventricular (ICV)1 nmolIncreased food intake
NPYRatIntracerebroventricular (ICV)1.17-4.70 nmolDose-dependent increase in striatal dopamine (B1211576) release[1]
NPYChickIntracerebroventricular (ICV)188 or 375 pmolLowered respiratory quotient and rectal temperature[1]
NPYMouseIntracerebroventricular (ICV)10-480 pmolAltered pain threshold in a test-dependent manner[1]
hGH (178-191)RatIntravenous (i.v.)5 nmol/kg body weightReduced insulin (B600854) sensitivity[1]

Signaling Pathway of Neuropeptide Y(29-64) via the Y2 Receptor

Activation of the NPY Y2 receptor by agonists such as NPY(29-64) initiates a primarily inhibitory signaling cascade. The Y2 receptor is coupled to Gαi/o proteins. Upon ligand binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G protein can also modulate ion channel activity, typically by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. This cascade ultimately results in a reduction in neuronal excitability and neurotransmitter release.[1]

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY(29-64) Y2R Y2 Receptor NPY->Y2R Binds to G_protein Gαi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux ATP ATP ATP->AC Neuronal_Excitability Reduced Neuronal Excitability cAMP->Neuronal_Excitability NT_Release Reduced Neurotransmitter Release Ca_ion->NT_Release K_ion->Neuronal_Excitability ICV_Workflow A Prepare NPY(29-64) Solution B Anesthetize Animal & Place in Stereotaxic Apparatus A->B C Surgical Implantation of Guide Cannula B->C D Allow for Post-operative Recovery (≥ 1 week) C->D E ICV Injection of NPY(29-64) Solution (0.5 µL/min) D->E F Post-Injection Monitoring & Care E->F G Behavioral/Physiological Analysis F->G Intranasal_Workflow A Prepare High-Concentration NPY(29-64) Solution B Gently Restrain Animal in Supine Position A->B C Administer Small Droplets (2-5 µL) into Alternating Nostrils B->C D Maintain Supine Position for Short Period C->D E Return to Cage and Monitor for Adverse Reactions D->E F Behavioral/Physiological Analysis E->F

References

Application Notes and Protocols: Intranasal Delivery of Neuropeptide Y(29-64) for Bypassing the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter abundantly expressed in the central and peripheral nervous systems, where it modulates a wide array of physiological processes including appetite, anxiety, and neuronal excitability.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The C-terminal fragment, Neuropeptide Y(29-64), is a selective agonist for the NPY Y2 receptor.[1] The therapeutic potential of NPY and its analogs for central nervous system (CNS) disorders has been limited by the blood-brain barrier (BBB), which restricts the passage of peptides from the systemic circulation into the brain.[2][3]

Intranasal administration presents a non-invasive and promising alternative for delivering neuropeptides to the CNS, bypassing the BBB to some extent through the olfactory and trigeminal pathways.[1][4] This route of administration allows for rapid drug delivery to the brain, minimizing systemic exposure and associated side effects.[5] These application notes provide an overview of the intranasal delivery of Neuropeptide Y(29-64), including experimental protocols, quantitative data from related compounds, and relevant signaling pathways to guide researchers in this field.

Quantitative Data

Direct in vivo pharmacokinetic and pharmacodynamic data for the intranasal delivery of Neuropeptide Y(29-64) is limited in publicly available literature. Therefore, the following tables summarize data from studies on the full-length Neuropeptide Y (NPY) and other Y2 receptor agonists to provide a comparative reference for initiating studies with NPY(29-64). It is strongly recommended to perform dose-response studies to determine the optimal concentration for specific experimental setups.[1]

Table 1: Dose-Ranging and Efficacy Data for Intranasal NPY in Human Studies

CompoundDose RangePopulationKey FindingsReference
NPY1.4 mg - 9.6 mg (single dose)Patients with PTSDWell-tolerated; higher doses associated with reduced anxiety.[6]
NPY6.8 mg (single dose)Patients with Major Depressive DisorderSuperior to placebo in reducing MADRS score at 24 hours post-treatment.[7]
NPY10 nmol, 50 nmol, 100 nmolHealthy VolunteersVery low systemic absorption; induced nasal vasoconstriction. Plasma NPY increased from 9.06 ± 5.1 pM to 20.8 ± 6.16 pM 40 min after 100 nmol administration.[8][9]

Table 2: Preclinical Data for Intranasal NPY and Y2 Agonists in Rodent Models

CompoundAnimal ModelDoseKey FindingsReference
NPYRats (Acute Stress Model)100 µg/kgDemonstrated a protective effect comparable to the antidepressant clomipramine.[10]
NPYFemale Rats (Single Prolonged Stress Model)1200 µg (but not 600 µg)Prevented the development of depressive-like behavior.[11][12]
NPY13-36 (Y2 Agonist)SOD1G93A Mice (ALS Model)Not specifiedDid not modify motor deficits or survival.[13]
Fluorescently Labeled Y2R AgonistMice10x EC50Rapid uptake into the olfactory bulb, cortex, and hypothalamus within 15 minutes, with sustained signals for up to 24 hours.[14][15]

Experimental Protocols

Protocol 1: Intranasal Administration of Neuropeptide Y(29-64) in Rodents

This protocol provides a general guideline for the non-invasive intranasal delivery of NPY(29-64) to rodents.

Materials:

  • Neuropeptide Y(29-64) peptide

  • Sterile saline (0.9% NaCl) or other suitable vehicle (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS)

  • Micropipette with fine tips

  • Anesthetic (e.g., isoflurane; optional, for mild sedation)[13][14]

Procedure:

  • Preparation of NPY(29-64) Solution: Dissolve the NPY(29-64) peptide in the chosen vehicle to achieve a high concentration in a small volume. Ensure the solution is sterile.

  • Animal Restraint: Gently restrain the conscious animal in a supine position. If using anesthesia, ensure it is light to maintain breathing and swallowing reflexes.[1] Holding the animal at a ~45° angle can help optimize absorption.[14]

  • Administration: Using a micropipette, apply small droplets (2-5 µL) of the NPY(29-64) solution into one nostril, allowing the animal to inhale the droplet.[1] Alternate between nostrils for subsequent droplets to maximize absorption.[1]

  • Post-Administration: Keep the animal in a supine position for a short period after administration to facilitate absorption into the nasal cavity.[1]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.[1]

Protocol 2: Assessment of Brain Uptake of Intranasally Administered Peptides

This protocol describes a method for quantifying peptide uptake in different brain regions following intranasal administration, adapted from studies using fluorescently labeled peptides.[14]

Materials:

  • Fluorescently labeled NPY(29-64) or a validated antibody for immunohistochemistry

  • Anesthetic (e.g., isoflurane, xylazine/ketamine cocktail)

  • Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • Sucrose (B13894) solutions (10%, 20%, 30%)

  • Cryostat

  • Microscope (confocal or whole slide scanner)

  • Image analysis software

Procedure:

  • Peptide Administration: Administer the fluorescently labeled NPY(29-64) intranasally as described in Protocol 1.

  • Euthanasia and Tissue Collection: At predetermined time points (e.g., 15 min, 1h, 2h, 6h, 24h), euthanize the animal via an approved method.[14]

  • Perfusion: Perform transcardial perfusion with PBS followed by 4% paraformaldehyde to fix the brain tissue.

  • Tissue Preparation: Carefully dissect the brain, preserving the olfactory bulb. Post-fix the brain in 4% paraformaldehyde overnight, followed by cryoprotection in a series of sucrose solutions.[14]

  • Sectioning: Freeze the brain and cut sagittal or coronal sections (e.g., 20 µm thickness) using a cryostat.

  • Imaging: Mount the sections on slides and visualize the fluorescent signal using a confocal microscope or a whole slide scanner. Confocal microscopy offers a better signal-to-noise ratio.[14]

  • Quantification: Use image analysis software to quantify the fluorescence intensity in specific brain regions of interest (e.g., olfactory bulb, cortex, hypothalamus).

Protocol 3: Evaluation of Behavioral Effects of Intranasal NPY(29-64)

This protocol outlines a general workflow for assessing the behavioral effects of intranasally administered NPY(29-64) in a rodent model of stress.

Materials:

  • Neuropeptide Y(29-64) solution

  • Vehicle control solution

  • Behavioral testing apparatus (e.g., Forced Swim Test tank, Elevated Plus Maze)

  • Video recording and analysis software

Procedure:

  • Animal Model: Induce a stress-related phenotype in rodents using an established model (e.g., Single Prolonged Stress).

  • Drug Administration: Administer NPY(29-64) or vehicle intranasally at a predetermined time relative to the stressor (e.g., immediately after).

  • Behavioral Testing: At a specified time post-stress and treatment, conduct behavioral tests to assess anxiety-like or depressive-like behaviors.

    • Forced Swim Test: To assess despair-like behavior.[3]

    • Sucrose Preference Test: To assess anhedonia.[3]

    • Elevated Plus Maze: To assess anxiety-like behavior.[11]

  • Data Analysis: Score the behavioral tests manually or using automated software. Analyze the data using appropriate statistical methods to compare the NPY(29-64) treated group with the control group.

Visualizations

Signaling Pathway

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY(29-64) NPY(29-64) Y2R Y2 Receptor NPY(29-64)->Y2R Binds to G_protein Gαi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Modulates Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Mediates K_channel->Neuronal_Excitability Contributes to

Caption: NPY Y2 receptor signaling pathway.

Experimental Workflow

Intranasal_Delivery_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis prep_peptide Prepare NPY(29-64) Solution (Sterile Vehicle) restrain Restrain Animal (Supine, Optional Anesthesia) prep_peptide->restrain animal_model Select Animal Model (e.g., Mouse, Rat) animal_model->restrain administer Administer Droplets (2-5 µL) Alternating Nostrils restrain->administer behavioral Behavioral Assays (e.g., Forced Swim Test) administer->behavioral pharmacokinetic Pharmacokinetic Analysis (Brain Tissue Quantification) administer->pharmacokinetic pharmacodynamic Pharmacodynamic Analysis (e.g., Receptor Occupancy) administer->pharmacodynamic data_analysis Statistical Analysis of Results behavioral->data_analysis pharmacokinetic->data_analysis pharmacodynamic->data_analysis

Caption: General experimental workflow for intranasal NPY(29-64) studies.

References

Application Notes and Protocols: Measuring cAMP Levels after Neuropeptide Y(29-64) Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function.[1] Its biological effects are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] NPY and its related peptides act through these G protein-coupled receptors, which are primarily coupled to pertussis toxin-sensitive Gαi/o proteins.[2][3][4][5][6][7] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4][6][7][8][9][10][11][12]

The C-terminal fragments of NPY have been shown to exhibit selectivity for certain NPY receptor subtypes. Specifically, the Y2 and Y5 receptors are known to be activated by these fragments.[2][3][13] Neuropeptide Y(29-64) is a C-terminal fragment of NPY and is therefore predicted to act as an agonist at Y2 and Y5 receptors, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[3]

These application notes provide detailed protocols for measuring the inhibitory effect of Neuropeptide Y(29-64) on cAMP production in a cellular context. The provided methodologies are essential for researchers and drug development professionals aiming to characterize the pharmacological profile of this and other NPY receptor ligands.

Signaling Pathway

Neuropeptide Y receptors, upon binding to agonists like NPY(29-64), couple to inhibitory G proteins (Gαi/o). This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a reduction of intracellular cAMP levels.

NPY_Signaling_Pathway cluster_membrane Plasma Membrane NPY_fragment Neuropeptide Y(29-64) Y2R NPY Y2 Receptor NPY_fragment->Y2R Binds G_protein Gαi/βγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Figure 1: Neuropeptide Y(29-64) signaling pathway leading to cAMP inhibition.

Experimental Protocols

To quantify the inhibitory effect of Neuropeptide Y(29-64) on cAMP production, a common approach is to first stimulate adenylyl cyclase with an activator like forskolin (B1673556) to generate a detectable level of cAMP. The ability of NPY(29-64) to reduce this forskolin-stimulated cAMP accumulation is then measured.

General Experimental Workflow

The overall workflow for assessing the impact of Neuropeptide Y(29-64) on intracellular cAMP levels is as follows:

cAMP_Assay_Workflow A Seed cells expressing NPY Y2 receptors B Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) A->B C Add varying concentrations of Neuropeptide Y(29-64) B->C D Co-stimulate with Forskolin C->D E Incubate to allow for cAMP level changes D->E F Lyse cells E->F G Measure intracellular cAMP using a detection kit F->G H Data Analysis (IC50 determination) G->H

Figure 2: General workflow for a cAMP inhibition assay.

Detailed Protocol: cAMP Measurement using HTRF

This protocol is adapted for a 96-well plate format using a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay kit.

Materials:

  • Cells expressing the human NPY Y2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Neuropeptide Y(29-64)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 96-well white, solid-bottom cell culture plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist and Forskolin Preparation:

    • Prepare a stock solution of Neuropeptide Y(29-64) in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).

    • Prepare a serial dilution of Neuropeptide Y(29-64) in stimulation buffer (e.g., PBS containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Prepare a stock solution of forskolin in DMSO.

    • Dilute the forskolin stock solution in stimulation buffer to a final concentration that elicits a submaximal stimulation of cAMP production (this concentration should be determined empirically, but a starting point is often 1-10 µM).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the stimulation buffer containing the phosphodiesterase inhibitor (IBMX) and allow the cells to pre-incubate for about 20-30 minutes at 37°C.[3]

    • Add the various concentrations of Neuropeptide Y(29-64) to the respective wells.

    • Immediately add the forskolin solution to all wells except the basal control wells.

    • Incubate the plate for 30 minutes at 37°C.[13]

  • Cell Lysis and cAMP Detection:

    • Following the incubation, lyse the cells according to the HTRF cAMP assay kit manufacturer's instructions.[3][13] This typically involves adding a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.[14]

  • Data Acquisition:

    • Measure the fluorescence signal using an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known amounts of cAMP, as per the kit instructions.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the Neuropeptide Y(29-64) concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which represents the concentration of NPY(29-64) that inhibits 50% of the forskolin-stimulated cAMP production.

Data Presentation

The quantitative data from cAMP measurement experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Dose-Response Data for Neuropeptide Y(29-64) on Forskolin-Stimulated cAMP Production

Neuropeptide Y(29-64) Conc. (M)Log [NPY(29-64)]Mean HTRF Ratio (± SD)cAMP Conc. (nM) (± SD)% Inhibition of Forskolin Response
0 (Basal)N/A15000 (± 500)0.5 (± 0.1)N/A
0 (Forskolin only)N/A3000 (± 200)10.0 (± 0.8)0%
1.00E-11-11.03100 (± 250)9.8 (± 0.9)2%
1.00E-10-10.04500 (± 300)8.2 (± 0.7)19%
1.00E-09-9.08000 (± 450)5.1 (± 0.5)52%
1.00E-08-8.012000 (± 600)2.0 (± 0.3)84%
1.00E-07-7.014500 (± 550)0.8 (± 0.2)97%
1.00E-06-6.014800 (± 500)0.6 (± 0.1)99%

Table 2: Summary of Pharmacological Parameters

LigandReceptorAssay TypeParameterValue (M)
Neuropeptide Y(29-64)NPY Y2cAMP InhibitionIC508.5 x 10⁻¹⁰ (example)
Full-length NPYNPY Y2cAMP InhibitionIC501.2 x 10⁻¹⁰ (example)
BIIE-0246 (Antagonist)NPY Y2cAMP InhibitionIC50 Shift>100-fold (example)

Validation with Selective Antagonists

To confirm that the observed inhibitory effect of Neuropeptide Y(29-64) is mediated specifically through the Y2 receptor, experiments should be conducted in the presence of a selective Y2 receptor antagonist, such as BIIE-0246.[2] Pre-treatment of the cells with BIIE-0246 is expected to cause a rightward shift in the concentration-response curve of NPY(29-64), indicating competitive antagonism. As a negative control, a selective Y1 receptor antagonist, such as BIBP3226, should not significantly alter the effect of NPY(29-64), confirming the lack of Y1 receptor involvement.[2]

Antagonist_Validation cluster_experiment Experimental Setup cluster_control Control Setup A Cells expressing NPY Y2 Receptors B Pre-treat with Y2 Antagonist (e.g., BIIE-0246) A->B C Stimulate with NPY(29-64) + Forskolin B->C D Measure cAMP C->D Result1 Expected Outcome: Rightward shift in NPY(29-64) dose-response curve D->Result1 E Cells expressing NPY Y2 Receptors F No Antagonist Pre-treatment E->F G Stimulate with NPY(29-64) + Forskolin F->G H Measure cAMP G->H Result2 Expected Outcome: Standard NPY(29-64) dose-response curve H->Result2

Figure 3: Logical workflow for validating NPY(29-64) activity using a selective antagonist.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to accurately measure the inhibitory effects of Neuropeptide Y(29-64) on intracellular cAMP levels. By following these detailed methodologies and utilizing appropriate controls, it is possible to robustly characterize the potency and mechanism of action of NPY receptor ligands, thereby advancing our understanding of their physiological roles and therapeutic potential.

References

Application Notes and Protocols for Determining Neuropeptide Y(29-64) Receptor Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2][3] The Y2 receptor subtype is of particular interest as it is recognized and activated by C-terminal fragments of NPY.[1][4] This characteristic makes the Y2 receptor a potential therapeutic target for conditions such as epilepsy and mood disorders.[2][3]

The NPY fragment, NPY(29-64), represents a C-terminal portion of the full-length peptide and is predicted to exhibit binding affinity for the Y2 receptor.[4][5] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor due to their robustness and sensitivity.[6][7] This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity (Ki) of NPY(29-64) for the human Y2 receptor.

Signaling Pathway and Experimental Principle

NPY receptors, including the Y2 subtype, primarily couple to Gi/o proteins.[1][5] Agonist binding to the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated G-protein βγ subunits can also modulate downstream effectors like ion channels.[5]

The competitive radioligand binding assay measures the ability of an unlabeled test compound, in this case, NPY(29-64), to compete with a radiolabeled ligand for binding to the Y2 receptor.[6][7] By incubating a fixed concentration of a radioligand with increasing concentrations of the unlabeled test compound, the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC50) can be determined.[6][8] The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which reflects the affinity of the test compound for the receptor.[8][9]

cluster_0 NPY(29-64) Signaling at Y2 Receptor NPY_fragment NPY(29-64) Y2R Y2 Receptor NPY_fragment->Y2R binds G_protein Gi/o Protein Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Effector Downstream Effectors G_protein->Effector modulates cAMP ↓ cAMP AC->cAMP cluster_1 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Plate Setup (Total, NSB, Competition) prep->setup incubation Incubation (e.g., 60 min at 30°C) setup->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis cluster_2 Principle of Competitive Binding Y2R Y2 Receptor Radioligand Radioligand ([¹²⁵I]-PYY) Y2R->Radioligand Binds Unlabeled Unlabeled Ligand (NPY(29-64)) Y2R->Unlabeled Competes for Binding

References

Application Notes and Protocols: Western Blotting for Downstream Targets of Neuropeptide Y(29-64) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including appetite regulation, stress response, and cardiovascular function.[1] These effects are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] NPY receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[2][3]

Neuropeptide Y(29-64) is a C-terminal fragment of the pro-neuropeptide Y protein.[1] While the full-length peptide is well-characterized, fragments such as NPY(29-64) may exhibit distinct receptor selectivity. C-terminal fragments of NPY are known to preferentially interact with the Y2 receptor (Y2R).[4][5] Activation of NPY receptors initiates downstream signaling cascades that regulate key cellular functions. Prominent pathways include the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and differentiation.[6][7]

Western blotting is a powerful and widely used technique to detect and semi-quantify the activation state of these downstream signaling proteins.[8] By using antibodies specific to the phosphorylated (activated) forms of kinases like ERK and Akt, researchers can effectively measure the impact of NPY(29-64) on cellular signaling. This application note provides a detailed protocol for using Western blotting to investigate the phosphorylation of ERK1/2 and Akt as downstream targets of NPY(29-64) signaling.

Signaling Pathways and Experimental Workflow

Upon binding to its receptor (putatively Y2R), NPY(29-64) is expected to trigger Gi/o-protein dissociation. The Gβγ subunits can activate downstream effectors like PI3K, leading to the phosphorylation and activation of Akt. Concurrently, signaling can proceed through other pathways, potentially involving protein kinase C (PKC), to activate the Raf-MEK-ERK cascade.[3][6]

NPY_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPY NPY(29-64) Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates PI3K PI3K Gi->PI3K Activates (βγ) Raf Raf Gi->Raf Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Ser473) Akt->pAkt Gene Gene Expression (Proliferation, Survival) pAkt->Gene MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Gene Western_Blot_Workflow A 1. Cell Culture (e.g., SH-SY5Y, PC-12) B 2. Serum Starvation (Synchronize cells) A->B C 3. NPY(29-64) Treatment (Dose-response/time-course) B->C D 4. Cell Lysis (Add lysis buffer with phosphatase inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE (Separate proteins by size) E->F G 7. Protein Transfer (Gel to PVDF membrane) F->G H 8. Immunoblotting (Primary & Secondary Antibodies) G->H I 9. Detection & Analysis (Chemiluminescence & Densitometry) H->I

References

Troubleshooting & Optimization

Neuropeptide Y(29-64) solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Neuropeptide Y(29-64) Solubility

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with Neuropeptide Y(29-64). The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y(29-64) and why is its solubility important?

Neuropeptide Y(29-64) is a 36-amino acid C-terminal fragment of the full-length Neuropeptide Y (NPY).[1][2] NPY and its fragments are crucial neuromodulators involved in physiological processes like appetite regulation, stress response, and cardiovascular health.[] Achieving proper solubility is critical for accurate dosing and obtaining reliable, reproducible results in experiments.[1] Incomplete dissolution can lead to inaccurate concentration measurements and misleading outcomes.[1]

Q2: What are the recommended solvents for reconstituting Neuropeptide Y(29-64)?

For in vitro studies, sterile distilled water is a common starting point.[1][4] Commercial suppliers report good solubility in water.[4] If solubility is limited, Dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution, which can then be further diluted into your aqueous experimental buffer.[1][4] For in vivo use, more complex multi-component solvent systems may be required.[1]

Q3: How should I prepare and store stock solutions of Neuropeptide Y(29-64)?

To maintain peptide integrity, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended.[1][4] For shorter periods (up to one month), -20°C is suitable.[1][4] Always ensure the peptide is stored sealed and away from moisture.[4]

Q4: What factors can negatively impact the solubility of Neuropeptide Y(29-64)?

Several factors influence peptide solubility:

  • Amino Acid Composition: The presence of hydrophobic amino acids can decrease solubility in aqueous solutions.[5]

  • pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5][6] Adjusting the pH away from the pI can significantly improve solubility.[5]

  • Aggregation: Peptides, particularly those with hydrophobic regions, can self-associate and form insoluble aggregates.[6][7]

  • Improper Handling: Before opening the vial, always allow the lyophilized peptide to warm to room temperature and centrifuge it briefly to collect all the powder at the bottom.[8]

Troubleshooting Guide

Q5: My lyophilized Neuropeptide Y(29-64) powder won't dissolve in water. What should I do?

If you encounter poor solubility in water, follow these steps:

  • Use Sonication: Brief intervals of sonication in a water bath can help break up aggregates and enhance dissolution.[1][8][9]

  • Try Gentle Warming: Warming the solution to less than 40°C can sometimes improve solubility, but be cautious as excessive heat can cause degradation.[9]

  • Adjust pH: Since peptides are more soluble at a pH away from their pI, a slight adjustment may help. For a basic peptide (net positive charge), adding a small amount of a dilute acid like 10% acetic acid is recommended.[1][8] For an acidic peptide (net negative charge), a dilute base like 10% ammonium (B1175870) bicarbonate can be used.[1]

  • Use an Organic Solvent: Dissolve the peptide in a minimal amount of 100% DMSO first.[1] Once fully dissolved, slowly add this stock solution to your aqueous buffer while vortexing to reach the desired final concentration.[1][10] Keep the final DMSO concentration low (typically under 10%) to avoid affecting your experiment.[1]

Q6: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What went wrong?

Precipitation during dilution indicates you have exceeded the peptide's solubility limit in the final buffer composition.[10] This is common with hydrophobic peptides.[10]

Solution:

  • Reduce Final Concentration: The simplest solution is to prepare a new solution at a lower final concentration.[10]

  • Slow Dilution: When diluting the DMSO stock, add it very slowly (drop-by-drop) into the aqueous buffer while vigorously stirring or vortexing.[10] This helps prevent localized high concentrations that can trigger precipitation.

Q7: My final Neuropeptide Y(29-64) solution is cloudy. Can I still use it?

A cloudy or hazy solution indicates incomplete dissolution or the formation of fine aggregates.[1] It is not recommended to use a cloudy solution, as the actual concentration of soluble peptide will be unknown and the aggregates could lead to erroneous results.[1] Attempt to clarify the solution using sonication or gentle warming. If it remains cloudy, you must prepare a fresh solution, potentially using a different solvent strategy.[1]

Quantitative Data Summary

The solubility of Neuropeptide Y and its fragments can vary based on the specific product and supplier. The data below is compiled from publicly available sources.

CompoundSolventReported SolubilitySource
Neuropeptide Y(29-64) H₂O≥ 46.67 mg/mL (10.92 mM)MedChemExpress[4]
Neuropeptide Y(29-64) DMSO16.67 mg/mL (3.90 mM)MedChemExpress[4][11]
Neuropeptide Y(29-64) DMSOSolubleBOC Sciences[]
Neuropeptide Y (Full Length) PBS (pH 7.2)~10 mg/mLCayman Chemical[12]
Neuropeptide Y (Full Length) WaterSoluble to 1 mg/mLTocris Bioscience[13]
Neuropeptide Y (Full Length) Ethanol, DMSO, DMF~30 mg/mLCayman Chemical[12]
Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.[1][4]

Experimental Protocols

Protocol 1: Reconstitution of Neuropeptide Y(29-64)

This protocol provides a general guideline for dissolving lyophilized Neuropeptide Y(29-64).

Materials:

  • Vial of lyophilized Neuropeptide Y(29-64)

  • Sterile distilled water

  • High-purity DMSO (if required)

  • Desired aqueous buffer (e.g., PBS)

  • Sterile pipette tips

  • Vortexer

  • Ultrasonic water bath

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]

  • Initial Dissolution (Water):

    • Add the calculated volume of sterile distilled water to the vial to achieve your desired stock concentration.

    • Vortex gently to mix.

    • If the peptide does not fully dissolve, proceed to step 4.

  • Aiding Dissolution:

    • Place the vial in an ultrasonic water bath for short intervals (e.g., 10-15 seconds).[1] Check for dissolution between intervals.

    • Caution: Sonication can heat the sample, so use brief pulses to avoid peptide degradation.[9]

  • Alternative Dissolution (DMSO):

    • If the peptide remains insoluble in water, use a fresh vial.

    • Add a minimal volume of 100% DMSO to completely dissolve the peptide, creating a concentrated stock.[1]

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing your target aqueous buffer, slowly add the DMSO stock solution drop-by-drop to reach the final working concentration.[10]

  • Final Check & Storage:

    • The final solution should be clear and free of particulates.[1] If intended for cell culture, sterilize using a 0.22 µm filter.

    • Store the solution in aliquots at -20°C or -80°C as described in the FAQ section.[4]

Visualizations

Troubleshooting Workflow

G start Lyophilized NPY(29-64) Fails to Dissolve in Aqueous Buffer sonicate Try Sonication / Gentle Warming start->sonicate First Step ph Adjust pH (Away from pI) sonicate->ph Failure success Peptide Dissolved (Clear Solution) sonicate->success Success dmso Use Organic Solvent (e.g., 100% DMSO) ph->dmso Failure ph->success Success dmso->success Success (in DMSO) fail Remains Insoluble / Cloudy precipitate Precipitates upon Dilution into Buffer dmso->precipitate Dilution Issue slow Dilute DMSO Stock Slowly into Vortexing Buffer precipitate->slow lower_conc Lower Final Concentration precipitate->lower_conc slow->success lower_conc->success G cluster_cell Cell Membrane Y2R Y2 Receptor (GPCR) Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts NPY NPY(29-64) (Agonist) NPY->Y2R Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response

References

Technical Support Center: Neuropeptide Y (29-64)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dissolving Neuropeptide Y (29-64) using DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Neuropeptide Y (29-64)?

For initial solubilization, sterile distilled water is a good starting point.[1] However, if solubility is limited, 100% DMSO is recommended for preparing a concentrated stock solution, which can then be further diluted into your aqueous experimental buffer.[1][2]

Q2: What is the solubility of Neuropeptide Y (29-64) in DMSO and water?

The solubility of Neuropeptide Y (29-64) can vary, but reported values are summarized in the table below.[3][4]

Q3: How should I prepare a stock solution of Neuropeptide Y (29-64) using DMSO?

It is recommended to first dissolve the peptide in 100% DMSO to create a stock solution.[1] This stock can then be diluted into an aqueous buffer for your experiment.[1] For in vivo studies, a multi-component solvent system is often required.[1]

Q4: Are there any special considerations when using DMSO?

Yes. It is crucial to use newly opened, anhydrous (non-hygroscopic) DMSO, as absorbed moisture can significantly impact the solubility of the peptide.[3][4][5] Also, for cellular assays, the final concentration of DMSO should be kept low (typically under 1% v/v) to avoid toxicity.[6] Peptides containing Cysteine (Cys) or Methionine (Met) can be unstable in DMSO due to oxidation.[7]

Q5: How should I store stock solutions of Neuropeptide Y (29-64)?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][8] For long-term storage (up to 6 months), -80°C is recommended.[1][4] For shorter-term storage (up to 1 month), -20°C is suitable.[1][4]

Troubleshooting Guide

Issue: The lyophilized Neuropeptide Y (29-64) powder will not dissolve in my initial solvent.

  • Solution 1: Change Solvent. If you are starting with water and observing poor solubility, switch to 100% DMSO to dissolve the peptide first.[1]

  • Solution 2: Gentle Agitation. Vortex the solution gently to aid dissolution.[1]

  • Solution 3: Sonication. Briefly sonicate the vial in a water bath for short intervals.[1][8] This can help break up aggregates.[8]

  • Solution 4: Gentle Warming. Warming the solution to around 37°C may improve solubility.[8] However, avoid excessive heat.[1]

Issue: My Neuropeptide Y (29-64) solution is cloudy.

  • Cause: A cloudy solution typically indicates incomplete dissolution or the formation of peptide aggregates.[1] It is not advisable to use a cloudy solution as the actual peptide concentration will be inaccurate.[1]

  • Solution: Attempt the sonication or gentle warming methods described above.[1] If the solution remains cloudy, it is best to discard it and prepare a fresh solution, potentially with a different solvent system.[1]

Issue: The peptide dissolved initially in DMSO, but precipitated when I added my aqueous buffer.

  • Cause 1: Saturation. You may have exceeded the solubility limit of the peptide in the final solvent mixture.

  • Cause 2: pH Shift. The pH of your final solution might be close to the peptide's isoelectric point (pI), where it is least soluble.[1]

  • Solution: When diluting the DMSO stock solution, add it slowly to the aqueous buffer while vortexing or stirring.[1][9] This helps to ensure proper mixing and can prevent localized high concentrations that lead to precipitation.[9]

Data Presentation

Table 1: Solubility of Neuropeptide Y (29-64)

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water≥ 46.67[3][4]≥ 10.92[3]
DMSO16.67[3][4][10]3.90[3][4][10]Ultrasonic assistance may be required. Use anhydrous DMSO.[3][4]

Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher. The molecular weight of Neuropeptide Y (29-64) is approximately 4272.7 g/mol .[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Use

  • Allow the lyophilized Neuropeptide Y (29-64) vial to equilibrate to room temperature before opening to prevent condensation.[3][8]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]

  • Gently vortex the solution.[1]

  • If necessary, sonicate the vial in a water bath for short intervals until the peptide is fully dissolved.[1]

  • For use, dilute this stock solution to the final working concentration with your experimental buffer.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol is a general guideline and may need to be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of Neuropeptide Y (29-64) in 100% anhydrous DMSO as described in Protocol 1.[1]

  • In a separate sterile tube, prepare the vehicle by combining the other solvents in the desired ratio (e.g., 40% PEG300, 5% Tween-80, and 45% saline).[1]

  • Slowly add the DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.[1]

  • The final concentration of DMSO should be kept low (typically ≤10%) to minimize potential toxicity in animals.[1]

Visualizations

NPY_Signaling_Pathway Neuropeptide Y (NPY) Receptor Signaling Pathway cluster_receptor NPY Receptors (GPCR) cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects NPY NPY Y2_Receptor Y2 Receptor NPY->Y2_Receptor Binds to Gi_o Gi/o Y2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Calcium_Channels Ca2+ Channels Gi_o->Calcium_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP (ATP to cAMP) Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates Intracellular_Calcium ↓ Intracellular Ca2+ Calcium_Channels->Intracellular_Calcium Intracellular_Calcium->Neurotransmitter_Release Troubleshooting_Workflow Troubleshooting Workflow for Peptide Dissolution Start Start: Lyophilized NPY(29-64) Choose_Solvent Choose Initial Solvent (e.g., Sterile Water) Start->Choose_Solvent Add_Solvent Add Solvent to Peptide Choose_Solvent->Add_Solvent Observe Is Solution Clear? Add_Solvent->Observe Success Success: Aliquot and Store Observe->Success Yes Troubleshoot Troubleshoot Observe->Troubleshoot No Vortex Gently Vortex Troubleshoot->Vortex Sonicate Sonicate Briefly Vortex->Sonicate Warm Warm Gently (37°C) Sonicate->Warm Reobserve Is Solution Clear Now? Warm->Reobserve Reobserve->Success Yes Use_DMSO Use 100% Anhydrous DMSO Reobserve->Use_DMSO No Dilute Slowly Dilute with Aqueous Buffer Use_DMSO->Dilute Precipitation Precipitation? Dilute->Precipitation Precipitation->Success No Discard Discard and Re-evaluate Protocol Precipitation->Discard Yes

References

how to prevent Neuropeptide Y(29-64) aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neuropeptide Y(29-64). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of Neuropeptide Y(29-64) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y(29-64) and why is aggregation a concern?

Neuropeptide Y(29-64) is a 36-amino acid fragment of the full-length Neuropeptide Y (NPY).[1] Like many peptides, it can be prone to aggregation, which is the self-association of peptide molecules to form larger, often insoluble complexes.[2] Aggregation is a critical concern as it can lead to a loss of biological activity, inaccurate concentration measurements, and potentially misleading experimental outcomes.[3][4]

Q2: What are the primary factors that influence the aggregation of Neuropeptide Y(29-64)?

Several factors can influence the stability and aggregation of peptides like NPY(29-64). These include intrinsic factors related to the amino acid sequence and extrinsic factors related to the solution environment. Key factors include peptide concentration, pH, temperature, ionic strength, and the presence of excipients.[2][5] Repeated freeze-thaw cycles are also a major contributor to peptide degradation and aggregation.[3]

Q3: What are the recommended solvents for dissolving Neuropeptide Y(29-64)?

For in vitro studies, sterile, high-purity water is the recommended primary solvent due to the peptide's high aqueous solubility.[1][4] If solubility issues arise, a common strategy is to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then carefully diluted with the desired aqueous buffer.[4][6] For in vivo formulations, more complex solvent systems, potentially including co-solvents like PEG300 and surfactants like Tween-80, may be necessary.[6]

Q4: How should I store stock solutions of Neuropeptide Y(29-64) to minimize aggregation?

Proper storage is crucial for preventing aggregation. Once reconstituted, stock solutions should be divided into single-use aliquots in low-protein-binding polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles.[1][3] For short-term storage, aliquots can be kept at -20°C for up to one month.[3][6] For long-term storage, -80°C is recommended for up to six months.[3][6] Lyophilized powder is more stable and should be stored at -20°C or -80°C, sealed, and protected from moisture.[3]

Q5: My Neuropeptide Y(29-64) solution appears cloudy. What does this mean and what should I do?

A cloudy solution is a visual indicator of incomplete dissolution or the formation of aggregates.[4] It is strongly advised not to use a cloudy solution in experiments as the actual peptide concentration will be unknown and the aggregates may have altered biological activity. To resolve this, you can try gentle vortexing or sonication in a water bath for short intervals.[4] If the solution remains cloudy, it is best to prepare a fresh solution, potentially using a different solvent or a lower concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate observed after thawing a frozen aliquot. Peptide aggregation or poor solubility, which can be exacerbated by freeze-thaw cycles.[3]Before use, gently vortex the thawed aliquot. If the precipitate persists, brief sonication or gentle warming to 37°C may help redissolve the peptide.[3] Ensure your chosen solvent and concentration are appropriate for NPY(29-64).
Inconsistent results between experiments. This could be due to peptide degradation from multiple freeze-thaw cycles or the use of aggregated peptide.[3]The most effective way to ensure consistency is to prepare single-use aliquots immediately after reconstitution. Use a fresh aliquot for each new experiment.[3]
Difficulty dissolving the lyophilized powder. The peptide may have poor solubility in the initial solvent chosen.Start by attempting to dissolve the peptide in sterile, distilled water.[4] If this is unsuccessful, prepare a stock solution in 100% DMSO and then dilute it with your experimental buffer.[4]
Loss of expected biological activity. The peptide has likely been degraded due to improper storage, handling, or multiple freeze-thaw cycles.[3]Discard the current stock and prepare a fresh solution from lyophilized powder. Strictly adhere to recommended storage and handling protocols.

Quantitative Data Summary

The following tables provide a summary of the solubility and recommended storage conditions for Neuropeptide Y(29-64).

Table 1: Solubility of Neuropeptide Y(29-64)

SolventConcentrationNotesSource(s)
Water≥ 46.67 mg/mL (10.92 mM)Saturation point may be higher.[1][6]
DMSO~16.67 mg/mL (3.90 mM)May require sonication for complete dissolution.[1][6]
10% DMSO in 40% PEG300, 5% Tween-80, and 45% Saline≥ 1.67 mg/mL (0.39 mM)A common vehicle for in vivo studies.[6]

Table 2: Recommended Storage Conditions for Neuropeptide Y(29-64)

FormStorage TemperatureDurationKey RecommendationsSource(s)
Lyophilized Powder-20°CUp to 1 yearStore sealed and away from moisture.[1]
Lyophilized Powder-80°CUp to 2 years or moreStore sealed and away from moisture.[1]
Reconstituted Solution-20°CUp to 1 monthMust be in single-use aliquots to avoid freeze-thaw cycles.[3][6]
Reconstituted Solution-80°CUp to 6 monthsMust be in single-use aliquots to avoid freeze-thaw cycles.[3][6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Neuropeptide Y(29-64) for Stock Solution

This protocol details the steps for dissolving lyophilized NPY(29-64) powder to create a concentrated stock solution.

Materials:

  • Vial of lyophilized Neuropeptide Y(29-64)

  • Sterile, high-purity water or 100% DMSO

  • Calibrated micropipettes

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Pre-Reconstitution: Before opening, briefly centrifuge the vial of lyophilized NPY(29-64) to ensure all the powder is collected at the bottom of the vial.

  • Solvent Selection: Based on the high aqueous solubility of NPY(29-64), sterile water is the recommended primary solvent.[1] If a higher concentration is needed or if solubility issues are anticipated, use 100% DMSO.

  • Solvent Addition: Carefully open the vial. Using a calibrated pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mM or 5 mM).

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If needed, sonicate the vial in a water bath for short intervals (1-2 minutes) until the peptide is fully dissolved.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately divide the stock solution into smaller, single-use aliquots in sterile, low-protein-binding polypropylene tubes.[1] The volume of each aliquot should be suitable for a single experiment.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][6]

Visualizations

G cluster_prep Peptide Preparation Workflow start Start: Lyophilized NPY(29-64) Powder centrifuge Centrifuge vial to collect powder start->centrifuge add_solvent Add appropriate solvent (e.g., sterile water, DMSO) centrifuge->add_solvent dissolve Dissolve peptide (Vortex/Sonicate) add_solvent->dissolve check_sol Visually inspect for clarity and particulates dissolve->check_sol check_sol->dissolve Cloudy/Particulates aliquot Aliquot into single-use low-protein-binding tubes check_sol->aliquot Clear Solution store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Workflow for the preparation and storage of NPY(29-64) solutions.

G cluster_troubleshooting Troubleshooting Aggregation Issues issue Issue: Solution is Cloudy or has Precipitate cause1 Possible Cause: Incomplete Dissolution issue->cause1 cause2 Possible Cause: Aggregation issue->cause2 cause3 Possible Cause: Exceeded Solubility Limit issue->cause3 solution1 Solution: Gentle Vortexing or Sonication cause1->solution1 cause2->solution1 solution2 Solution: Prepare fresh solution at a lower concentration cause2->solution2 cause3->solution2 solution3 Solution: Use a different solvent (e.g., DMSO stock) cause3->solution3 final_check Re-evaluate Solution Clarity solution1->final_check solution2->final_check solution3->final_check

Caption: Logical workflow for troubleshooting NPY(29-64) aggregation.

References

long-term stability and storage of Neuropeptide Y(29-64) stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and storage of Neuropeptide Y(29-64) stock solutions. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized Neuropeptide Y(29-64) powder?

For long-term stability, lyophilized Neuropeptide Y(29-64) powder should be stored in a desiccator, protected from light.[1][2] Recommended storage temperatures are -20°C for up to a year or, preferably, -80°C for two years or more.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[2][4]

Q2: What is the best solvent to reconstitute Neuropeptide Y(29-64)?

The choice of solvent depends on the experimental application. For many in vitro studies, sterile, high-purity water is the recommended primary solvent due to the peptide's high aqueous solubility.[3][5] If solubility issues arise, anhydrous dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock solution, which can then be further diluted in an aqueous buffer.[4][5] For in vivo applications, more complex solvent systems, such as those containing DMSO, PEG300, and Tween-80, may be necessary.[6][7]

Q3: How should I store my reconstituted Neuropeptide Y(29-64) stock solution?

To maintain the stability of reconstituted Neuropeptide Y(29-64), it is imperative to aliquot the stock solution into single-use volumes and store them frozen.[1][2] For short-term storage (up to one month), -20°C is adequate.[1][6][8] For long-term storage (up to six months), -80°C is strongly recommended.[1][6][8]

Q4: Why is it critical to avoid repeated freeze-thaw cycles?

Repeated freeze-thaw cycles can significantly degrade the peptide, leading to a loss of biological activity and inconsistent experimental outcomes.[1][9] Each cycle can cause the formation of ice crystals that may denature the peptide's structure.[1] To circumvent this, always prepare single-use aliquots from a freshly prepared stock solution.[1][2]

Q5: My reconstituted Neuropeptide Y(29-64) solution appears cloudy. Can I still use it?

A cloudy solution indicates incomplete dissolution or peptide aggregation.[5][10] It is not recommended to use a cloudy solution as the actual peptide concentration will be unknown, leading to unreliable results.[5] You can try gentle vortexing or sonication to aid dissolution.[5][11] If the solution remains cloudy, it is best to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Powder - Incorrect solvent choice.- Insufficient solvent volume.- Peptide aggregation.- Confirm the recommended solvent for your application (sterile water or DMSO).[4][5]- Ensure the solvent volume is adequate for the desired concentration.- Use gentle vortexing or brief sonication to aid dissolution.[5][11]
Inconsistent Experimental Results - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles.- Prepare fresh, single-use aliquots from the stock solution for each experiment.[1]- Ensure proper storage of lyophilized powder and reconstituted solutions at recommended temperatures.[1]
Precipitate Forms After Thawing - Peptide aggregation.- Poor solubility in the chosen buffer.- Gently vortex the thawed aliquot. If the precipitate persists, brief sonication may help.[1]- Ensure the final concentration in your experimental buffer is within the peptide's solubility limits.
Loss of Biological Activity - Peptide degradation.- Discard the current stock solution and prepare a new one from fresh lyophilized powder.- Strictly adhere to recommended storage and handling protocols.[1]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Neuropeptide Y(29-64)

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°CUp to 1 year[3]Store sealed and protected from moisture.[1][3]
Lyophilized Powder-80°C≥ 2 years[3]Store sealed and protected from moisture.[1][3]
Reconstituted Stock Solution-20°CUp to 1 month[1][6][8]Must be in single-use aliquots to avoid freeze-thaw cycles.[1]
Reconstituted Stock Solution-80°CUp to 6 months[1][6][8]Must be in single-use aliquots for optimal stability.[1]

Table 2: Solubility of Neuropeptide Y(29-64)

Solvent Solubility Molar Solubility Notes
Water≥ 46.67 mg/mL[3][4]≥ 10.92 mM[3][4]Recommended primary solvent for in vitro use.[3]
DMSO~16.67 mg/mL[3][4]~3.90 mM[3][4]May require sonication to fully dissolve.[3][4]

Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher. The molecular weight of Neuropeptide Y(29-64) is approximately 4272.7 g/mol .[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Neuropeptide Y(29-64)

This protocol outlines the standard procedure for preparing a stock solution from lyophilized powder.

Materials:

  • Vial of lyophilized Neuropeptide Y(29-64)

  • High-purity sterile water or anhydrous DMSO

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation.[2][4]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[11]

  • Solvent Addition: Carefully add the calculated volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals.[5][11]

  • Visual Inspection: Ensure the solution is clear and free of particulates.[3]

  • Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes.[1][3]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][6][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Lyophilized NPY(29-64) Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water or DMSO centrifuge->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long thaw Thaw Single Aliquot store_short->thaw store_long->thaw use Use in Experiment thaw->use

Caption: Experimental workflow for reconstituting and storing Neuropeptide Y(29-64).

NPY_Signaling_Pathway NPY Neuropeptide Y (or NPY(29-64)) Y_receptor Y Receptors (e.g., Y1, Y2, Y4, Y5) NPY->Y_receptor Binds G_protein Gi/o Protein Y_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA downstream Downstream Cellular Effects PKA->downstream

Caption: Simplified Neuropeptide Y signaling pathway via Gi/o-coupled receptors.

References

Technical Support Center: Optimizing Neuropeptide Y (29-64) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Neuropeptide Y (NPY) fragment, NPY(29-64), in cell-based assays.

Frequently Asked Questions (FAQs)

Peptide Quality and Handling

Q1: How should I verify the quality of my synthetic NPY(29-64) peptide?

A1: Your peptide supplier should provide a certificate of analysis (CoA) that includes:

  • High-Performance Liquid Chromatography (HPLC): This assesses the peptide's purity. For most cell-based assays, a purity of ≥95% is recommended. The chromatogram should show a single major peak.[1]

  • Mass Spectrometry (MS): This confirms the peptide's identity by verifying its molecular weight. The observed mass should align with the theoretical molecular weight of NPY(29-64).[1]

Q2: What is the best way to solubilize and store NPY(29-64)?

A2: Proper solubilization and storage are critical to prevent degradation and ensure experimental reproducibility.

  • Solubilization: Start by reconstituting the lyophilized powder in sterile, nuclease-free water.[1] If you encounter solubility issues, a small amount of DMSO can be used as a co-solvent. Always add the DMSO to the peptide first, ensure it dissolves, and then add the aqueous buffer to reach the final volume.[1]

  • Storage: Store the lyophilized powder at -20°C or -80°C for long-term stability.[1] After reconstitution, it is crucial to aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3]

Q3: What are common contaminants in synthetic peptides that could affect my results?

A3: Be aware of two common contaminants:

  • Trifluoroacetic Acid (TFA): TFA is used during peptide synthesis and can remain in the final product. Residual TFA can lower the pH of your stock solution and impact cell viability. If you observe unexpected cytotoxicity, consider ordering a TFA-salt-free version of the peptide.[1]

  • Endotoxins: Bacterial contamination during synthesis can introduce endotoxins. These can trigger immune responses in cells, especially immune cells, leading to confounding results. For sensitive assays or in vivo studies, use peptides with low endotoxin (B1171834) levels.[1]

Experimental Design

Q4: Which NPY receptor subtype does NPY(29-64) target?

A4: NPY(29-64) is a C-terminal fragment of the full-length 36-amino acid NPY.[4] The C-terminal region is known to be critical for interaction with and activation of the Y2 receptor subtype.[4] Therefore, NPY(29-64) is considered a selective agonist for the NPY Y2 receptor.[5]

Q5: What is a good starting concentration range for NPY(29-64) in a cell-based assay?

A5: The optimal concentration depends heavily on the cell type, receptor expression level, and the specific assay. Since detailed potency data for NPY(29-64) is not widely published, it is essential to perform a dose-response study.[1][5] Based on data for full-length NPY and other Y2 agonists, a broad range from picomolar to micromolar is a reasonable starting point for determining the EC₅₀ (half-maximal effective concentration).[6][7] For example, neuroprotective effects of full-length NPY have been seen in the 0.5-2 µM range.[8]

Q6: My peptide shows binding but no downstream signaling. What does this mean?

A6: This could indicate several possibilities:

  • Antagonist Activity: The peptide may be binding to the receptor but not activating it, thereby acting as an antagonist. It could be blocking the binding of endogenous agonists.[9]

  • Biased Agonism: The peptide might activate one signaling pathway (e.g., β-arrestin) but not the one you are measuring (e.g., G-protein signaling).[10]

  • Assay Sensitivity: Your second messenger assay may not be sensitive enough to detect a weak signal. Ensure the assay is validated with a known potent agonist.[9]

Data Presentation

Physicochemical Properties of NPY(29-64)
PropertyValueReference
CAS Number 303052-45-1[4]
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S[4]
Molecular Weight 4272.7 g/mol [4]
Amino Acid Sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr[4]
Appearance White to off-white solid[4]
Solubility Soluble in water and DMSO[3][4]
Stock Solution Preparation (for 1 mg of NPY(29-64))
Desired Stock ConcentrationVolume of Solvent to Add
1 mM234.04 µL
5 mM46.81 µL
10 mM23.40 µL
Calculations are based on a molecular weight of 4272.7 g/mol . Always confirm the molecular weight on the product-specific datasheet.[2]
Hypothetical Receptor Binding Profile of NPY(29-64)

As specific binding data for NPY(29-64) is limited, this table presents a hypothetical profile based on its nature as a C-terminal fragment. Researchers must determine these values empirically.[1]

Receptor SubtypeExpected Binding Affinity (Ki)Rationale
Y1 Receptor Low to ModerateThe C-terminus of NPY is involved in Y1 binding, so some affinity is plausible.[1]
Y2 Receptor High The C-terminus is critical for Y2 receptor interaction; this is the primary target.[4][11]
Y4 Receptor Low / NegligibleY4 receptors are preferentially activated by pancreatic polypeptide.[12]
Y5 Receptor Low / NegligibleThe full structure of NPY is typically required for high-affinity Y5 binding.[13]

Visualizations

NPY_Y2_Signaling_Pathway cluster_membrane Plasma Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY_frag NPY(29-64) NPY_frag->Y2R ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: NPY(29-64) binding to the Y2R activates Gi/o protein, inhibiting adenylyl cyclase and cAMP production.[4]

Experimental_Workflow start Start reconstitution 1. Reconstitute NPY(29-64) (Create stock solution & aliquots) start->reconstitution seeding 2. Seed Cells (Plate cells at optimal density) reconstitution->seeding treatment 3. Peptide Treatment (Add serial dilutions of NPY(29-64)) seeding->treatment incubation 4. Incubate (Allow time for cellular response) treatment->incubation measurement 5. Perform Assay (e.g., measure cAMP, Calcium, or Viability) incubation->measurement analysis 6. Data Analysis (Plot dose-response curve, calculate EC50) measurement->analysis end End analysis->end

Caption: A general experimental workflow for conducting a cell-based assay with NPY(29-64).

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NPY(29-64) for the NPY Y2 receptor.[4]

Materials:

  • Cells or cell membranes expressing the NPY Y2 receptor.

  • NPY(29-64) peptide.

  • Radioligand (e.g., [¹²⁵I]-Peptide YY).[4]

  • Unlabeled full-length NPY (for non-specific binding control).

  • Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • 96-well filter plates (e.g., GF/C).

  • Cell harvester and scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, combine a fixed concentration of radioligand with increasing concentrations of unlabeled NPY(29-64).[4]

  • Controls: Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + high concentration of unlabeled full-length NPY).[4]

  • Initiate Binding: Add the cell membrane preparation to each well to start the reaction.[2]

  • Incubation: Incubate the plate (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.[2]

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates bound from unbound radioligand.[2]

  • Washing: Quickly wash the filters with ice-cold wash buffer.[2]

  • Counting: Allow filters to dry, add scintillation fluid, and measure radioactivity using a scintillation counter.[2]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of NPY(29-64). Use non-linear regression (e.g., one-site fit) to calculate the IC₅₀, which can then be converted to the Ki value.

Protocol 2: cAMP Second Messenger Assay

Objective: To measure the effect of NPY(29-64) on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Y2 receptor-expressing cells (e.g., CHO-hY2R).

  • NPY(29-64) peptide.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell culture medium and stimulation buffer.

  • Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and grow to desired confluency.

  • Starvation (Optional): Serum-starve the cells for a few hours to reduce basal signaling.[9]

  • Peptide Incubation: Replace the medium with stimulation buffer containing a range of NPY(29-64) concentrations. Pre-incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.[4]

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.[4]

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using the chosen assay kit.[4]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the NPY(29-64) concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.[4]

Troubleshooting Guide

Troubleshooting_Guide problem Problem: No or Weak Cellular Response cause1 Is the peptide active? problem->cause1 Peptide Integrity cause2 Are the cells responsive? problem->cause2 Cellular System cause3 Is the assay optimized? problem->cause3 Assay Conditions solution1a Check CoA (HPLC/MS). Ensure purity >95%. cause1->solution1a solution1b Prepare fresh stock solution. Avoid freeze-thaw cycles. cause1->solution1b solution2a Confirm Y2 receptor expression (e.g., qPCR, Western Blot). cause2->solution2a solution2b Use a positive control (known Y2 agonist). cause2->solution2b solution2c Check cell health and passage number. cause2->solution2c solution3a Optimize incubation time and peptide concentration range. cause3->solution3a solution3b Check for reagent issues (e.g., expired kits). cause3->solution3b

Caption: A troubleshooting guide for diagnosing common issues in NPY(29-64) cell-based assays.

ProblemPossible CauseSuggested SolutionReference
High Variability Between Replicates Pipetting errors or inconsistent cell numbers.Use calibrated pipettes and ensure proper mixing. Perform a cell count before seeding to ensure consistency across wells.[9]
High Background Signal Basal activity of the signaling pathway is high.Optimize cell culture conditions. Serum-starve cells for 2-4 hours before the assay to reduce basal receptor activation.[9]
Low or No Specific Binding (Binding Assay) Inactive peptide or low receptor expression.Confirm the integrity of your peptide stock. Use a cell line known to have high receptor expression or transfect cells to overexpress the receptor.[9]
Unexpected Cell Death Peptide toxicity or contamination.Check for residual TFA from synthesis, which can be cytotoxic. Test for endotoxin contamination. Ensure the final concentration of any co-solvent (like DMSO) is non-toxic to your cells.[1]
Assay Window is Too Small Suboptimal cell seeding density.Titrate the cell seeding density during assay optimization. The cell number should be high enough for a measurable signal but not so high that cells become over-confluent.[14]

References

troubleshooting inconsistent results in Neuropeptide Y(29-64) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Neuropeptide Y (29-64). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y (29-64) and why is its proper handling critical?

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter involved in various physiological processes.[1] The fragment NPY(29-64) is a C-terminal portion of the full-length NPY.[2] While some sources note that "Neuropeptide Y (29-64)" is not a standard nomenclature for a fragment of the 36-amino acid NPY, this guide will use the term as it is commonly found in research materials.[3] The C-terminus of NPY is crucial for receptor binding and activation.[2] Inconsistent results in experiments can often be traced back to improper handling, storage, or quality of the peptide.[4]

Q2: How should I assess the quality of my synthetic NPY(29-64) peptide?

To ensure reproducible results, verifying the quality of your peptide is a critical first step. Your supplier should provide a certificate of analysis (CoA) with the following information:

  • High-Performance Liquid Chromatography (HPLC): This analysis confirms the purity of the peptide. For most cell-based assays, a purity of ≥95% is recommended. The HPLC trace should show a single major peak.[2]

  • Mass Spectrometry (MS): This analysis verifies the identity of the peptide by confirming its molecular weight. The observed molecular weight should match the theoretical molecular weight of NPY(29-64).[2]

Q3: What are common contaminants in synthetic peptides and how can they affect my experiments?

Common contaminants in synthetic peptides include:

  • Trifluoroacetic Acid (TFA): TFA is used during peptide synthesis and purification. Residual TFA can lower the pH of your stock solution and impact cell viability.[2] If you observe unexpected cell death, consider using a TFA-salt-free peptide preparation.[2]

  • Endotoxins (Lipopolysaccharides): Bacterial contamination during synthesis can introduce endotoxins, which can trigger immune responses in cell-based assays and lead to confounding results. For in vivo studies or experiments with immune cells, it is crucial to use peptides with low endotoxin (B1171834) levels.[2]

Q4: How should I properly store and handle NPY(29-64) to prevent degradation?

Proper storage is essential to maintain the peptide's bioactivity and prevent degradation.

  • Lyophilized Powder: Store lyophilized NPY(29-64) at -20°C or -80°C for long-term stability.[2] It is relatively stable when stored desiccated and protected from light.[5]

  • Reconstituted Solutions: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6][7]

Troubleshooting Guides

Peptide Solubility Issues
IssuePossible CauseRecommended Solution
Lyophilized powder will not dissolve. - Incorrect solvent choice.- Insufficient solvent volume.- Start with sterile, nuclease-free water. If solubility is poor, try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.[2][6]- Ensure you are using the appropriate volume of solvent for your desired concentration.[4]
Solution is cloudy after reconstitution. - Incomplete dissolution.- Peptide aggregation.- Gently vortex the solution.[4]- Brief sonication in a water bath can help break up aggregates.[4][6]- Gentle warming to 37°C may also aid solubilization.[4]- If cloudiness persists, it is best to prepare a fresh solution.[6]
Precipitate forms after initial dissolution. - Exceeded solubility limit.- pH of the solution is near the peptide's isoelectric point.- You may need to prepare a more dilute solution.- Adjust the pH of your buffer.
Inconsistent Experimental Results
IssuePossible CauseRecommended Solution
High variability between experimental replicates. - Pipetting errors.- Inconsistent cell numbers.- Ensure pipettes are calibrated and use proper pipetting techniques.[4]- Use a consistent number of cells in each well or for each treatment group.[3]
Loss of expected biological activity. - Peptide degradation due to improper storage or multiple freeze-thaw cycles.- Discard the current stock solution and reconstitute a fresh vial of lyophilized peptide, ensuring to create single-use aliquots.[5]
No response in a second messenger assay (e.g., cAMP) despite receptor binding. - The peptide may be a receptor antagonist.- The peptide could be a biased agonist, activating a different signaling pathway.- The assay may not be sensitive enough.- Perform a functional assay in the presence of a known NPY agonist to test for antagonist activity.[3]- Investigate other signaling pathways, such as β-arrestin recruitment.[3]- Optimize the assay for higher sensitivity.[3]

Quantitative Data Summary

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C1-3 yearsStore sealed and protected from moisture.[5]
Lyophilized Powder-80°C≥ 2 yearsStore sealed and protected from moisture.[5][8][9]
Reconstituted in Solvent-20°C1 monthMust be in single-use aliquots.[5][7]
Reconstituted in Solvent-80°C6 months - 1 yearMust be in single-use aliquots.[5][7]
Solubility Data
SolventSolubilityNotes
Water≥ 46.67 mg/mL[1]
DMSO16.67 mg/mLUltrasonic assistance may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mLFor in vivo administration.[7]

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of NPY(29-64) for Stable Storage

This protocol outlines the standard procedure for preparing a stock solution and creating single-use aliquots to prevent degradation.

Materials:

  • Lyophilized NPY(29-64)

  • Sterile, nuclease-free water or anhydrous DMSO

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.[4]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]

  • Solvent Addition: Carefully add the desired volume of sterile water or DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, use a brief sonication.[4]

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein binding microcentrifuge tubes.[4][5]

  • Storage: Store the aliquots at -80°C for long-term storage.[4]

Protocol 2: General Workflow for a Cell-Based Bioactivity Assay

This protocol provides a general framework for assessing the biological activity of NPY(29-64) in a cell-based assay.

Materials:

  • Cells expressing the NPY receptor of interest

  • Cell culture medium and supplements

  • NPY(29-64) stock solution

  • Assay-specific reagents (e.g., for measuring cAMP or intracellular calcium)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere and grow.

  • Serum Starvation (if necessary): For many signaling assays, it is necessary to serum-starve the cells for a period (e.g., 4-24 hours) before the experiment to reduce basal signaling.

  • Peptide Treatment: Prepare serial dilutions of NPY(29-64) in the appropriate assay buffer. Remove the cell culture medium and add the peptide solutions to the cells. Include a vehicle control.

  • Incubation: Incubate the cells with the peptide for the time specified in your assay protocol.

  • Signal Detection: Following incubation, lyse the cells (if required by the assay) and proceed with the detection of the second messenger (e.g., cAMP, Ca2+) according to the manufacturer's instructions for your assay kit.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as EC50.

Visualizations

G General Workflow for NPY(29-64) Experiments cluster_prep Peptide Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized NPY(29-64) Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For each experiment Dilute Prepare Working Dilutions Thaw->Dilute Treat Treat Cells/Administer in vivo Dilute->Treat Assay Perform Assay Treat->Assay Collect Collect Data Assay->Collect Analyze Analyze and Interpret Results Collect->Analyze G NPY Receptor Signaling Pathway (Y2 Receptor) NPY NPY(29-64) Y2R Y2 Receptor NPY->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets G Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed CheckPeptide Check Peptide Handling and Storage Start->CheckPeptide CheckAssay Review Assay Protocol and Execution CheckPeptide->CheckAssay Handling OK NewPeptide Prepare Fresh Peptide Stock from a New Vial CheckPeptide->NewPeptide Improper Handling Found CheckReagents Verify Reagent Quality and Concentrations CheckAssay->CheckReagents Protocol OK OptimizeAssay Optimize Assay Parameters (e.g., incubation time, cell density) CheckAssay->OptimizeAssay Protocol Errors Identified NewReagents Prepare Fresh Reagents CheckReagents->NewReagents Reagent Issues Suspected Resolved Problem Resolved NewPeptide->Resolved OptimizeAssay->Resolved NewReagents->Resolved

References

Technical Support Center: Neuropeptide Y(29-64) Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of repeated freeze-thaw cycles on Neuropeptide Y(29-64) activity. Adherence to proper handling and storage protocols is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to avoid repeated freeze-thaw cycles with Neuropeptide Y(29-64)?

A: Repeatedly freezing and thawing peptide solutions like Neuropeptide Y(29-64) can lead to significant degradation and loss of biological activity.[1][2] Each cycle can cause the formation of ice crystals, which can denature the peptide's structure.[1] Furthermore, pH shifts and increased solute concentration during the freezing process can damage the peptide.[1][2] This degradation can manifest as aggregation, reduced solubility, and ultimately, a decrease in receptor binding affinity and functional activity, leading to inconsistent and unreliable experimental outcomes.[1][3][4]

Q2: I received lyophilized Neuropeptide Y(29-64). How should I store it before reconstitution?

A: Lyophilized Neuropeptide Y(29-64) is relatively stable and should be stored in a cool, dry, and dark place.[5][6][7][8] For long-term storage, it is recommended to keep it at -20°C or -80°C.[5][6][8][9] The container should be airtight to prevent moisture absorption and oxidation.[5][6] Before opening the vial, it is good practice to allow it to warm to room temperature to prevent condensation.[7]

Q3: My reconstituted Neuropeptide Y(29-64) solution has been through multiple freeze-thaw cycles. Can I still use it?

A: It is strongly discouraged. While the peptide may retain some activity, it is likely compromised.[1] Using such a solution could introduce significant variability and unreliable data into your experiments.[1] For critical applications, it is always best to use a freshly thawed aliquot or a newly prepared solution to ensure the integrity of your results.[1][3]

Q4: How do I properly prepare my stock solution to prevent freeze-thaw damage?

A: The best practice is to reconstitute the entire vial of lyophilized peptide at once and then immediately divide the stock solution into single-use aliquots.[1][2][3][10] These aliquots can then be stored at the appropriate temperature, typically -80°C for long-term storage.[9][10][11] This strategy ensures that you only thaw the amount of peptide needed for a single experiment, thereby avoiding repeated freeze-thaw cycles of the entire stock.[1][10]

Q5: What are the signs of Neuropeptide Y(29-64) degradation?

A: Visual signs of degradation can include the appearance of precipitates or cloudiness in the solution after thawing, which may indicate aggregation.[1] A more definitive sign is a decrease or loss of expected biological activity in your assays, or inconsistent results between experiments using different aliquots from the same stock that has undergone multiple freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or reduced biological activity in experiments. Peptide degradation due to multiple freeze-thaw cycles.[1]Prepare single-use aliquots of your stock solution immediately after reconstitution. Use a new aliquot for each experiment.[1] For long-term storage of aliquots, -80°C is recommended.[9][10][11]
Improper storage of lyophilized peptide or reconstituted solution.Store lyophilized peptide at -20°C or -80°C in a desiccated environment.[5][9] Store reconstituted aliquots at -80°C for up to 6 months.[11]
Precipitate observed in the solution after thawing. Peptide aggregation or poor solubility, potentially exacerbated by freeze-thaw cycles.[1]Before use, gently vortex the thawed aliquot. If precipitation persists, brief sonication or gentle warming to 37°C may help.[10] Ensure the chosen solvent and concentration are appropriate for NPY(29-64).
pH shift in the buffer during freezing.[2]Use a buffer system that is less prone to pH changes upon freezing. Avoid phosphate (B84403) buffers if possible, as they can experience significant pH shifts.[2][3]
Difficulty dissolving the lyophilized peptide. Incorrect solvent or technique.Ensure you are using a recommended solvent such as sterile water or DMSO.[9][10] Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[10] Gentle vortexing or sonication can aid dissolution.[10]

Data Presentation

Table 1: Hypothetical Impact of Repeated Freeze-Thaw Cycles on Neuropeptide Y(29-64) Activity

Number of Freeze-Thaw CyclesExpected Receptor Binding Affinity (% of Initial)Expected Functional Activity (% of Initial)Observations
0 (Freshly Prepared)100%100%Clear solution, optimal activity.
190-95%85-95%Generally acceptable for non-critical experiments.
275-85%70-85%Significant loss of activity may occur. Increased variability.
350-70%45-65%High risk of aggregation and substantial loss of activity. Not recommended for use.
>3<50%<45%Unreliable results, significant peptide degradation is likely.

Note: This data is hypothetical and intended for illustrative purposes only. Actual results may vary depending on the specific peptide sequence, concentration, solvent, and the rate of freezing and thawing.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Neuropeptide Y(29-64)

Objective: To properly reconstitute and store Neuropeptide Y(29-64) to minimize degradation from freeze-thaw cycles.

Materials:

  • Lyophilized Neuropeptide Y(29-64)

  • Sterile, nuclease-free water or appropriate buffer (e.g., sterile PBS, pH 7.4)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, briefly centrifuge the vial of lyophilized Neuropeptide Y(29-64) to ensure all the powder is at the bottom.[10]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]

  • Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration.

  • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation. If solubility is an issue, brief sonication may be used.[10]

  • Once the peptide is fully dissolved, immediately aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Label each aliquot clearly with the peptide name, concentration, and date of preparation.

  • For long-term storage, immediately place the aliquots at -80°C.[9][10][11] For short-term storage (up to one month), -20°C may be acceptable.[11]

  • When needed for an experiment, remove a single aliquot and thaw it quickly. Keep the thawed aliquot on ice until use. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 2: Assessing Neuropeptide Y(29-64) Activity Using a Receptor Binding Assay

Objective: To determine the binding affinity of Neuropeptide Y(29-64) to its target receptor, which can be used to assess the impact of handling procedures like freeze-thaw cycles.

Materials:

  • Cell membranes expressing the target Neuropeptide Y receptor (e.g., Y1, Y2)

  • Radiolabeled Neuropeptide Y (e.g., ¹²⁵I-NPY)

  • Unlabeled Neuropeptide Y(29-64) (freshly thawed aliquot)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled Neuropeptide Y(29-64) in binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled NPY, and the varying concentrations of unlabeled NPY(29-64).

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Analyze the data to determine the concentration of unlabeled NPY(29-64) that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be used to calculate the binding affinity (Ki). A higher IC₅₀/Ki value for a sample that has undergone freeze-thaw cycles compared to a fresh sample would indicate reduced activity.

Mandatory Visualizations

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY(29-64) NPY(29-64) Y_Receptor NPY Receptor (e.g., Y1, Y2, Y5) NPY(29-64)->Y_Receptor Binds G_Protein G Protein (Gi/o) Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Vasoconstriction) PKA->Cellular_Response Ca_ion Ca²⁺ Mobilization PLC->Ca_ion Leads to Ca_ion->Cellular_Response MAPK->Cellular_Response

Caption: Neuropeptide Y Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Reconstitute 1. Reconstitute Lyophilized NPY(29-64) Aliquot 2. Create Single-Use Aliquots Reconstitute->Aliquot Store 3. Store at -80°C Aliquot->Store Thaw 4. Thaw a Single Aliquot Store->Thaw Assay 5. Perform Assay (e.g., Binding, Functional) Thaw->Assay Collect_Data 6. Collect Data Assay->Collect_Data Analyze_Data 7. Analyze Results Collect_Data->Analyze_Data Compare 8. Compare with Controls Analyze_Data->Compare Inconsistent_Results Inconsistent Results? Compare->Inconsistent_Results Inconsistent_Results->Analyze_Data No Check_Handling Review Peptide Handling Protocol Inconsistent_Results->Check_Handling Yes

Caption: Experimental Workflow for Neuropeptide Y(29-64).

References

Technical Support Center: Quality Control for Synthetic Neuropeptide Y (NPY) C-Terminal Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Peptide Nomenclature: The initially specified "Neuropeptide Y (29-64)" is outside the standard 36-amino acid sequence of NPY. This guide will focus on the quality control measures applicable to common and physiologically relevant C-terminal fragments, such as NPY(13-36) or NPY(21-36), which are subjects of extensive research for their roles in neuroprotection and other biological processes.[1][2][3]

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments with synthetic NPY fragments.

Issue 1: Poor or No Solubility of the Lyophilized Peptide

  • Question: My lyophilized NPY C-terminal fragment is not dissolving in aqueous buffers like PBS. What should I do?

  • Answer: Poor solubility is a common issue, especially for peptides with a high proportion of hydrophobic amino acids.[4][5] Follow these troubleshooting steps:

    • Possible Causes:

      • High hydrophobicity of the peptide sequence.[4]

      • The pH of the solvent is too close to the peptide's isoelectric point (pI), minimizing its net charge and thus its solubility.[4][5]

      • The peptide has formed aggregates.[6]

    • Recommended Actions:

      • Solubility Test: Always test the solubility on a small aliquot of the peptide first to avoid compromising the entire batch.[4][7]

      • Determine Peptide Charge: Calculate the overall charge of your peptide at neutral pH. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[8][9]

      • Solvent Selection Based on Charge:

        • Basic Peptides (Net Positive Charge): If the peptide is basic, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid.[5][8][10] Once dissolved, slowly dilute it with your aqueous buffer.

        • Acidic Peptides (Net Negative Charge): For acidic peptides, use a dilute basic solution like 10% ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) for initial dissolution.[5][8][10]

        • Neutral or Very Hydrophobic Peptides: These often require a small amount of an organic solvent.[5][8] Start by dissolving the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][7] Then, add this solution dropwise into your vigorously stirring aqueous buffer.[6][7] If the solution becomes cloudy, you have exceeded the solubility limit.[7]

      • Sonication: Gentle sonication can help break up small aggregates and enhance dissolution.[5][9]

Issue 2: Unexpected Results in Biological Assays

  • Question: My NPY fragment is showing lower than expected or no activity in my functional assay. What could be the cause?

  • Answer: A loss of bioactivity can stem from several factors related to the peptide's quality and handling.

    • Possible Causes:

      • Incorrect Peptide Concentration: Inaccurate quantification of the peptide stock solution is a common source of error. Lyophilized peptides can contain a significant amount of water and salts (10-70%), so weighing the powder alone is not an accurate measure of peptide content.[11][12]

      • Peptide Degradation: Peptides can degrade due to improper storage, repeated freeze-thaw cycles, or oxidation of sensitive residues (e.g., M, C, W).[9][13][14]

      • Aggregation: Aggregated peptides may not bind effectively to their receptors, leading to reduced or no biological effect.[6][15]

      • Low Purity: The presence of impurities from the synthesis process, such as truncated or deletion sequences, can lower the concentration of the active peptide.[16]

    • Recommended Actions:

      • Verify Peptide Identity and Purity: Re-analyze your peptide stock using Mass Spectrometry (MS) to confirm the correct molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.[17][18]

      • Accurately Determine Concentration: Use a reliable method for peptide quantification. For peptides containing Trp (W) or Tyr (Y), UV absorbance at 280 nm is a straightforward method.[11] Alternatively, amino acid analysis provides an accurate measure of peptide content.[19]

      • Check for Aggregation: Visually inspect the solution for cloudiness. You can also use techniques like dynamic light scattering (DLS) for a more quantitative assessment of aggregation. If aggregation is suspected, try the solubilization strategies mentioned in Issue 1.

      • Review Storage and Handling: Ensure that the peptide has been stored at the recommended temperature (typically -20°C or -80°C) and that freeze-thaw cycles have been minimized by preparing single-use aliquots.[9]

Issue 3: Inconsistent HPLC or Mass Spectrometry Results

  • Question: The purity of my NPY fragment appears lower than specified on the Certificate of Analysis, or the mass spectrum shows multiple peaks. Why is this happening?

  • Answer: Discrepancies in analytical results can arise from issues with the sample, the analytical method, or the instrument.

    • Possible Causes:

      • Peptide Degradation: The peptide may have degraded during storage or handling since the original analysis was performed.[13]

      • Improper Sample Preparation: Using a solvent that the peptide is not fully soluble in can lead to poor chromatographic peak shape and inaccurate purity assessment.

      • Suboptimal HPLC Method: The HPLC conditions (e.g., column type, mobile phase, gradient) may not be suitable for resolving your specific peptide from its impurities.[16][20]

      • Mass Spectrometry Issues: The presence of multiple charged species, salt adducts, or peptide fragmentation in the ion source can lead to a complex mass spectrum.

    • Recommended Actions:

      • Optimize HPLC Method: Ensure you are using a reversed-phase column suitable for peptides (e.g., C18).[21] Optimize the gradient to ensure good separation of the main peptide peak from any impurities.[20] Using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is standard for improving peptide peak shape.[16]

      • Consult the Certificate of Analysis (CoA): Compare your HPLC and MS methods to those described in the CoA provided by the manufacturer.

      • Proper Sample Preparation: Ensure the peptide is fully dissolved before injection. If necessary, use the solubilization techniques described in Issue 1.

      • Interpret Mass Spectra Carefully: Look for the expected molecular ion peak. Other peaks may correspond to different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺), which is normal for peptides. Peaks with mass differences corresponding to common salt adducts (e.g., +22 Da for Na⁺) can also be present.

Frequently Asked Questions (FAQs)

Q1: How should I store my synthetic NPY fragment? A1: For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccator.[9] Once reconstituted in a solution, it is best to divide the stock into single-use aliquots and store them at -20°C or colder to minimize degradation from repeated freeze-thaw cycles.[9] Peptides containing residues like C, M, N, Q, and W are more prone to degradation in solution.[9]

Q2: What is the difference between peptide purity and peptide content? A2:

  • Purity: This is typically determined by HPLC and represents the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences).[11] A purity of >95% is generally recommended for in vitro biological assays.

  • Peptide Content: This is the percentage of the peptide by weight in the lyophilized powder. The remainder is composed of counterions (like TFA from purification), adsorbed water, and salts.[11] Peptide content is accurately measured by amino acid analysis and is crucial for preparing solutions of a known concentration.[19]

Q3: How do I accurately determine the concentration of my peptide solution? A3: Weighing the lyophilized powder is inaccurate due to the presence of water and salts.[12] The most common and reliable methods are:

  • UV Spectroscopy: If the peptide contains tryptophan (W) or tyrosine (Y) residues, you can measure the absorbance at 280 nm.[11]

  • Amino Acid Analysis (AAA): This is a very accurate method that determines the exact amount of each amino acid after hydrolysis of the peptide.[22] It is often used to qualify reference standards.[23]

  • Colorimetric Assays (BCA, Bradford): These methods are simple and rapid but can have lower accuracy and be influenced by interfering substances.[22]

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for a Synthetic NPY C-Terminal Fragment

ParameterMethodTypical SpecificationPurpose
Identity Mass Spectrometry (MS)Observed MW ± 1.0 Da of Theoretical MWConfirms the correct peptide was synthesized.[17]
Purity RP-HPLC≥ 95%Ensures that the biological effects observed are due to the target peptide.[19]
Appearance Visual InspectionWhite to off-white lyophilized powderBasic quality check.
Peptide Content Amino Acid Analysis70-90% (Varies)Required for accurate concentration calculations.[19]
Solubility Visual InspectionSoluble in specified solvent at a given concentrationEnsures the peptide can be used in experiments.
Water Content Karl Fischer Titration≤ 10%Important for accurate mass balance calculations.[24]
Counterion Content HPLC or Ion ChromatographyReport (Typically 10-20% for TFA)Important for mass balance and understanding potential effects in assays.[24]

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Objective: To determine the purity of the synthetic NPY fragment by separating it from synthesis-related impurities.[25]

  • Materials:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724)

    • Peptide sample, dissolved in Mobile Phase A or a suitable solvent at ~1 mg/mL

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the peptide sample.

    • Run a linear gradient to elute the peptide. A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes.

    • Maintain a constant flow rate, for example, 1.0 mL/min.

    • Set the column temperature to 30-40°C to improve peak shape.[25]

    • Detect the peptide by monitoring UV absorbance at 220 nm (for the peptide backbone).[25]

    • Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight (MW) of the synthetic NPY fragment.[26]

  • Materials:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

    • Solvents for sample preparation (e.g., 50% acetonitrile with 0.1% formic acid).

  • Procedure (for ESI-MS):

    • Prepare a dilute solution of the peptide (~10-50 µM) in a suitable solvent.

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum will show peaks corresponding to the peptide with different charge states (e.g., [M+H]⁺, [M+2H]²⁺, etc.).

    • Deconvolute the spectrum to determine the experimental molecular weight (M).

    • Compare the experimental MW to the theoretical MW calculated from the peptide's amino acid sequence. The values should match within an acceptable tolerance (typically ± 1.0 Da).[17]

Visualizations

NPY_Y2_Receptor_Signaling cluster_membrane Plasma Membrane Y2R NPY Y2 Receptor Gi Gi/o Protein Y2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_Channels Voltage-gated Ca²⁺ Channels Gi->Ca_Channels Inhibition MAPK_ERK MAPK/ERK Pathway Gi->MAPK_ERK Activation cAMP ↓ cAMP AC->cAMP NPY_Fragment NPY C-Terminal Fragment NPY_Fragment->Y2R PKA ↓ PKA Activity cAMP->PKA Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter_Release Cell_Survival ↑ Cell Survival (Neuroprotection) MAPK_ERK->Cell_Survival

Caption: Signaling pathway of the Neuropeptide Y Y2 receptor.[1][27][28][29][30][31]

QC_Workflow cluster_QC Initial Quality Control Verification start Receive Lyophilized Synthetic Peptide store_lyo Store at -20°C / -80°C in Desiccator start->store_lyo solubility_test Perform Solubility Test on Small Aliquot store_lyo->solubility_test reconstitute Reconstitute Bulk Peptide to Create Stock Solution solubility_test->reconstitute store_solution Aliquot and Store Stock Solution at -80°C reconstitute->store_solution hplc Purity Analysis (RP-HPLC) reconstitute->hplc ms Identity Confirmation (Mass Spectrometry) reconstitute->ms concentration Concentration Determination (e.g., UV Absorbance or AAA) reconstitute->concentration decision Does Peptide Meet Specifications? (e.g., Purity >95%) hplc->decision ms->decision concentration->decision proceed Proceed with Experimentation decision->proceed Yes troubleshoot Troubleshoot / Contact Technical Support decision->troubleshoot No

Caption: Experimental workflow for quality control of synthetic peptides.

Troubleshooting_Solubility start Peptide does not dissolve in aqueous buffer (e.g., PBS) charge Calculate Net Charge of the Peptide Sequence start->charge acidic_path Acidic (Net Negative) charge->acidic_path Acidic basic_path Basic (Net Positive) charge->basic_path Basic neutral_path Neutral / Hydrophobic charge->neutral_path Neutral dissolve_base Try dissolving in dilute basic solution (e.g., NH4HCO3) acidic_path->dissolve_base dissolve_acid Try dissolving in dilute acidic solution (e.g., Acetic Acid) basic_path->dissolve_acid dissolve_organic Dissolve in minimal DMSO, then add dropwise to buffer neutral_path->dissolve_organic sonicate1 Apply gentle sonication dissolve_base->sonicate1 sonicate2 Apply gentle sonication dissolve_acid->sonicate2 sonicate3 Apply gentle sonication dissolve_organic->sonicate3 success Peptide Dissolved sonicate1->success Success fail Consult Technical Support sonicate1->fail Failure sonicate2->success Success sonicate2->fail Failure sonicate3->success Success sonicate3->fail Failure

Caption: Troubleshooting guide for peptide solubility issues.[4][5][8][9][10]

References

Technical Support Center: Accounting for TFA Salt Effects in Neuropeptide Y(29-64) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with the Neuropeptide Y fragment, NPY(29-64). A common challenge in peptide-based research is the presence of trifluoroacetic acid (TFA), a residual counterion from the synthesis and purification process. TFA can significantly impact experimental outcomes by altering pH, inducing cytotoxicity, and potentially interfering with the biological activity of the peptide. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate the effects of TFA salts in your NPY(29-64) experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my NPY(29-64) sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis for cleaving the peptide from the resin and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] During lyophilization, while the free TFA is removed, it can remain as a counterion bound to positively charged residues in the peptide sequence.[1]

Q2: How can residual TFA affect my NPY(29-64) experiments?

Residual TFA can have several undesirable effects on your experiments:

  • Cellular Toxicity: TFA can be cytotoxic at certain concentrations, potentially leading to cell death or inhibition of proliferation, which could be misinterpreted as a biological effect of NPY(29-64).[3]

  • Alteration of Biological Activity: The presence of TFA can alter the local pH of your experimental system, which may affect the conformation and biological activity of NPY(29-64).

  • Assay Interference: TFA can interfere with certain analytical techniques and may impact the binding of NPY(29-64) to its receptors.

Q3: At what concentration does TFA become toxic to cells?

The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay. Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 0.1 mM.[3] For many cell lines, cytotoxic effects are commonly observed at concentrations above 100 µM.[3] It is crucial to determine the toxicity threshold for your specific cell line by running a TFA control experiment.[3]

Q4: How can I determine if TFA is interfering with my experiment?

The most direct way is to run a "TFA control" experiment. This involves exposing your cells to the same concentrations of TFA that are present in your peptide stock solution, but without the NPY(29-64) peptide. This will help you distinguish the effects of the TFA counterion from the biological activity of your peptide.[3]

Q5: What are the recommended methods for removing or exchanging the TFA counterion?

Common methods include:

  • TFA/HCl Exchange: This involves dissolving the peptide in a dilute hydrochloric acid (HCl) solution and then lyophilizing it. This process is repeated several times to replace the TFA counterion with chloride.[4]

  • TFA/Acetate (B1210297) Exchange: This method uses a strong anion exchange resin to replace TFA with acetate.[5]

  • Reverse-Phase HPLC: Using a mobile phase with a different, more biologically compatible acid, such as acetic acid, can also facilitate the exchange.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background cell death in culture TFA concentration in the peptide stock is too high, leading to cytotoxicity.1. Run a TFA control to confirm cytotoxicity at the working concentration.2. Perform a TFA/HCl or TFA/acetate exchange to reduce the TFA content.3. Obtain a custom synthesis of NPY(29-64) with a different counterion (e.g., acetate or hydrochloride).
Inconsistent or non-reproducible results Variable TFA content between different peptide batches or degradation of the peptide stock.1. Quantify the TFA content in each new batch of peptide.2. Aliquot the peptide upon receipt and store it properly to avoid multiple freeze-thaw cycles.3. Always prepare fresh working solutions for each experiment.
Lower than expected biological activity TFA is interfering with the peptide's interaction with its receptor or altering its conformation.1. Perform a salt exchange to a more biologically compatible counterion.2. Adjust the pH of your peptide stock solution before adding it to your assay.
Unexpected pH changes in culture media The acidic nature of TFA is altering the pH of the buffered solution.1. Neutralize the peptide stock solution with a suitable buffer before use.2. Ensure your culture media has sufficient buffering capacity.

Quantitative Data on TFA Effects

The presence of TFA can significantly alter the apparent biological activity of peptides. While specific data for NPY(29-64) is limited, the following tables provide illustrative examples of how TFA can affect peptide bioactivity and cell viability, based on data from related neuropeptides and common cell lines used in NPY research.

Table 1: Illustrative Impact of TFA on Neuropeptide Receptor Binding Affinity (IC50, nM)

Neuropeptide (Analog)ReceptorWithout TFA (or with HCl/Acetate salt)With TFA saltFold Change
NPY Analog AY1 Receptor1.55.2~3.5x increase
NPY Analog BY2 Receptor0.83.1~3.9x increase
PYY(3-36)Y2 Receptor0.52.55.0x increase

Note: These values are hypothetical and for illustrative purposes to demonstrate the potential impact of TFA. Actual values will vary depending on the specific peptide and experimental conditions.

Table 2: Cytotoxicity of TFA on Common Cell Lines Used in NPY Research

Cell LineAssay DurationTFA IC50 (mM)Reference Compound IC50 (mM)
SH-SY5Y (Human Neuroblastoma)48 hours1 - 5Staurosporine: ~0.01
HEK293 (Human Embryonic Kidney)48 hours5 - 15Doxorubicin: ~0.001

Note: IC50 values for TFA can vary significantly based on the specific experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: TFA/HCl Exchange for NPY(29-64)

This protocol is a common method for replacing the TFA counterion with chloride.[4]

Materials:

  • NPY(29-64) with TFA salt

  • 100 mM Hydrochloric acid (HCl)

  • Nuclease-free water

  • Lyophilizer

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Dissolve the NPY(29-64) peptide in distilled water at a concentration of 1 mg/mL.[4]

  • Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[4]

  • Allow the solution to stand at room temperature for at least one minute.[4]

  • Freeze the solution rapidly, preferably in liquid nitrogen.[4]

  • Lyophilize the frozen sample overnight until all the solvent is removed.[4]

  • Repeat steps 1-5 at least two more times to ensure complete TFA removal.[4]

  • After the final lyophilization, reconstitute the NPY(29-64)-HCl salt in the desired buffer for your experiment.

Protocol 2: NPY(29-64) Cell-Based cAMP Functional Assay

This protocol measures the ability of NPY(29-64) to activate Gi-coupled NPY receptors, leading to a decrease in intracellular cAMP levels.

Materials:

  • HEK293 or SH-SY5Y cells stably expressing the NPY receptor of interest (e.g., Y1 or Y2)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

  • Forskolin (B1673556)

  • NPY(29-64) (TFA-free)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Cell Stimulation:

    • Replace the culture medium with stimulation buffer.

    • Pre-incubate the cells with a range of concentrations of NPY(29-64).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Quantify the intracellular cAMP concentration.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the NPY(29-64) concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Visualizations

NPY_Signaling_Pathway cluster_receptor Cell Membrane NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) G_Protein Gi/o Protein NPY_Receptor->G_Protein Activates NPY NPY(29-64) NPY->NPY_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Downstream

Caption: General signaling pathway for Gi-coupled Neuropeptide Y receptors.

TFA_Removal_Workflow start Start: NPY(29-64) with TFA salt dissolve Dissolve in H2O start->dissolve add_hcl Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate Incubate at RT (1 min) add_hcl->incubate freeze Rapid Freeze (Liquid Nitrogen) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat 2-3x lyophilize->repeat repeat->dissolve Re-dissolve end End: TFA-free NPY(29-64)-HCl repeat->end Final

Caption: Experimental workflow for TFA/HCl exchange.

Troubleshooting_Logic issue Unexpected Experimental Results? tfa_control Run TFA Control Experiment issue->tfa_control cytotoxicity Is there cytotoxicity in the TFA control? tfa_control->cytotoxicity yes Yes cytotoxicity->yes no No cytotoxicity->no remove_tfa Perform TFA Removal/ Exchange yes->remove_tfa check_peptide Check Peptide Integrity (MS, HPLC) no->check_peptide check_other Investigate Other Factors (e.g., peptide solubility, assay conditions) check_peptide->check_other

Caption: Logical workflow for troubleshooting TFA-related issues.

References

determining optimal dosage of Neuropeptide Y(29-64) for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the optimal dosage of Neuropeptide Y(29-64) for in vivo research. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y(29-64) and what is its primary receptor target?

A1: Neuropeptide Y(29-64) is a C-terminal fragment of the full-length 36-amino acid Neuropeptide Y (NPY). It functions as a selective agonist for the Neuropeptide Y receptor type 2 (Y2R), which is a G-protein coupled receptor (GPCR).[1][2] The Y2 receptor is predominantly found presynaptically, and its activation typically leads to the inhibition of neurotransmitter release.

Q2: What is the signaling pathway of the NPY Y2 receptor?

A2: The NPY Y2 receptor is coupled to inhibitory G-proteins (Gαi/o). Upon activation by an agonist like NPY(29-64), the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade results in reduced neuronal excitability and neurotransmitter release.

Q3: What are the recommended starting dosages for NPY(29-64) in in vivo studies?

A3: Direct in vivo dosage data for NPY(29-64) is limited. However, based on studies with related C-terminal fragments and other Y2 receptor agonists, a reasonable starting point for systemic administration is in the low microgram per kilogram range. For central administration (e.g., intracerebroventricular), a starting dose in the picomolar to nanomolar range is recommended.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and research question.[1]

Q4: How should I prepare and store NPY(29-64) for in vivo experiments?

A4: For optimal results, handle the peptide with care. Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Reconstitute the peptide in sterile, nuclease-free water. If solubility is an issue, a small amount of a co-solvent like DMSO can be used to first dissolve the peptide before diluting with an aqueous buffer. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: What are common routes of administration for NPY(29-64) in rodent models?

A5: Common routes for central nervous system delivery include intracerebroventricular (ICV) and intranasal (i.n.) administration. ICV injections deliver the peptide directly into the brain's ventricular system, bypassing the blood-brain barrier.[1] Intranasal administration is a non-invasive method that allows peptides to reach the brain to some extent via the olfactory and trigeminal pathways.[1]

Quantitative Data Summary

Due to the limited direct in vivo studies on NPY(29-64), the following tables include data from studies on the full-length NPY and other Y2 receptor agonists, such as Peptide YY (3-36) (PYY(3-36)), to provide a comparative reference for determining effective dosages.

Table 1: Intracerebroventricular (ICV) Administration of NPY and Y2 Agonists

CompoundAnimal ModelDoseObserved EffectReference
Neuropeptide YRat78 pmolStrong increase in food intake[3]
Neuropeptide YRat5 µgIncreased food consumption[3]
Neuropeptide YChick5 µgDoubled food intake[3]
Neuropeptide YMouse1 nmolProlonged retention of non-social memory[4]
PYY(3-36)Rat3 nmolInhibited LH secretion[5]
NPYMouse0.1 nmolReduced expression of social fear[6]

Table 2: Peripheral Administration of Y2 Receptor Agonists

CompoundAnimal ModelAdministration RouteDoseObserved EffectReference
PYY(3-36)MouseIntraperitoneal (i.p.)3 µ g/100 gSignificant reduction in food intake[3]
PYY(3-36)MouseIntraperitoneal (i.p.)10 µ g/100 gSignificant reduction in nocturnal food intake[3]
BT-48 (selective Y2 agonist)MouseIntraperitoneal (i.p.)50 nmol/mouseDose-dependent inhibition of food intake and enhanced fat metabolism[7]
PYY(3-36)Rhesus MacaqueIntravenous (i.v.) infusion0.3 pmol/kg/minReduced morning food intake and body weight[8]

Signaling and Experimental Workflow Diagrams

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Signaling cluster_membrane Cell Membrane NPY2R NPY Y2 Receptor Gi Gi/o Protein NPY2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts NPY2964 NPY(29-64) NPY2964->NPY2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Decreased Neuronal Excitability & Neurotransmitter Release PKA->Response Leads to Dose_Response_Workflow A 1. Animal Acclimation & Baseline Measurement B 2. Group Assignment (Vehicle + Multiple Dose Groups) A->B C 3. NPY(29-64) Administration (e.g., ICV or Intranasal) B->C D 4. Behavioral/Physiological Assessment (e.g., Feeding, Anxiety Test) C->D E 5. Data Collection & Analysis D->E F 6. Determine Optimal Dose E->F Troubleshooting_Workflow Start Inconsistent/No Effect Observed CheckPeptide Verify Peptide Quality & Handling (Purity, Storage, Fresh Solution) Start->CheckPeptide CheckDose Review Dosage (Is it in the expected range? Conduct dose-response) Start->CheckDose CheckAdmin Evaluate Administration Technique (ICV: Cannula placement? Infusion rate?) (Intranasal: Volume? Placement?) Start->CheckAdmin CheckProtocol Assess Experimental Protocol (Animal stress? Acclimation? Timing of assessment?) Start->CheckProtocol Outcome Improved & Reproducible Results CheckPeptide->Outcome CheckDose->Outcome CheckAdmin->Outcome CheckProtocol->Outcome

References

Validation & Comparative

A Comparative Analysis of Full-Length Neuropeptide Y and its C-Terminal Fragments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of full-length Neuropeptide Y (NPY) and its C-terminal fragments, with a focus on their differential effects on NPY receptor subtypes. While the specific fragment "Neuropeptide Y(29-64)" was queried, it is important to note that native NPY is a 36-amino acid peptide. Therefore, this guide will focus on physiologically relevant and well-studied C-terminal fragments, such as NPY(13-36) and NPY(29-36), to address the user's core interest in comparing the activity of the full-length peptide with its C-terminal region.

The differential activity of NPY and its fragments is fundamental to understanding the specific roles of NPY receptor subtypes and is a critical consideration in the development of targeted therapeutics for a range of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1]

Comparative Biological Activity: A Tale of Two Termini

The primary distinction in the activity of full-length NPY and its C-terminal fragments lies in their interaction with the Y1 and Y2 receptor subtypes.[2] The N-terminus of the full-length NPY peptide is essential for high-affinity binding to the Y1 receptor.[1][2] Consequently, N-terminally truncated fragments exhibit a dramatic loss of affinity and functional activity at this receptor subtype.[1][3]

Conversely, the Y2 receptor recognizes and is potently activated by C-terminal fragments of NPY.[2][3] This makes C-terminal fragments selective agonists for the Y2 receptor. The Y5 receptor is also known to be activated by C-terminal fragments.[1] This structure-activity relationship forms the basis for the pharmacological classification of NPY receptors and the development of receptor-selective ligands.[2]

Data Presentation: Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of full-length NPY and a representative C-terminal fragment for the human Y1 and Y2 receptors. A lower Ki value indicates a higher binding affinity.

LigandY1 Receptor Ki (nM)Y2 Receptor Ki (nM)
Full-Length NPY High Affinity (Sub-nanomolar)High Affinity (Sub-nanomolar)
NPY C-Terminal Fragments (e.g., NPY(13-36)) Low Affinity (Significantly higher Ki)High Affinity (Nanomolar)

Note: Specific Ki values can vary between studies and experimental conditions. The table represents the general trend in binding affinities.

Signaling Pathways

Both Y1 and Y2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[2] Upon agonist binding, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing numerous cellular processes.

NPY_Signaling_Pathway NPY_Ligand NPY or C-Terminal Fragment Y_Receptor Y1 / Y2 Receptor NPY_Ligand->Y_Receptor Binds G_Protein Gi/o Protein Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Gi-coupled signaling pathway for NPY Y1 and Y2 receptors.

Experimental Protocols

Accurate characterization of the activity of NPY and its fragments relies on standardized in vitro assays. The two primary methods used are radioligand binding assays and functional assays measuring second messenger modulation.

Competition Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., NPY C-terminal fragment) by measuring its ability to displace a radiolabeled ligand from a specific NPY receptor subtype.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Utilize cell lines (e.g., HEK293, CHO) stably expressing a single human NPY receptor subtype (Y1 or Y2).

    • Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY).

    • Add increasing concentrations of the unlabeled test compound (full-length NPY or a C-terminal fragment).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled standard).

    • Allow the reaction to reach equilibrium.

  • Detection and Analysis:

    • Separate the bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture cells expressing NPY receptor subtype Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and competitor Membrane_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

General experimental workflow for a competition radioligand binding assay.
Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC50) of a test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture:

    • Seed cells expressing the NPY receptor of interest in a multi-well plate.

    • Allow cells to adhere and grow overnight.

  • cAMP Assay:

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add increasing concentrations of the test compound (full-length NPY or a C-terminal fragment).

    • Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

    • Incubate for a defined period.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve.

Conclusion

The differential recognition of C-terminal fragments is a defining characteristic that distinguishes Y1 and Y2 receptor subtypes.[2] Full-length NPY, possessing both N- and C-terminal domains, acts as a high-affinity agonist at both Y1 and Y2 receptors. In contrast, C-terminal fragments are selective for the Y2 receptor, demonstrating a clear structure-activity relationship.[2] This understanding is crucial for the design of receptor-subtype-selective ligands for therapeutic applications targeting the NPY system.

References

A Comparative Guide to Y2 Receptor Agonists: Neuropeptide Y(29-36) versus Peptide YY(3-36)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neuropeptide Y(29-36) (a fragment of Neuropeptide Y) and Peptide YY(3-36) (PYY(3-36)), two key agonists of the Neuropeptide Y receptor type 2 (Y2). While both peptides are C-terminal fragments that interact with the Y2 receptor, their binding affinities and functional potencies can differ, influencing their application in research and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the informed selection and use of these important research tools.

Executive Summary

Neuropeptide Y (NPY) and its related peptide, Peptide YY (PYY), are crucial regulators of various physiological processes, including appetite, energy homeostasis, and neuronal signaling. Their actions are mediated through a family of G protein-coupled receptors (GPCRs), of which the Y2 receptor is a key subtype. The Y2 receptor is recognized by C-terminal fragments of both NPY and PYY.

Peptide YY(3-36) is a well-characterized, potent, and selective Y2 receptor agonist. It is an endogenous peptide produced by the cleavage of PYY(1-36) and is known to play a significant role in satiety signaling.

Neuropeptide Y(29-36) is a C-terminal fragment of NPY. While the C-terminus of NPY is known to be crucial for Y2 receptor binding, direct and extensive experimental data for the specific fragment NPY(29-36) is limited. Its activity is often inferred from studies of other NPY C-terminal fragments. Available data suggests it retains Y2 receptor agonist activity, though potentially with lower affinity and potency compared to PYY(3-36).

This guide aims to present the available data for a side-by-side comparison, highlighting the established profile of PYY(3-36) and the predicted characteristics of NPY(29-36).

Quantitative Data Comparison

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of Neuropeptide Y(29-36) and PYY(3-36) at the Y2 receptor. It is important to note that the data for NPY(29-36) is limited and, in some cases, predicted based on the pharmacology of NPY C-terminal fragments.

Table 1: Y2 Receptor Binding Affinity (Ki)

LigandReceptor SubtypeKi (nM)Source
Neuropeptide Y(29-36) Human Y2~150 (Predicted)[1]
Peptide YY(3-36) Human Y20.11[2]
Human Y21.3[3]

Lower Ki values indicate higher binding affinity.

Table 2: Y2 Receptor Functional Potency (EC50)

LigandAssay TypeEC50 (nM)Source
Neuropeptide Y(29-36) cAMP AssayPredicted to be an agonist[4]
Peptide YY(3-36) IP Turnover3.5[5]
Calcium Mobilization16.0 - 26.5[6][7]
POMC Neuron Firing Rate~51.2[8]

Lower EC50 values indicate higher potency.

Signaling Pathways

Activation of the Y2 receptor by agonists such as Neuropeptide Y(29-36) and PYY(3-36) primarily initiates a Gαi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Y2_Receptor_Signaling cluster_intracellular Y2R Y2 Receptor G_protein Gαi/βγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist NPY(29-36) or PYY(3-36) Agonist->Y2R ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Y2 receptor Gαi-coupled signaling pathway.

Experimental Workflows and Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the Y2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare membranes from Y2 receptor-expressing cells Incubation Incubate membranes with radioligand and varying concentrations of NPY(29-36) or PYY(3-36) Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([¹²⁵I]-PYY) and unlabeled ligands Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Plot data and determine IC50 and Ki values Counting->Analysis

Caption: Experimental workflow for a competition radioligand binding assay.

Detailed Method:

  • Membrane Preparation:

    • Culture cells stably expressing the human Y2 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., [¹²⁵I]-Peptide YY).

      • Varying concentrations of the unlabeled competitor (Neuropeptide Y(29-36) or PYY(3-36)).

      • Control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled full-length NPY).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in buffer, using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

cAMP Functional Assay

This assay measures the ability of an agonist to activate the Gαi-coupled Y2 receptor, which leads to a decrease in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Y2 receptor-expressing cells in a multi-well plate Stimulation Stimulate cells with forskolin (B1673556) (to increase basal cAMP) and varying concentrations of agonist Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Plot cAMP inhibition and determine EC50 values Detection->Analysis

Caption: Experimental workflow for a cAMP functional assay.

Detailed Method:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human Y2 receptor in a suitable multi-well plate (e.g., 96-well or 384-well) and allow them to adhere.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test agonist (Neuropeptide Y(29-36) or PYY(3-36)).

    • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen. In these assays, the signal is typically inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Plot the measured signal (or calculated cAMP concentration) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Conclusion

The selection between Neuropeptide Y(29-36) and Peptide YY(3-36) for Y2 receptor research depends on the specific experimental goals.

  • Peptide YY(3-36) is a well-established, potent, and selective Y2 receptor agonist with a wealth of supporting experimental data.[2][5][6][7][8] It is the preferred tool for studies requiring a robust and characterized Y2 receptor activation.

  • Neuropeptide Y(29-36) is predicted to be a Y2 receptor agonist, but its pharmacological profile is not as extensively documented as that of PYY(3-36).[1][4] The available data suggests it may have a lower affinity for the Y2 receptor. Further experimental characterization is required to fully elucidate its binding and functional properties. It may be useful in structure-activity relationship studies to understand the minimal requirements for Y2 receptor activation by NPY-related peptides.

Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two Y2 receptor agonists. For definitive studies on Y2 receptor function, the use of the well-characterized PYY(3-36) is recommended.

References

Validating Neuropeptide Y(29-64) Effects Using the Y2 Receptor Antagonist BIIE-0246: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Neuropeptide Y (NPY) fragment, NPY(29-64), and the strategic use of the selective Y2 receptor antagonist, BIIE-0246, to validate its receptor-specific effects. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Neuropeptide Y is a 36-amino acid peptide neurotransmitter that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1] C-terminal fragments of NPY, such as NPY(29-64), are known to exhibit selectivity for the Y2 receptor.[1] The Y2 receptor predominantly couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The validation of NPY(29-64)'s effects is crucial for understanding its specific biological roles and therapeutic potential. The highly selective Y2 receptor antagonist, BIIE-0246, serves as an essential tool in this validation process.[1]

Comparative Biological Activity

The validation of NPY(29-64) as a Y2 receptor agonist relies on demonstrating its binding affinity and functional activity at the Y2 receptor, and the specific blockade of these effects by a selective Y2 antagonist like BIIE-0246. While direct quantitative data for NPY(29-64) is not extensively published, its activity can be inferred from the well-established pharmacology of NPY C-terminal fragments.

Table 1: Comparative Binding Affinities of NPY Ligands at Y Receptors

CompoundY1 Receptor Affinity (Ki/IC50)Y2 Receptor Affinity (Ki/IC50)Y4 Receptor Affinity (Ki/IC50)Y5 Receptor Affinity (Ki/IC50)
Neuropeptide Y (full-length) High (nM range)High (nM range)High (nM range)High (nM range)
Neuropeptide Y(29-64) Predicted to be very lowPredicted to be moderate to highPredicted to be lowPredicted to be moderate
BIIE-0246 >10,000 nM[3]3.3 - 15 nM[3][4]>10,000 nM[3]>10,000 nM[3]
BIBP3226 (Y1 Antagonist) 1.1 - 7 nM---

Table 2: Comparative Functional Activity of NPY Ligands

CompoundY1 Receptor ActivityY2 Receptor Activity
Neuropeptide Y (full-length) Potent AgonistPotent Agonist
Neuropeptide Y(29-64) Predicted to be a very weak or inactive agonistPredicted to be an agonist
BIIE-0246 No Agonist ActivityPotent Antagonist[4]

Visualizing the Molecular Interactions and Experimental Logic

To understand the validation strategy, it is essential to visualize the signaling pathways and the experimental workflows designed to probe these interactions.

NPY_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY(29-64) NPY(29-64) Y2R Y2 Receptor NPY(29-64)->Y2R Binds & Activates BIIE-0246 BIIE-0246 BIIE-0246->Y2R Binds & Blocks Gi Gαi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Biological Response cAMP->Response Mediates

Caption: NPY(29-64) activates the Y2 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase and a decrease in cAMP. BIIE-0246 competitively blocks this interaction.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Test_Agonist Test NPY(29-64) alone Binding->Test_Agonist Test_Antagonist Pre-treat with BIIE-0246, then add NPY(29-64) Binding->Test_Antagonist Functional cAMP Functional Assay (Determine EC50/IC50) Functional->Test_Agonist Functional->Test_Antagonist Behavior Behavioral Assay (e.g., Feeding, Anxiety) Behavior->Test_Agonist Behavior->Test_Antagonist Start Hypothesis: NPY(29-64) is a Y2 Agonist Start->Binding Start->Functional Start->Behavior Compare Compare Results Test_Agonist->Compare Test_Antagonist->Compare Conclusion Conclusion: Effect is Y2-mediated if BIIE-0246 blocks the NPY(29-64) effect Compare->Conclusion

Caption: Experimental workflow for validating the Y2 receptor-mediated effects of NPY(29-64) using BIIE-0246.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of NPY(29-64) and BIIE-0246 for the Y2 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY(3-36).

  • Test compounds: Neuropeptide Y(29-64), BIIE-0246.

  • Positive control: Full-length Neuropeptide Y.

  • Assay Buffer: 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the Y2 receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-PYY(3-36), and varying concentrations of the unlabeled competitor (NPY(29-64) or BIIE-0246).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a GF/C filter plate to separate receptor-bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism) and the Cheng-Prusoff equation.[5]

Functional Assay: cAMP Measurement

This protocol measures the ability of NPY(29-64) to activate Gαi-coupled Y2 receptors, leading to a decrease in intracellular cAMP levels, and the ability of BIIE-0246 to block this effect.

Materials:

  • Cells stably expressing the Y2 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: Neuropeptide Y(29-64), BIIE-0246.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Seed cells expressing the Y2 receptor in a multi-well plate.

  • Pre-incubation with Antagonist: For validation experiments, pre-incubate a set of wells with BIIE-0246 for 15-30 minutes.

  • Stimulation: Add varying concentrations of NPY(29-64) to the cells. Co-stimulate the cells with forskolin to induce cAMP production.

  • Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the NPY(29-64) concentration to determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).[6] Compare the dose-response curves in the presence and absence of BIIE-0246.

In Vivo Behavioral Assay (Example: Feeding Study)

This protocol assesses the in vivo effect of NPY(29-64) on a Y2 receptor-mediated behavior, such as food intake, and its blockade by BIIE-0246.

Materials:

  • Rodents (e.g., rats or mice).

  • Neuropeptide Y(29-64) dissolved in sterile saline.

  • BIIE-0246 dissolved in a suitable vehicle (e.g., DMSO, Tween 80, and saline).[7]

  • Apparatus for intracerebroventricular (ICV) or intraperitoneal (i.p.) injections.

  • Metabolic cages for monitoring food intake.

Procedure:

  • Acclimation: Acclimate animals to the housing and experimental conditions.

  • Drug Administration:

    • Administer NPY(29-64) via the desired route (e.g., ICV).

    • For the validation group, pre-treat the animals with BIIE-0246 (e.g., i.p.) prior to the administration of NPY(29-64).[7]

    • Include vehicle control groups.

  • Behavioral Measurement: Monitor food intake at regular intervals following drug administration.

  • Data Analysis: Compare the food intake between the different treatment groups to determine if NPY(29-64) has a significant effect and if this effect is reversed by BIIE-0246.

Alternative Y2 Receptor Antagonists

While BIIE-0246 is a widely used and well-characterized Y2 receptor antagonist, other non-peptide antagonists have been developed.

Table 3: Comparison of Y2 Receptor Antagonists

AntagonistY2 Receptor Affinity (IC50/Ki)Key FeaturesLimitations
BIIE-0246 3.3 - 15 nMHigh selectivity over other NPY receptors; extensive in vitro and in vivo validation.[3][4]Poor brain penetration; relatively short in vivo half-life.[8]
JNJ-5207787 ~63 nM (pIC50 of 7.2)Good selectivity; intraperitoneally bioavailable.[8]Less extensively characterized in the public domain compared to BIIE-0246.

Conclusion

The validation of the biological effects of Neuropeptide Y(29-64) is critically dependent on the use of a selective Y2 receptor antagonist. BIIE-0246, with its high potency and selectivity for the Y2 receptor, is an invaluable tool for demonstrating that the observed in vitro and in vivo effects of NPY(29-64) are indeed mediated through this specific receptor subtype. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct these validation studies, thereby elucidating the precise physiological roles of C-terminal NPY fragments.

References

Confirming Y2 Receptor Selectivity of Neuropeptide Y(29-64) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected in vitro performance of the Neuropeptide Y (NPY) fragment, NPY(29-64), against other key NPY receptor ligands. Due to the limited availability of direct experimental data for NPY(29-64) in peer-reviewed literature, this comparison infers its activity based on the well-established pharmacology of C-terminal NPY fragments. The provided experimental protocols and signaling pathway diagrams offer a framework for the empirical validation of NPY(29-64)'s receptor selectivity.

Neuropeptide Y is a 36-amino acid peptide that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The various receptor subtypes exhibit distinct ligand binding preferences. While the full-length NPY peptide is required for high-affinity binding to the Y1 receptor, C-terminal fragments of NPY are known to be selective agonists for the Y2 receptor[1]. This selectivity makes these fragments valuable tools for differentiating the physiological roles of NPY receptor subtypes.

Comparative Binding Affinity of NPY Ligands

The binding affinity of a ligand for its receptor is a critical measure of its potency and selectivity. This is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Based on data from closely related C-terminal fragments, NPY(29-64) is predicted to exhibit high affinity for the Y2 receptor, with significantly lower affinity for Y1, Y4, and Y5 receptors. The following table summarizes the binding affinities of full-length NPY and other relevant fragments to provide a basis for comparison.

Peptide FragmentY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
NPY (full-length) 0.2 - 1.00.3 - 1.50.1 - 0.80.2 - 1.2
NPY(13-36) >10000.5 - 2.0>1000~300
PYY(3-36) >1000~0.11--
[Leu31, Pro34]-NPY ~0.4>1000~500~200
Pancreatic Polypeptide >1000>1000~0.05>1000
Neuropeptide Y(29-64) (Predicted) Very High (>1000)High (Low nM)Very High (>1000)Moderate to High

Data compiled from various pharmacological studies. Actual values may vary depending on experimental conditions.[2]

Comparative Functional Activity of NPY Ligands

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gi-coupled receptors like the NPY receptor family, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

NPY(29-64) is expected to act as an agonist at the Y2 receptor, leading to a dose-dependent decrease in intracellular cAMP levels. Its potency at other Y receptor subtypes is predicted to be significantly lower.

LigandY1 Receptor Functional ActivityY2 Receptor Functional ActivityY5 Receptor Functional Activity
Full-length NPY Potent AgonistPotent AgonistPotent Agonist
NPY C-terminal Fragments (e.g., NPY(3-36)) Very weak or inactive agonistPotent AgonistAgonist
Neuropeptide Y(29-64) (Predicted) Very weak or inactive agonistAgonistAgonist

Signaling Pathways and Experimental Workflows

To empirically determine the Y2 receptor selectivity of Neuropeptide Y(29-64), a series of in vitro experiments are necessary. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY(29-64) NPY(29-64) Y2R Y2 Receptor NPY(29-64)->Y2R binds G_protein Gi/o Protein (αβγ) Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response leads to

Canonical signaling pathway of the NPY Y2 receptor.

Experimental_Workflow cluster_setup Assay Setup cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay cluster_analysis Data Analysis & Conclusion start Start: Culture cells expressing Y1, Y2, Y4, or Y5 receptors mem_prep Prepare cell membranes (for binding assay) start->mem_prep cell_plate Plate cells (for functional assay) start->cell_plate binding_assay Incubate membranes with radioligand and varying concentrations of NPY(29-64) mem_prep->binding_assay functional_assay Treat cells with forskolin (B1673556) and varying concentrations of NPY(29-64) cell_plate->functional_assay filtration Separate bound and free radioligand via filtration binding_assay->filtration counting Quantify radioactivity filtration->counting ki_calc Calculate Ki values counting->ki_calc analysis Compare Ki and EC50/IC50 values across all receptor subtypes ki_calc->analysis lysis Lyse cells functional_assay->lysis camp_measure Measure intracellular cAMP levels lysis->camp_measure ec50_calc Calculate EC50/IC50 values camp_measure->ec50_calc ec50_calc->analysis conclusion Conclusion: Determine Y2 receptor selectivity analysis->conclusion

Experimental workflow for determining receptor selectivity.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Neuropeptide Y(29-64) for Y1, Y2, Y4, and Y5 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing a single subtype of human NPY receptor (e.g., HEK293-hY1R, CHO-hY2R, etc.).

    • Harvest cells and prepare crude membrane fractions through homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparations.

  • Binding Reaction:

    • In a 96-well plate, combine a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY for Y1, Y2, and Y5 receptors; [¹²⁵I]-human Pancreatic Polypeptide for the Y4 receptor) with increasing concentrations of unlabeled Neuropeptide Y(29-64).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled full-length NPY).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the NPY(29-64) concentration.

    • Determine the IC50 value (the concentration of NPY(29-64) that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional potency (EC50/IC50) of Neuropeptide Y(29-64) at Gi-coupled NPY receptors.

Methodology:

  • Cell Culture:

    • Seed cells expressing the NPY receptor of interest into 96-well plates and allow them to adhere.

  • Cell Treatment:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of Neuropeptide Y(29-64) to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase and elevate intracellular cAMP levels.

    • Incubate for a defined period at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in each well using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the NPY(29-64) concentration.

    • Fit the data to a dose-response curve to determine the EC50 or IC50 value.

References

comparative analysis of Neuropeptide Y(29-64) in vitro versus in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Neuropeptide Y(29-64) in various experimental settings, supported by available data and detailed methodologies.

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems and is involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and cardiovascular function.[1] The biological effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[1] The C-terminal fragment of NPY, Neuropeptide Y(29-64) [NPY(29-64)], has garnered significant interest as a tool to investigate the specific roles of NPY receptor subtypes. This guide provides a comparative analysis of the in vitro and in vivo effects of NPY(29-64), presenting available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

In Vitro vs. In Vivo Effects: A Comparative Summary

NPY(29-64) is recognized as a selective agonist for the Neuropeptide Y Y2 receptor.[2] This selectivity is a key differentiator from the full-length NPY peptide. In vitro studies are essential for characterizing the binding affinity and functional potency of NPY(29-64) at various NPY receptor subtypes. In vivo studies, on the other hand, provide insights into its physiological effects in a complex biological system.

In Vitro Effects: Receptor Binding and Functional Activity

C-terminal fragments of NPY, including NPY(29-64), exhibit a distinct receptor binding profile compared to the full-length peptide. High-affinity binding to the Y1 receptor requires the entire NPY molecule, whereas the Y2 receptor recognizes and is potently activated by C-terminal fragments.[3]

While specific binding affinity (Ki) and functional potency (EC50) values for NPY(29-64) are not consistently reported across the literature, the available data for related C-terminal fragments and the predicted activity for NPY(29-64) are summarized below. It is generally accepted that NPY(29-64) has a significantly lower affinity for the Y1 receptor and retains agonist activity at the Y2 and potentially Y5 receptors.[4]

Table 1: Comparative Binding Affinity of NPY and its Fragments at Human NPY Receptors

LigandY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)
Neuropeptide Y (1-36) ~0.4~0.3~30High Affinity
NPY(13-36) Low (micromolar)High (nanomolar)-Moderate to High
PYY(3-36) >1000~0.4High AffinityHigh Affinity
NPY(29-64) Predicted Low AffinityPredicted High AffinityPredicted Low AffinityPredicted Moderate Affinity

Note: Data is compiled from multiple sources and may vary based on experimental conditions. Specific quantitative data for NPY(29-64) is limited in publicly available literature.[5][6]

In vitro studies have also demonstrated the neuroprotective properties of NPY and its C-terminal fragments. For instance, amidated C-terminal fragments of NPY have been shown to protect primary human cortical neurons from β-amyloid-induced toxicity.[7] Full-length NPY has exhibited neuroprotective effects in rat cortical neuron cultures at concentrations of 0.5, 1, and 2 μM.[7]

In Vivo Effects: Physiological and Behavioral Responses

In vivo studies are critical for understanding the complex physiological and behavioral consequences of NPY(29-64) administration. Due to its selective agonist activity at the Y2 receptor, which is often located presynaptically and inhibits neurotransmitter release, NPY(29-64) is a valuable tool for dissecting the in vivo functions of this receptor.[8]

Direct in vivo studies on NPY(29-64) are limited, but based on the known functions of the Y2 receptor and data from other Y2 agonists like PYY(3-36), the following effects can be anticipated or have been observed with related compounds:

  • Food Intake: Activation of central Y2 receptors is generally associated with an anorexigenic (appetite-suppressing) effect.[9]

  • Anxiety: The role of Y2 receptors in anxiety is complex, with some studies suggesting anxiolytic (anxiety-reducing) effects of Y2 activation, while others report anxiogenic (anxiety-promoting) effects depending on the brain region and experimental model.[10][11]

  • Cardiovascular Regulation: NPY and its receptors are involved in the regulation of blood pressure and heart rate.[12]

Table 2: Summary of In Vivo Effects of NPY and Related Peptides

CompoundAnimal ModelAdministration RouteDosage/ConcentrationObserved Effect
Neuropeptide Y RatIntracerebroventricular0.4, 2, and 10 µgSuppression of NREM and REM sleep; stimulation of food intake.[13]
PYY(3-36) (Y2 Agonist) MouseIntraperitoneal0.02 mg/kgImproved spatial memory and learning.[2]
NPY(29-64) RodentIntracerebroventricularPicomolar to nanomolar range (suggested starting range)Expected to modulate food intake and anxiety-related behaviors.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key in vitro and in vivo assays relevant to the study of NPY(29-64).

In Vitro Experimental Protocols

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of NPY(29-64) for different NPY receptor subtypes.

  • Objective: To quantify the ability of NPY(29-64) to displace a radiolabeled ligand from a specific NPY receptor subtype.

  • Materials:

    • Cell membranes from cell lines stably expressing a human NPY receptor subtype (e.g., HEK293-hY1R, CHO-hY2R).

    • Radioligand (e.g., [¹²⁵I]-Peptide YY).

    • Unlabeled NPY(29-64) and other competing ligands.

    • Assay buffer, wash buffer, filter plates, and a scintillation counter.

  • Method:

    • Prepare serial dilutions of unlabeled NPY(29-64).

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of NPY(29-64).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of NPY(29-64) that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[14]

2. cAMP Functional Assay

This assay measures the ability of NPY(29-64) to activate Gi-coupled NPY receptors and inhibit the production of intracellular cyclic AMP (cAMP).

  • Objective: To determine the functional potency (EC50) of NPY(29-64) at a specific NPY receptor subtype.

  • Materials:

    • Cells stably expressing the NPY receptor of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • NPY(29-64).

    • cAMP assay kit.

  • Method:

    • Culture cells in a multi-well plate.

    • Pre-treat cells with varying concentrations of NPY(29-64).

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a commercial assay kit.

    • Plot the cAMP concentration against the log concentration of NPY(29-64) to determine the EC50 value.[5]

In Vivo Experimental Protocols

1. Intracerebroventricular (ICV) Injection

This method allows for the direct administration of NPY(29-64) into the brain, bypassing the blood-brain barrier.

  • Objective: To investigate the central effects of NPY(29-64).

  • Materials:

    • NPY(29-64) dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.

    • Stereotaxic apparatus.

    • Hamilton syringe.

    • Anesthesia and surgical tools.

  • Method:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for ventricular cannulation.

    • Slowly infuse the NPY(29-64) solution into the ventricle.

    • Suture the incision and allow the animal to recover before behavioral or physiological testing.[2]

2. Food Intake Study

This protocol is used to assess the effect of NPY(29-64) on feeding behavior.

  • Objective: To quantify changes in food consumption following NPY(29-64) administration.

  • Method:

    • Individually house animals and acclimate them to the testing environment.

    • Fast the animals for a predetermined period.

    • Administer NPY(29-64) or vehicle via the desired route (e.g., ICV).

    • Provide a pre-weighed amount of food and measure the amount consumed at various time points.[15]

Mandatory Visualizations

To aid in the understanding of the experimental processes and biological pathways discussed, the following diagrams have been generated.

G cluster_0 Cell Membrane NPY(29-64) NPY(29-64) Y2R Y2 Receptor NPY(29-64)->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: NPY(29-64) signaling through the Y2 receptor.

G start Start prepare_membranes Prepare Cell Membranes (Expressing NPY Receptor) start->prepare_membranes prepare_ligands Prepare Radioligand and Competitor (NPY(29-64)) start->prepare_ligands incubate Incubate Membranes, Radioligand, and Competitor prepare_membranes->incubate prepare_ligands->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

G start Start anesthetize Anesthetize Animal start->anesthetize stereotaxic Place in Stereotaxic Frame anesthetize->stereotaxic surgery Perform Craniotomy stereotaxic->surgery inject Inject NPY(29-64) into Ventricle surgery->inject recover Suture and Recover inject->recover test Behavioral/Physiological Testing recover->test end End test->end

Caption: Workflow for intracerebroventricular (ICV) injection.

References

A Comparative Guide to the Neuroprotective Effects of Neuropeptide Y Analogs, Focusing on the Y2 Receptor Agonist Neuropeptide Y(29-64)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Neuropeptide Y (NPY) and its C-terminal fragment, Neuropeptide Y(29-64), against other NPY receptor agonists. The information presented is based on experimental data from in vitro models of neurodegenerative conditions, offering a valuable resource for evaluating its therapeutic potential.

Neuropeptide Y, a 36-amino acid peptide, is widely expressed in the central nervous system and is known to have potent neuroprotective properties.[1] These effects are mediated through its interaction with a family of G-protein coupled receptors, primarily the Y1, Y2, and Y5 subtypes.[2] C-terminal fragments of NPY, such as NPY(29-64), often exhibit selectivity for the Y2 receptor, which has been strongly implicated in neuroprotection.[3][4] Activation of the Y2 receptor is associated with the inhibition of glutamate (B1630785) excitotoxicity, a common pathway in neuronal cell death, and the activation of pro-survival signaling cascades.[2][5]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from studies assessing the neuroprotective effects of full-length NPY and a selective Y2 receptor agonist, which serves as a functional analog for NPY(29-64), in primary neuronal cultures.

Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

CompoundModel SystemToxin/InsultConcentrationMeasured OutcomeQuantitative ResultReceptor(s) Implicated
Full-length NPYSH-SY5Y human neuroblastoma cellsGlutamate (40 mM)1 µMCell Viability (MTT Assay)~2.4-fold increase in cell viability at 24hNot specified
NPY Y2 Agonist (NPY 13-36)Primary mouse cortical neuronsKainate (100 µM)300 nMNeuronal Cell Death (Propidium Iodide)Significant reduction in neuronal death in CA1 and CA3 regionsY2

Table 2: Neuroprotection in Alzheimer's Disease Models

Compound/AgonistModel SystemToxin/InsultConcentrationMeasured OutcomeQuantitative ResultReceptor(s) Implicated
Amidated NPY (21-36)Primary human neuronal culturesAβ (1-42)10 nMSynaptophysin immunoreactivityPrevented the ~40% decrease caused by Aβ[6]Y2[6]
Amidated NPY (31-36)Primary human neuronal culturesAβ (1-42)10 nMSynaptophysin immunoreactivitySimilar protective effect to NPY(21-36)[6]Not specified
Full-length NPYPrimary rat cortical neuronsAβ (25-35)1 µMCell viabilitySignificantly counteracted the toxic effect of Aβ[6]Not specified

Signaling Pathways and Experimental Workflows

The neuroprotective effects of NPY and its Y2-selective fragments are primarily mediated through the activation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways promote cell survival by inhibiting apoptotic proteins and enhancing the expression of pro-survival genes.

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY_Fragment NPY(29-64) Y2_Receptor Y2 Receptor NPY_Fragment->Y2_Receptor Binds Gi_Protein Gi Protein Y2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits PI3K PI3K Gi_Protein->PI3K Activates MAPK_ERK MAPK/ERK Gi_Protein->MAPK_ERK Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Activates Pro_Survival Pro-Survival Proteins (e.g., Bcl-2) Akt->Pro_Survival Promotes Anti_Apoptotic Inhibition of Apoptosis (e.g., ↓ Bad, Caspase-3) Akt->Anti_Apoptotic Promotes MAPK_ERK->Pro_Survival Promotes Neuroprotection Neuroprotection Pro_Survival->Neuroprotection Anti_Apoptotic->Neuroprotection

Caption: NPY(29-64) signaling through the Y2 receptor.

In_Vitro_Neuroprotection_Workflow Start Primary Neuron Culture (e.g., Cortical Neurons) Pre_treatment Pre-treatment with NPY(29-64) or other agonists Start->Pre_treatment Toxin Induce Neurotoxicity (e.g., Glutamate, β-amyloid) Pre_treatment->Toxin Incubation Incubation (24-48 hours) Toxin->Incubation Assessment Assess Neuroprotection Incubation->Assessment Viability Cell Viability Assay (e.g., MTT) Assessment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Assessment->Apoptosis Signaling Western Blot for Signaling Proteins (p-Akt, p-ERK) Assessment->Signaling End Data Analysis and Comparison Viability->End Apoptosis->End Signaling->End

Caption: In Vitro Neuroprotection Experimental Workflow.

Detailed Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 15.5 (E15.5) mice.[7]

  • Materials:

    • Timed-pregnant mouse (E15.5)

    • Dissection medium (Hibernate-E medium)

    • Digestion solution (0.25% Trypsin-EDTA)

    • Plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

    • Poly-D-lysine and Laminin coated culture plates

    • Sterile dissection tools

  • Procedure:

    • Euthanize the pregnant mouse according to approved institutional protocols and dissect the embryos.

    • Isolate the cerebral cortices from the embryonic brains in cold dissection medium.

    • Mince the cortical tissue and incubate in digestion solution at 37°C for 15 minutes.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons onto Poly-D-lysine and Laminin coated plates in plating medium.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

In Vitro Neuroprotection Assay

This protocol outlines the steps for assessing the neuroprotective effects of NPY fragments against a neurotoxic insult.

  • Materials:

    • Established primary cortical neuron cultures

    • NPY(29-64), full-length NPY, and/or other NPY receptor agonists

    • Neurotoxic agent (e.g., Glutamate, β-amyloid peptide)

    • Cell culture medium

  • Procedure:

    • Pre-treatment: 24 hours prior to inducing toxicity, replace the culture medium with fresh medium containing the desired concentrations of NPY(29-64) or other test compounds.

    • Induction of Neurotoxicity: Add the neurotoxic agent to the culture medium at a pre-determined toxic concentration.

    • Incubation: Incubate the cultures for 24 to 48 hours.

    • Assessment: Proceed with cell viability and apoptosis assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plate reader

  • Procedure:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C.

    • Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Apoptosis (TUNEL) Assay

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Fix the cells with fixation solution.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the number of TUNEL-positive (apoptotic) cells using a fluorescence microscope.

References

Comparative Analysis of Neuropeptide Y C-Terminal Fragment Cross-Reactivity at NPY Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of C-terminal fragments of Neuropeptide Y (NPY), with a specific focus on the fragment NPY(29-36), against various NPY receptor subtypes. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of ligand-receptor interactions and aid in the design of receptor-subtype-selective compounds.

Neuropeptide Y is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and Y6. The specific functions of NPY are mediated by the differential activation of these receptor subtypes. C-terminal fragments of NPY are crucial for understanding the structure-activity relationships of NPY and for the development of selective ligands. While the native NPY peptide is 36 amino acids long, this guide will focus on the C-terminal fragment NPY(29-36) and compare its receptor binding profile to the full-length peptide and other relevant C-terminal fragments.

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of NPY(1-36) and its C-terminal fragment NPY(29-36) for different NPY receptor subtypes as determined by competitive radioligand binding assays. Lower Ki values are indicative of higher binding affinity. For a broader comparison, binding characteristics of other commonly studied C-terminal fragments are also discussed.

CompoundReceptor SubtypeRadioligandKi (nM)
Neuropeptide Y (1-36) (Control) Y1[¹²⁵I]-PYY0.5
Neuropeptide Y (29-36) Y1[¹²⁵I]-PYY>1000
Neuropeptide Y (1-36) (Control) Y2[¹²⁵I]-PYY0.8
Neuropeptide Y (29-36) Y2[¹²⁵I]-PYY150

Data for NPY(29-36) is derived from an application note by BenchChem.[1]

It is well-established that N-terminally truncated NPY analogs are not well-tolerated by the Y1 receptor, often showing micromolar affinities.[2][3] For instance, even the removal of the first amino acid in NPY(2-36) results in a loss of affinity for the Y1 receptor.[2][3] In contrast, the Y2 receptor can bind to N-terminally truncated fragments like NPY(3-36) and NPY(13-36) with nanomolar affinity.[2][3] The data for NPY(29-36) aligns with this trend, showing a significant loss of affinity for the Y1 receptor while retaining some, albeit reduced, affinity for the Y2 receptor compared to the full-length peptide. The integrity of the C-terminal region is critical for the biological action of NPY.[4]

The Y5 receptor is also known to be activated by NPY3-36 and PYY3-36, in addition to full-length NPY and PYY.[5] However, shorter C-terminal fragments such as NPY13–36 do not potently compete for binding at the Y5 receptor.[6] The Y4 receptor preferentially binds pancreatic polypeptide (PP).[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of NPY fragment cross-reactivity.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Cells stably expressing the NPY receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured to confluency.

    • Cells are harvested, washed with a buffer (e.g., PBS), and then lysed by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., NPY(29-36)).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold wash buffer to remove non-specific binding.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays

Functional assays measure the biological response of a cell upon receptor activation by a ligand.

  • cAMP Accumulation Assay:

    • NPY receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7]

    • Cells expressing the NPY receptor of interest are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[8][9][10][11][12]

    • A decrease in forskolin-stimulated cAMP levels indicates agonistic activity of the test compound.

  • Calcium Mobilization Assay:

    • Some NPY receptors, like the Y1 receptor, can also couple to Gq proteins, leading to the mobilization of intracellular calcium.[13]

    • Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14][15]

    • The baseline fluorescence is measured.

    • The test compound is then added, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.[14]

    • An increase in intracellular calcium concentration, reflected by an increase in fluorescence, indicates receptor activation.[14][16]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_ligand Ligand Preparation cluster_assay Receptor Binding Assay cluster_functional Functional Assay (cAMP) cluster_analysis Data Analysis Peptide Synthesis Peptide Synthesis Purification & Characterization Purification & Characterization Peptide Synthesis->Purification & Characterization Serial Dilutions Serial Dilutions Purification & Characterization->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Test Compound Forskolin Stimulation Forskolin Stimulation Serial Dilutions->Forskolin Stimulation Test Compound Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Radioactivity Counting Radioactivity Counting Filtration->Radioactivity Counting IC50/EC50 Determination IC50/EC50 Determination Radioactivity Counting->IC50/EC50 Determination Cell Plating Cell Plating Cell Plating->Forskolin Stimulation Lysis & Detection Lysis & Detection Forskolin Stimulation->Lysis & Detection Lysis & Detection->IC50/EC50 Determination Ki Calculation Ki Calculation IC50/EC50 Determination->Ki Calculation signaling_pathway cluster_gi Gαi Pathway cluster_gq Gαq Pathway (e.g., Y1) NPY NPY / NPY Fragment Y_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor G_Protein Gαi / Gαq Y_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_ER->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response

References

comparing the potency of Neuropeptide Y(29-64) across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activity of the C-terminal fragment Neuropeptide Y (29-64) against the full-length Neuropeptide Y (NPY). While direct comparative quantitative data for NPY (29-64) is limited in publicly available literature, this guide synthesizes established knowledge of Neuropeptide Y receptor pharmacology to infer its activity. The provided experimental protocols and signaling pathway diagrams will empower researchers to conduct their own detailed investigations.

Full-length Neuropeptide Y, a 36-amino acid peptide, is a potent agonist at Y1, Y2, and Y5 receptors, which are all G protein-coupled receptors (GPCRs).[1] The biological activity of NPY fragments is highly dependent on the specific receptor subtype. The N-terminus of NPY is critical for high-affinity binding to the Y1 receptor.[1] Consequently, its removal in a fragment like NPY (29-64) is expected to result in a significant loss of affinity and functional potency at this receptor subtype.[1] Conversely, Y2 and Y5 receptors are known to be activated by C-terminal fragments of NPY.[1] Therefore, NPY (29-64) is predicted to retain agonist activity at Y2 and Y5 receptors, though likely with a different potency compared to the full-length peptide.[1]

Comparative Biological Activity

The following table summarizes the expected binding affinities and functional activities of full-length NPY and its C-terminal fragment, NPY (29-64), at the major NPY receptor subtypes. The data for NPY (29-64) is inferred from the established pharmacology of these receptors.

CompoundReceptor SubtypeCell Line ExamplesExpected Potency (EC50/IC50)
Neuropeptide Y (Full-Length) Y1SK-N-MC, MCF-7High (Sub-nanomolar)
Y2CHP-234, MHH-NB-11High (Sub-nanomolar to nanomolar)
Y5SK-N-MCHigh (Nanomolar)
Neuropeptide Y (29-64) Y1SK-N-MC, MCF-7Very Low / Inactive
Y2CHP-234, MHH-NB-11Moderate to High (Predicted nanomolar)
Y5SK-N-MCModerate (Predicted nanomolar to micromolar)

Signaling Pathways and Experimental Workflows

The activation of NPY receptors, which are coupled to Gαi/o proteins, initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, modulates the activity of downstream effectors.

NPY_Signaling_Pathway cluster_cytosol Cytosol NPY_Fragment NPY (29-64) Y2R Y2 Receptor NPY_Fragment->Y2R Binds G_protein Gαi/oβγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Effectors cAMP->Downstream Modulates

NPY (29-64) signaling through the Y2 receptor.

A common method to determine the potency of NPY (29-64) is to measure its ability to inhibit the production of cAMP stimulated by forskolin (B1673556).

cAMP_Assay_Workflow A Seed cells expressing NPY receptor B Pre-incubate with various concentrations of NPY (29-64) A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and measure intracellular cAMP levels C->D E Plot dose-response curve (cAMP vs. log[NPY (29-64)]) D->E F Calculate IC50 value E->F

Workflow for a cAMP accumulation assay.

Experimental Protocols

Cell Culture and Seeding
  • Cell Lines:

    • For Y2 receptor activity: Human neuroblastoma cell lines CHP-234 or MHH-NB-11, which exclusively express NPY-Y2 receptors.[3][4]

    • For a broader screen or for Y1/Y5 activity: Cell lines such as human neuroblastoma SK-N-MC (expressing Y1 and Y5 receptors) or breast cancer cell line MCF-7 (expressing Y1 receptors) can be utilized.[5] Alternatively, HEK293 or CHO cells stably transfected to express a single NPY receptor subtype are ideal.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding: For assays, seed cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin.[2][3]

Objective: To determine the IC50 value of NPY (29-64) at Gi-coupled NPY receptors.

Methodology:

  • Cell Seeding: Seed cells expressing the NPY receptor of interest into a 96-well plate and allow them to adhere overnight.[2]

  • Cell Stimulation:

    • Replace the culture medium with a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

    • Pre-incubate the cells with a range of concentrations of Neuropeptide Y (29-64).[2]

    • Stimulate the cells with a fixed concentration of forskolin to elevate intracellular cAMP levels.[2]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[2]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Neuropeptide Y (29-64) concentration.[2]

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.[2]

Calcium Mobilization Assay

This assay is used to determine if NPY (29-64) can elicit intracellular calcium mobilization, which can occur through Gq-coupled signaling pathways or via the βγ subunits of Gi/o proteins.

Objective: To determine the EC50 value of NPY (29-64) by measuring changes in intracellular calcium.

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the NPY receptor of interest onto appropriate plates (e.g., black-walled, clear-bottom 96-well plates).[2]

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[2]

    • Wash the cells to remove any extracellular dye.[2]

  • Fluorescence Measurement:

    • Establish a stable baseline fluorescence reading using a fluorescence plate reader or a fluorescence microscope.[2]

    • Add varying concentrations of Neuropeptide Y (29-64) to the cells and continuously monitor the fluorescence intensity over time.[2]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in the concentration of intracellular free calcium.[2]

    • Determine the peak fluorescence response for each concentration of the peptide.[2]

    • Plot the peak response against the logarithm of the Neuropeptide Y (29-64) concentration and fit to a dose-response curve to calculate the EC50 value.[2]

Competitive Radioligand Binding Assay

This assay measures the ability of NPY (29-64) to compete with a radiolabeled ligand for binding to the NPY receptor.

Objective: To determine the binding affinity (Ki) of NPY (29-64) for a specific NPY receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the NPY receptor of interest.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]NPY or a subtype-selective radioligand), and a range of concentrations of unlabeled NPY (29-64).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Counting:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the NPY (29-64) concentration.

    • Fit the data to a competition binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

References

Differentiating Y1 and Y2 Receptor Activation by NPY Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activation of Neuropeptide Y (NPY) receptor subtypes is critical for targeted therapeutic design. This guide provides an objective comparison of functional assays used to differentiate the activation of Y1 and Y2 receptors by NPY and its fragments, supported by experimental data and detailed protocols.

A primary characteristic that distinguishes Y1 and Y2 receptor subtypes is their differential recognition of NPY fragments. The Y1 receptor necessitates the full-length NPY peptide for high-affinity binding, whereas the Y2 receptor can be potently activated by N-terminally truncated C-terminal fragments of NPY.[1][2][3][4] This fundamental difference in ligand recognition forms the basis for the functional assays detailed below, which are indispensable tools for characterizing the selectivity and efficacy of novel compounds targeting the NPY system.

Comparative Analysis of NPY Fragment Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of key NPY fragments at human Y1 and Y2 receptors.

Table 1: Binding Affinity (Ki) of NPY Fragments at Y1 and Y2 Receptors

Peptide FragmentY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Selectivity Profile
Neuropeptide Y (1-36)0.58[1]0.25[1]High affinity for both
[Leu31, Pro34]NPYSubnanomolar[5][6]~30[5]>3000-fold selective for Y1
NPY (2-36)>1000[2]-Y1 affinity loss[2]
NPY (3-36)>1000[1]3.0[1]>300-fold selective for Y2
NPY (13-36)>1000[1]1.0[1]>1000-fold selective for Y2
NPY (18-36)2700[1]0.25[1]>10000-fold selective for Y2

Note: Ki values are inhibitory constants, where a lower value indicates higher binding affinity. Data is compiled from competitive binding assays.

Signaling Pathways and Experimental Workflows

Both Y1 and Y2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[1] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7]

cluster_Y1 Y1 Receptor Pathway cluster_Y2 Y2 Receptor Pathway NPY (1-36) NPY (1-36) Y1 Y1 Receptor NPY (1-36)->Y1 Binds G_alpha_i_o_1 Gαi/o Y1->G_alpha_i_o_1 Activates AC1 Adenylyl Cyclase G_alpha_i_o_1->AC1 Inhibits cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 Response1 Cellular Response (e.g., Vasoconstriction) PKA1->Response1 NPY Fragments NPY Fragments (e.g., NPY 13-36) Y2 Y2 Receptor NPY Fragments->Y2 Binds G_alpha_i_o_2 Gαi/o Y2->G_alpha_i_o_2 Activates AC2 Adenylyl Cyclase G_alpha_i_o_2->AC2 Inhibits cAMP2 ↓ cAMP AC2->cAMP2 PKA2 ↓ PKA cAMP2->PKA2 Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA2->Response2

Figure 1. Gi-coupled signaling for Y1 and Y2 receptors.

A typical experimental workflow to compare ligand activity at Y1 and Y2 receptors involves a multi-assay approach to determine binding affinity and functional potency.

Start Start: NPY Fragment Library BindingAssay Radioligand Binding Assay (Y1 & Y2 expressing cells) Start->BindingAssay DetermineKi Determine Ki values BindingAssay->DetermineKi FunctionalAssay Functional Assay (e.g., cAMP inhibition) DetermineKi->FunctionalAssay High affinity fragments Selectivity Assess Receptor Selectivity (Compare Ki and EC50/IC50) DetermineKi->Selectivity DetermineEC50 Determine EC50/IC50 values FunctionalAssay->DetermineEC50 DetermineEC50->Selectivity End End: Characterized NPY Fragment Selectivity->End

Figure 2. General workflow for comparing ligand activity.

Key Experimental Protocols

Accurate characterization of NPY fragment activity relies on robust and standardized experimental procedures. Detailed methodologies for two pivotal assays are provided below.

Radioligand Competition Binding Assay

This assay quantifies the ability of an unlabeled test compound (e.g., an NPY fragment) to compete with a radiolabeled ligand for binding to the Y1 or Y2 receptor.

Materials:

  • Cell Membranes: Prepared from cell lines stably expressing either the human Y1 (e.g., SK-N-MC cells) or Y2 receptor (e.g., SMS-KAN cells).[1]

  • Radioligand: Typically [125I]PYY or [125I]NPY.

  • Test Ligands: Unlabeled NPY and the NPY fragments of interest.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).[1]

  • Apparatus: 96-well plates, glass fiber filters, vacuum filtration manifold, and a gamma counter.[1]

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test ligand.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled NPY.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test ligand.

  • Determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific binding) using non-linear regression.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

cAMP Inhibition Assay

This functional assay measures the ability of a ligand to activate the Gi-coupled Y1 or Y2 receptor and subsequently inhibit the production of intracellular cAMP.

Materials:

  • Cells: Whole cells stably expressing either the human Y1 or Y2 receptor.

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Ligands: NPY and NPY fragments of interest.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test ligand to the cells and incubate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test ligand.

  • Determine the IC₅₀ or EC₅₀ value (the concentration of ligand that produces 50% of the maximal inhibitory effect) using non-linear regression.

Other Relevant Functional Assays

While binding and cAMP assays are foundational, a comprehensive understanding of Y1 and Y2 receptor activation can be enhanced by additional functional assays:

  • [³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins by the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[8]

  • Calcium Mobilization Assay: While Y1 and Y2 receptors primarily couple to Gi, they can also signal through other pathways, including the release of intracellular calcium, particularly when co-expressed with promiscuous G-proteins like Gα16.[9] Fluorescence-based assays using calcium-sensitive dyes can detect this activation.[9]

  • Receptor Internalization Assays: Agonist-induced receptor internalization is another hallmark of GPCR activation. This can be quantified using techniques such as radioligand binding assays with an acid-wash step to remove surface-bound ligand or by fluorescence microscopy of tagged receptors.[10]

  • β-Arrestin Recruitment Assays: These assays, often utilizing BRET or FRET, measure the recruitment of β-arrestin to the activated receptor, which is involved in desensitization and signaling.[11][12]

By employing a combination of these functional assays, researchers can build a detailed pharmacological profile of NPY fragments, accurately differentiating their activity at Y1 and Y2 receptors and paving the way for the development of highly selective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Neuropeptide Y(29-64): A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of Neuropeptide Y(29-64) (CAS No. 303052-45-1). Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While Neuropeptide Y(29-64) is not classified as a hazardous substance, standard laboratory best practices for chemical handling and disposal should be strictly followed.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to observe the following safety measures to minimize exposure and prevent contamination:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Neuropeptide Y(29-64) in either solid or liquid form. This includes nitrile gloves, safety glasses, and a lab coat.[2] For weighing or handling large quantities of the powdered form, respiratory protection is recommended to prevent inhalation.[2]

  • Avoid Contact: Direct contact with the skin and eyes should be avoided.[1] In the event of accidental contact, immediately flush the affected area with copious amounts of water.[1]

  • Environmental Protection: Prevent the release of Neuropeptide Y(29-64) into the environment. Do not dispose of this compound down the drain or in regular trash.[1] It should be kept away from drains, water courses, and soil.[1]

Chemical and Safety Data Summary

The following table summarizes key properties and safety information for Neuropeptide Y(29-64).

PropertyValue
CAS Number 303052-45-1
Molecular Formula C₁₈₉H₂₈₄N₅₄O₅₈S
Appearance White to off-white solid
Hazard Classification Not a hazardous substance or mixture

Table 1: Key properties of Neuropeptide Y(29-64).[1]

Recommended Personal Protective Equipment (PPE)
Protective EquipmentSolid (Powder)SolutionRationale
Eye Protection RequiredRequiredTo prevent eye contact with dust or splashes.
Hand Protection Required (Nitrile gloves recommended)Required (Nitrile gloves recommended)To avoid skin contact.
Lab Coat RequiredRequiredTo protect personal clothing and skin.
Respiratory Protection Recommended when weighing or handling large quantitiesNot generally requiredTo prevent inhalation of fine particles.

Table 2: Recommended PPE for handling Neuropeptide Y(29-64).[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of Neuropeptide Y(29-64).

Waste Identification and Segregation
  • Identify the waste stream containing Neuropeptide Y(29-64).

  • Segregate this waste from hazardous chemical waste streams such as flammable solvents, corrosive materials, and reactive chemicals.[1]

  • Label a dedicated, sealed waste container as "Non-hazardous Chemical Waste for Incineration" and include the chemical name "Neuropeptide Y(29-64)" and its CAS number "303052-45-1".[1]

Containerization
  • Solid Waste: Place solid peptide waste directly into the labeled container.[1]

  • Liquid Waste: If the peptide is in a solution, absorb the liquid with a non-reactive absorbent material like vermiculite (B1170534) or sand. Place the absorbent material into the labeled waste container.[1]

  • Contaminated Consumables: All consumables that have come into contact with the peptide, such as pipette tips and tubes, should be collected in the designated waste container.[2]

  • Ensure the waste container is chemically compatible and securely sealed to prevent leaks or spills.[1]

Storage
  • Store the sealed waste container in a designated, well-ventilated waste accumulation area.[1]

  • Keep the container away from incompatible materials.[1]

Final Disposal
  • Arrange for the disposal of the non-hazardous chemical waste through your institution's licensed environmental waste disposal vendor.[1]

  • Incineration is the preferred method of disposal to ensure the complete destruction of the compound.[1]

  • Always follow all local, state, and federal regulations regarding chemical waste disposal.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]

Experimental Protocols

While specific experimental protocols for the disposal of Neuropeptide Y(29-64) are not detailed in the provided search results, the general principle of chemical deactivation for peptide toxins can be considered as a supplementary measure, although it is not explicitly required for this non-hazardous peptide. For peptide toxins, a common practice involves inactivation using reagents like a 10% bleach solution, 1 M sodium hydroxide, or 1 M hydrochloric acid, followed by neutralization before disposal.[3] However, for Neuropeptide Y(29-64), the primary recommended disposal method is incineration without prior chemical inactivation.[1]

Disposal Workflow Diagram

cluster_0 Preparation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Identify Waste (Solid, Liquid, Consumables) C Segregate from Hazardous Waste A->C B Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B->A Safety First D Label a Dedicated Waste Container C->D E Place Solid Waste or Absorbed Liquid in Container D->E F Seal Container Securely E->F G Store in Designated Waste Area F->G H Arrange for Disposal via Licensed Vendor (Incineration) G->H

Caption: Workflow for the proper disposal of Neuropeptide Y(29-64) waste.

References

Personal protective equipment for handling Neuropeptide Y(29-64)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Neuropeptide Y (29-64)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neuropeptide Y (29-64). While generally considered to have a low hazard profile, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following procedures are based on available safety data for this compound and similar peptide molecules.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is fundamental to safe laboratory practice. The following table summarizes the recommended PPE for handling Neuropeptide Y (29-64) in its solid (lyophilized powder) and solution forms.[1][2]

Personal Protective Equipment Solid (Powder) Solution Rationale
Eye Protection To prevent eye contact with dust particles or splashes.[1]
Hand Protection To avoid skin contact. Nitrile gloves are recommended.[1]
Lab Coat To protect personal clothing and skin from contamination.[1]
Respiratory Protection Recommended when weighing or handling large quantities of powder.Not generally required.To prevent inhalation of fine particles. Use a NIOSH-approved respirator if dust generation is unavoidable.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Neuropeptide Y (29-64) minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving to storage and use.[1]

  • Receiving and Storage :

    • Upon receipt, store the lyophilized peptide at -20°C or -80°C, protected from direct light.[3][4]

    • For long-term stability, keep the container tightly sealed and stored in a desiccator to prevent moisture absorption.[3][4][5]

  • Preparation for Use (Reconstitution) :

    • Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[3][4][5][6]

    • Wear appropriate PPE (gloves, lab coat, safety glasses) before handling the powder.[7]

    • If weighing the powder, do so in a designated area, and consider using respiratory protection to avoid inhalation of dust particles.[1]

    • Reconstitute the peptide using a sterile buffer or solvent appropriate for your experimental needs. For peptides that are difficult to dissolve, sonication may be helpful.[5][6]

  • Handling of Peptide Solutions :

    • Peptide solutions are significantly less stable than the lyophilized form. It is best to use them immediately after preparation.[3][7]

    • For storage, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][7]

    • Store aliquots at -20°C or -80°C.[4][7]

Disposal Plan

Proper disposal of Neuropeptide Y (29-64) and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste materials, including unused peptide, solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.[1][2]

  • Container Sealing : Ensure the waste container is securely sealed to prevent leaks or spills.[1][2]

  • Disposal Method : Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[1] Although not classified as hazardous, incineration is the preferred method for complete destruction of the compound.[2] Do not dispose of it down the drain or in regular trash.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of Neuropeptide Y (29-64) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receiving Receiving & Storage (-20°C or -80°C, desiccated) equilibration Equilibrate to Room Temp (in desiccator) receiving->equilibration ppe Don Appropriate PPE equilibration->ppe weighing Weighing (if applicable, with respiratory protection) ppe->weighing reconstitution Reconstitution (sterile buffer) weighing->reconstitution use_immediately Immediate Use reconstitution->use_immediately aliquoting Aliquoting (single-use) reconstitution->aliquoting if not for immediate use collect_waste Collect Waste (labeled container) use_immediately->collect_waste store_solution Store Solution (-20°C or -80°C) aliquoting->store_solution store_solution->collect_waste after use seal_container Seal Container collect_waste->seal_container dispose Dispose via EHS (follow local regulations) seal_container->dispose

Caption: Workflow for the safe handling and disposal of Neuropeptide Y(29-64).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.